2,3'-Dimethylbiphenyl
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methyl-2-(3-methylphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14/c1-11-6-5-8-13(10-11)14-9-4-3-7-12(14)2/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQLBACCROFUKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30209983 | |
| Record name | 1,1'-Biphenyl, 2,3'-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30209983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
611-43-8 | |
| Record name | 2,3′-Dimethyl-1,1′-biphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=611-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3'-Dimethylbiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-Biphenyl, 2,3'-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30209983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3'-DIMETHYLBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VV20O621U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2,3'-Dimethylbiphenyl chemical properties
An In-depth Technical Guide to the Chemical Properties of 2,3'-Dimethylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of this compound (CAS No. 611-43-8). It includes key data, experimental protocols for its synthesis and analysis, and a discussion of its reactivity and applications. This document is intended to serve as a valuable resource for professionals in organic synthesis, materials science, and drug development.
Core Chemical and Physical Properties
This compound is an aromatic hydrocarbon characterized by two benzene rings linked together, with methyl groups at the 2 and 3' positions. This substitution pattern results in an asymmetrical molecule with distinct physical and chemical properties.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| IUPAC Name | 1-methyl-2-(3-methylphenyl)benzene[1][2] |
| Synonyms | 2,3'-Dimethyl-1,1'-biphenyl, m,o'-Bitolyl[1] |
| CAS Number | 611-43-8[1] |
| Molecular Formula | C₁₄H₁₄[2] |
| Molecular Weight | 182.26 g/mol [1][2] |
| Appearance | Data not consistently available; likely a liquid or low-melting solid. |
| Melting Point | 42°C (for 2,3-Dimethyl-1,1'-biphenyl) |
| Boiling Point | 273.3°C at 760 mmHg (for 2,3-Dimethyl-1,1'-biphenyl) |
| Density | 0.973 g/cm³ (for 2,3-Dimethyl-1,1'-biphenyl) |
| Refractive Index | 1.559 (for 2,3-Dimethyl-1,1'-biphenyl) |
| Flash Point | 117.4°C (for 2,3-Dimethyl-1,1'-biphenyl) |
| Vapor Pressure | 0.00965 mmHg at 25°C (for 2,3-Dimethyl-1,1'-biphenyl) |
| LogP | 4.3 (XLogP3)[1] |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 0 |
| Rotatable Bond Count | 1 |
Spectroscopic Profile
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. The following data are predicted based on its structure and data from similar compounds.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | - Two distinct singlets or narrow multiplets for the two methyl groups (-CH₃) in the range of δ 2.0-2.5 ppm. - A complex multiplet pattern in the aromatic region (δ 7.0-7.5 ppm) corresponding to the 8 aromatic protons. |
| ¹³C NMR | - Two distinct signals for the methyl carbons (~δ 20 ppm). - Multiple signals in the aromatic region (δ 120-145 ppm) for the 12 aromatic carbons, reflecting the molecule's asymmetry. |
| IR Spectroscopy | - C-H stretching (aromatic): ~3000-3100 cm⁻¹[3]. - C-H stretching (aliphatic): ~2850-2960 cm⁻¹[3][4]. - C=C stretching (aromatic ring): ~1600 cm⁻¹ and ~1500 cm⁻¹[3]. - C-H out-of-plane bending: 690-900 cm⁻¹, characteristic of the aromatic substitution pattern[3]. |
| Mass Spectrometry (EI) | - Molecular Ion (M⁺): m/z = 182, corresponding to the molecular weight[1][5]. - Key Fragment: m/z = 167, corresponding to the loss of a methyl group ([M-15]⁺)[5][6]. |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and analysis of this compound.
Synthesis via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a highly effective method for synthesizing biaryl compounds like this compound by coupling an aryl halide with an arylboronic acid.
Reactants:
-
2-Bromotoluene (or 2-chlorotoluene)
-
3-Methylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂) as the catalyst precursor
-
A suitable ligand (e.g., triphenylphosphine or a custom biphenyl-based ligand)
-
A base (e.g., cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃))
-
Anhydrous solvent (e.g., Dimethylformamide (DMF) or Tetrahydrofuran (THF))
Procedure:
-
Setup: A Schlenk flask or a three-necked round-bottom flask is flame-dried under vacuum and backfilled with an inert gas (Nitrogen or Argon).
-
Charging the Flask: To the flask, add 3-methylphenylboronic acid (1.2 equivalents), the base (2.0 equivalents), the palladium catalyst (e.g., 5 mol%), and the ligand (e.g., 10 mol%).
-
Solvent Addition: Add the anhydrous solvent via cannula or syringe.
-
Addition of Aryl Halide: Add 2-bromotoluene (1.0 equivalent) to the stirring mixture.
-
Reaction: The reaction mixture is heated to a specified temperature (e.g., 70-110°C) and stirred for 12-48 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: After completion, the reaction is cooled to room temperature. The mixture is diluted with an organic solvent like ethyl acetate and washed with water or saturated brine to remove the base and other inorganic salts.
-
Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield pure this compound.[7]
General Protocol for Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of the purified this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).
-
Process the spectra, referencing the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy:
-
For a solid sample, place a small amount directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.
-
For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl).
-
Record the spectrum, typically over a range of 4000-400 cm⁻¹.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Inject the solution into the GC-MS instrument.
-
The sample is separated on the GC column and subsequently analyzed by the mass spectrometer to determine the retention time and mass-to-charge ratio of the components.
Chemical Reactivity, Applications, and Stability
Reactivity and Stability: this compound is a stable compound under standard laboratory conditions. Its reactivity is characteristic of aromatic hydrocarbons. The phenyl rings can undergo electrophilic aromatic substitution reactions (e.g., nitration, halogenation, sulfonation). The positions of substitution will be directed by the existing methyl and aryl groups.
Applications: The primary application of this compound is in specialized organic synthesis.
-
Ligand and Catalyst Development: It serves as a crucial building block for constructing more complex molecular architectures.[2] Specifically, it is used in the preparation of carbene complexes that function as highly effective catalysts for cross-coupling reactions, such as the Suzuki-Miyaura coupling itself.[2]
-
Intermediate in Synthesis: As a biphenyl derivative, it is a valuable intermediate for synthesizing larger molecules in materials science and pharmaceutical research. The rigid biphenyl scaffold is a key component in materials like liquid crystals and fluorescent layers for Organic Light-Emitting Diodes (OLEDs).[2]
Safety and Handling
While a specific safety data sheet for this compound is not widely available, data for related dimethylbiphenyl isomers suggest the following precautions:
-
Hazards: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). It may also be toxic to aquatic life with long-lasting effects (H410).[8]
-
Handling: Use only in a well-ventilated area or a fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[8]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
First Aid:
-
In case of skin contact: Immediately remove contaminated clothing and wash the affected area with soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.
-
If inhaled: Move the person to fresh air.
-
If swallowed: Rinse mouth and consult a physician.[8]
-
References
- 1. 3,3'-Dimethylbiphenyl(612-75-9) 1H NMR [m.chemicalbook.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 4. infrared spectrum of 2,3-dimethylbutane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2,3-dimethylbutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. 2,2'-Dimethylbiphenyl [webbook.nist.gov]
- 6. 2,6-Dimethylbiphenyl | C14H14 | CID 138090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. 2,2'-Dimethylbiphenyl | C14H14 | CID 11797 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,3'-Dimethylbiphenyl (CAS Number: 611-43-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,3'-Dimethylbiphenyl (CAS No. 611-43-8), a significant dimethyl-substituted biphenyl derivative. The document details its chemical and physical properties, spectroscopic data, and established synthesis methodologies, including Suzuki-Miyaura coupling and Grignard reactions. Key applications are explored, with a focus on its role as a precursor for specialized ligands in catalysis and as a structural component in advanced materials for Organic Light-Emitting Diodes (OLEDs). Furthermore, the guide touches upon the relevance of the biphenyl scaffold in medicinal chemistry and provides available safety and toxicological information. Experimental protocols and visual diagrams are included to facilitate a deeper understanding and practical application of this compound in research and development.
Chemical and Physical Properties
This compound is an aromatic hydrocarbon characterized by a biphenyl core with methyl groups at the 2 and 3' positions.[1] This substitution pattern imparts specific steric and electronic properties that make it a valuable intermediate in organic synthesis.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 611-43-8 | [3] |
| Molecular Formula | C₁₄H₁₄ | [3] |
| Molecular Weight | 182.26 g/mol | [3] |
| IUPAC Name | 1-methyl-2-(3-methylphenyl)benzene | [3] |
| Synonyms | m,o'-Bitolyl, 2,3'-Dimethyl-1,1'-biphenyl | [3] |
| Appearance | Not specified (likely colorless liquid or low melting solid) | |
| Melting Point | Data not consistently available | |
| Boiling Point | ~273.3 °C at 760 mmHg (Predicted) | |
| Density | ~0.973 g/cm³ (Predicted) | |
| Solubility | Insoluble in water; soluble in common organic solvents like ether, acetone, and benzene. | [4] |
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show complex aromatic signals due to the unsymmetrical substitution. The methyl protons will appear as distinct singlets in the upfield region, typically around 2.0-2.5 ppm. The aromatic protons will exhibit a series of multiplets in the range of 7.0-7.5 ppm. The specific chemical shifts and coupling constants are influenced by the solvent and the spectrometer frequency.[5][6]
-
¹³C NMR: The carbon NMR spectrum will display signals for the two distinct methyl carbons and the twelve aromatic carbons. The chemical shifts of the aromatic carbons are influenced by the position of the methyl substituents and the steric hindrance between the two phenyl rings. Quaternary carbons will typically show weaker signals.[7]
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Aromatic C-H | 125 - 130 |
| Aromatic C-C | 135 - 142 |
| Methyl (CH₃) | 20 - 22 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands for aromatic C-H stretching (around 3000-3100 cm⁻¹), aliphatic C-H stretching of the methyl groups (around 2850-2960 cm⁻¹), and aromatic C=C stretching (in the 1450-1600 cm⁻¹ region). C-H bending vibrations will be observed in the fingerprint region.[8]
Mass Spectrometry (MS)
In mass spectrometry, this compound will show a prominent molecular ion peak (M⁺) at m/z 182. The fragmentation pattern is characterized by the loss of methyl groups and fragmentation of the biphenyl ring system, leading to characteristic daughter ions.[3]
Synthesis Methodologies
The synthesis of this compound is most commonly achieved through cross-coupling reactions.
Suzuki-Miyaura Coupling
This is a highly efficient and widely used method for the synthesis of biaryl compounds.[9][10] The reaction involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid in the presence of a base.[11]
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reactants: 2-Bromotoluene (1.0 equiv), 3-methylphenylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base like potassium carbonate (2.0 equiv).
-
Solvent: A mixture of a polar aprotic solvent like 1,4-dioxane and water (e.g., 4:1 v/v).
-
Procedure:
-
To an oven-dried flask, add the aryl halide, arylboronic acid, base, and catalyst.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.[11][12]
-
Grignard Reaction
An alternative method involves the formation of a Grignard reagent from one of the aryl halides, followed by a coupling reaction with the other aryl halide, often catalyzed by a nickel or palladium complex (Kumada coupling).[13][14][15]
Experimental Protocol: Grignard Reaction
-
Grignard Reagent Preparation:
-
In a flame-dried flask under an inert atmosphere, react 2-bromotoluene (1.0 equiv) with magnesium turnings (1.1 equiv) in anhydrous diethyl ether or THF to form 2-tolylmagnesium bromide. Initiation may require gentle heating or the addition of a small crystal of iodine.
-
-
Coupling Reaction:
-
In a separate flask, dissolve 3-bromotoluene (1.0 equiv) and a catalyst such as Ni(dppe)Cl₂ (0.05 equiv) in the same anhydrous solvent.
-
Slowly add the prepared Grignard reagent to the solution of the second aryl halide and catalyst at room temperature.
-
Stir the reaction mixture for several hours until completion.
-
Quench the reaction carefully with a dilute acidic solution (e.g., 1 M HCl).
-
Extract the product with an organic solvent, wash with water and brine, dry, and concentrate.
-
Applications
Ligand Synthesis for Catalysis
This compound serves as a crucial building block for the synthesis of bulky and electronically tuned phosphine ligands. These ligands are employed in transition metal catalysis, particularly for cross-coupling reactions where steric hindrance and electron-donating properties can enhance catalyst activity and selectivity. The biphenyl scaffold provides a rigid backbone for the ligand, influencing the coordination geometry around the metal center.[16]
Organic Light-Emitting Diodes (OLEDs)
Biphenyl derivatives are widely investigated as host materials in the emissive layer of OLEDs, particularly for phosphorescent emitters.[2][17][18][19][20] The rigid structure of the biphenyl core provides good thermal stability and a high triplet energy, which is essential for efficiently hosting blue phosphorescent dopants and preventing energy back-transfer. The methyl substituents on the biphenyl core can be used to tune the material's morphological stability and charge-transport properties.[18]
Drug Development
The biphenyl scaffold is a common structural motif in many biologically active compounds and approved drugs.[1][4][21] Its rigid nature allows it to act as a scaffold to orient functional groups in a specific spatial arrangement for optimal interaction with biological targets. While specific studies on the pharmacological activity of this compound itself are limited, its derivatives are of interest in medicinal chemistry for the development of new therapeutic agents. For instance, biphenyl derivatives have been investigated as non-steroidal aromatase inhibitors for breast cancer treatment and as modulators of other biological targets.[21][22]
Safety and Toxicology
Conclusion
This compound is a versatile chemical intermediate with significant applications in catalysis and materials science. Its synthesis is well-established through modern cross-coupling methodologies. The unique steric and electronic properties arising from its substitution pattern make it a valuable building block for the development of advanced materials and potentially for the discovery of new therapeutic agents. Further research into its specific biological activities and toxicological profile is warranted to fully explore its potential in drug development.
References
- 1. ijsdr.org [ijsdr.org]
- 2. mdpi.com [mdpi.com]
- 3. This compound | C14H14 | CID 69142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Lead Optimization Studies on FimH Antagonists: Discovery of Potent and Orally Bioavailable Ortho-substituted Biphenyl Mannosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. Biphenyl [webbook.nist.gov]
- 9. Yoneda Labs [yonedalabs.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. orgsyn.org [orgsyn.org]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. A CBP derivative as bipolar host for performance enhancement in phosphorescent organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 18. A series of CBP-derivatives as host materials for blue phosphorescent organic light-emitting diodes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Non-steroidal aromatase inhibitors based on a biphenyl scaffold: synthesis, in vitro SAR, and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Evaluation of 2,3-Dihydro-1,5-benzothiazepine Derivatives as Potential Tyrosinase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. fishersci.com [fishersci.com]
- 25. cdnisotopes.com [cdnisotopes.com]
Physical and Chemical Properties of 2,3'-Dimethylbiphenyl
An In-depth Technical Guide on the Physical Properties of 2,3'-Dimethylbiphenyl
This technical guide provides a comprehensive overview of the core physical properties of this compound, tailored for researchers, scientists, and professionals in drug development. This document presents quantitative data in a structured format, details relevant experimental protocols, and includes visualizations to illustrate experimental workflows.
This compound is an aromatic hydrocarbon with the chemical formula C14H14.[1] The physical characteristics of this compound are critical for its handling, application in synthesis, and for predicting its behavior in various chemical and biological systems. A summary of its key physical properties is presented below.
Table 1: Summary of Physical and Chemical Properties for this compound
| Property | Value | Reference |
| Molecular Formula | C14H14 | [1] |
| Molecular Weight | 182.265 g/mol | [1] |
| Melting Point | 42 °C | [1] |
| Boiling Point | 273.3 °C at 760 mmHg | [1] |
| Density | 0.973 g/cm³ | [1] |
| Refractive Index | 1.559 | [1] |
| Flash Point | 117.4 °C | [1] |
| Vapor Pressure | 0.00965 mmHg at 25°C | [1] |
| LogP | 3.97040 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 0 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Exact Mass | 182.109550447 | [1] |
Experimental Protocols
The following sections detail the standard methodologies for determining the key physical properties of this compound.
Determination of Melting Point
The melting point is a fundamental property for assessing the purity of a crystalline solid. A common method for its determination is the capillary method.
Protocol:
-
Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube, which is sealed at one end.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a thermometer.
-
Heating: The sample is heated at a slow, controlled rate.
-
Observation: The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.[2][3] For a pure substance, this range is typically narrow.
Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.[4][5] Distillation is a common method for determining the boiling point of volatile liquids.[6]
Protocol:
-
Apparatus Setup: A distillation apparatus is assembled, consisting of a distillation flask containing this compound, a condenser, a receiving flask, and a thermometer positioned to measure the temperature of the vapor.
-
Heating: The distillation flask is heated to bring the liquid to a boil.
-
Equilibrium: The temperature is recorded when the vapor and liquid phases are in equilibrium, indicated by a stable temperature reading on the thermometer as the liquid condenses.[5][6]
-
Pressure Correction: The observed boiling point may be corrected to standard atmospheric pressure if the determination is carried out at a different pressure.
Determination of Density
Density is the mass of a substance per unit volume. For liquids like molten this compound, a pycnometer or a digital density meter can be used.
Protocol using a Pycnometer:
-
Calibration: The mass of the empty, clean, and dry pycnometer is determined. It is then filled with a reference substance of known density (e.g., water) and weighed to determine the volume of the pycnometer.
-
Sample Measurement: The pycnometer is emptied, dried, and filled with the molten this compound. The mass is then measured.
-
Calculation: The density of the sample is calculated by dividing the mass of the sample by the volume of the pycnometer.
Protocol using a Digital Density Meter:
-
Calibration: The instrument is calibrated using air and a standard of known density.
-
Measurement: A small sample of the liquid this compound is introduced into the oscillating tube of the meter.
-
Reading: The instrument measures the change in oscillation frequency and calculates the density, which is then displayed.[7]
Determination of Solubility
Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. Based on its non-polar nature, this compound is expected to be insoluble in water but soluble in organic solvents.[8][9]
Qualitative Solubility Protocol:
-
Sample Preparation: A small, measured amount of this compound is added to a test tube.
-
Solvent Addition: A small volume of the solvent to be tested is added.
-
Mixing: The mixture is agitated or vortexed to facilitate dissolution.[10]
-
Observation: The solution is visually inspected for the presence of undissolved solid. If the solid dissolves completely, the substance is considered soluble in that solvent under the tested conditions.
Quantitative Solubility Protocol (Thermodynamic):
-
Saturation: An excess amount of solid this compound is added to a known volume of the solvent in a vial to create a saturated solution.[11]
-
Equilibration: The vial is sealed and agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[11]
-
Separation: The undissolved solid is separated from the solution by centrifugation or filtration.[11]
-
Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[11]
Visualizations
The following diagrams illustrate the general experimental workflows for determining the physical properties of this compound.
Caption: Workflow for Melting Point Determination.
Caption: Workflow for Boiling Point Determination.
Caption: Workflow for Quantitative Solubility Determination.
References
- 1. 2,3-Dimethyl-1,1'-biphenyl|lookchem [lookchem.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. vernier.com [vernier.com]
- 7. ASTM D5002 Method for Testing the Density of Oils | Ayalytical [ayalytical.com]
- 8. benchchem.com [benchchem.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Molecular Structure and Bonding of 2,3'-Dimethylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and bonding of 2,3'-dimethylbiphenyl, a substituted aromatic hydrocarbon. Due to the limited availability of direct experimental crystallographic data for this specific isomer, this guide integrates findings from computational modeling, spectroscopic data from related compounds, and established principles of organic chemistry to elucidate its structural and electronic characteristics. The document covers the molecule's synthesis, conformational analysis with a focus on the critical dihedral angle, and a summary of its spectroscopic signatures. This information is crucial for professionals in drug development and materials science where the three-dimensional structure and electronic properties of such biphenyl scaffolds are of paramount importance.
Introduction
Biphenyl and its derivatives are a significant class of organic compounds, serving as foundational structures in numerous applications, including pharmaceuticals, agrochemicals, and advanced materials. The rotational freedom around the central carbon-carbon single bond in biphenyls is a key determinant of their three-dimensional shape, which in turn governs their biological activity and material properties. The introduction of substituents, particularly at the ortho positions, induces steric hindrance that significantly influences the preferred dihedral angle between the two phenyl rings. This guide focuses on this compound, an unsymmetrically substituted isomer, providing a detailed examination of its molecular architecture and bonding.
Molecular Structure and Bonding
The molecular structure of this compound (C₁₄H₁₄) is characterized by two phenyl rings linked by a single C-C bond, with methyl groups at the 2- and 3'-positions. The presence of a methyl group at the ortho-position (C2) is expected to impose significant steric strain, forcing the two phenyl rings out of planarity.
Conformational Analysis and Dihedral Angle
The most critical structural parameter in biphenyls is the dihedral angle (torsional angle) between the planes of the two aromatic rings. While biphenyl itself has a modest dihedral angle of approximately 40-45° in the gas phase due to a balance between steric hindrance of the ortho-hydrogens and π-conjugation, ortho-substitution dramatically increases this angle.[1] For instance, the presence of two ortho-methyl groups in 2,2'-dimethylbiphenyl results in a nearly perpendicular arrangement of the rings, with a dihedral angle of about 87°.[2]
For this compound, with one ortho-methyl group, a substantial deviation from planarity is also expected. Computational modeling using Density Functional Theory (DFT) is a reliable method to predict the geometry of such molecules in the absence of experimental data.
Logical Relationship: Factors Influencing Dihedral Angle
Caption: Interplay of steric and electronic effects on the dihedral angle.
Bond Lengths and Angles
The bond lengths and angles within the phenyl rings are largely expected to conform to those of standard aromatic systems. The C-C bond lengths within the rings will be in the range of 1.39-1.40 Å, and the C-H bond lengths will be approximately 1.09 Å. The internal C-C-C bond angles of the phenyl rings will be close to 120°. The central C-C bond connecting the two rings is of particular interest. In biphenyl, this bond is approximately 1.49 Å. Due to the steric repulsion between the ortho-substituent and the opposing ring, a slight elongation of this bond in this compound can be anticipated.
Table 1: Predicted Molecular Geometry of this compound (Computational Data)
| Parameter | Value |
| Dihedral Angle (C1-C1'-C2'-C3') | ~ 60-70° |
| Bond Lengths (Å) | |
| C-C (inter-ring) | ~ 1.49 - 1.50 |
| C-C (aromatic, average) | ~ 1.39 - 1.40 |
| C-C (methyl) | ~ 1.51 |
| C-H (aromatic, average) | ~ 1.09 |
| C-H (methyl, average) | ~ 1.10 |
| **Bond Angles (°) ** | |
| C-C-C (ring, average) | ~ 120 |
| C-C-H (ring, average) | ~ 120 |
| H-C-H (methyl, average) | ~ 109.5 |
Experimental Protocols
Synthesis via Suzuki-Miyaura Cross-Coupling
A common and effective method for the synthesis of unsymmetrical biphenyls like this compound is the Suzuki-Miyaura cross-coupling reaction.[2][3] This involves the palladium-catalyzed reaction of an aryl halide with an arylboronic acid.
Experimental Workflow: Suzuki-Miyaura Synthesis
Caption: Suzuki-Miyaura synthesis workflow for this compound.
Detailed Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromotoluene (1.0 eq), 3-methylphenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 0.02 eq) with a phosphine ligand like triphenylphosphine (PPh₃, 0.04 eq).
-
Solvent Addition: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 v/v).
-
Reaction Conditions: The reaction mixture is heated to reflux (approximately 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for several hours (typically 4-12 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a non-polar eluent (e.g., hexane or a hexane/ethyl acetate mixture) to afford pure this compound.
Spectroscopic Characterization
The structure of the synthesized this compound can be confirmed using standard spectroscopic techniques.
Table 2: Estimated Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR | Aromatic Protons (δ 7.0-7.4 ppm): Complex multiplet patterns due to the unsymmetrical substitution. Methyl Protons (δ ~2.1-2.4 ppm): Two distinct singlets. The ortho-methyl group is expected to be slightly downfield compared to the meta-methyl group. |
| ¹³C NMR | Aromatic Carbons (δ ~125-142 ppm): A total of 12 distinct signals are expected due to the lack of symmetry. The quaternary carbons to which the methyl groups and the other phenyl ring are attached will have characteristic chemical shifts. Methyl Carbons (δ ~20-22 ppm): Two distinct signals. |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z = 182.26. Major Fragments: Loss of methyl groups (m/z = 167) and other characteristic aromatic fragmentation patterns. |
| Infrared (IR) | C-H stretching (aromatic): ~3030-3080 cm⁻¹ C-H stretching (aliphatic): ~2850-2960 cm⁻¹ C=C stretching (aromatic): ~1600, 1480 cm⁻¹ C-H bending (aromatic): ~750-850 cm⁻¹ (indicating substitution patterns) |
Note: The NMR chemical shifts are estimations based on data from structurally similar compounds, such as 2,3-dimethyl-biphenyl-4-carbonitrile and 2,3-dimethyl-4'-nitro-biphenyl, and general principles of NMR spectroscopy.[4]
Conclusion
This technical guide has provided a detailed overview of the molecular structure and bonding of this compound. While a definitive experimental structure from X-ray crystallography is not currently available in the public domain, a combination of computational predictions and analysis of related compounds provides a robust model of its geometry. The key structural feature is a significantly twisted conformation due to the steric hindrance of the ortho-methyl group, which has profound implications for its potential applications. The provided synthetic and spectroscopic information serves as a valuable resource for researchers working with this and related biphenyl scaffolds in the fields of medicinal chemistry and materials science. Further experimental studies, particularly single-crystal X-ray diffraction, would be invaluable to precisely validate the computationally predicted structural parameters.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structure-activity relationships in halogenated biphenyls: unifying hypothesis for structural specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Characterization of 2,3'-Dimethylbiphenyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,3'-Dimethylbiphenyl, a significant biaryl compound. Biphenyl scaffolds are of considerable interest in medicinal chemistry and materials science. This document outlines detailed experimental protocols for common synthetic routes and presents key characterization data in a structured format to facilitate research and development.
Physicochemical Properties
This compound is a solid at room temperature with the following properties:
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₄ | --INVALID-LINK-- |
| Molecular Weight | 182.26 g/mol | --INVALID-LINK-- |
| CAS Number | 611-43-8 | --INVALID-LINK-- |
| Appearance | White to off-white solid | |
| Melting Point | 42 °C | |
| Boiling Point | 273.3 °C at 760 mmHg |
Synthetic Protocols
The synthesis of unsymmetrical biphenyls like this compound is most commonly achieved through cross-coupling reactions. The Suzuki-Miyaura and Negishi couplings are particularly effective.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds, involving the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex.
Reaction Scheme:
Spectroscopic Profile of 2,3'-Dimethylbiphenyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data for 2,3'-dimethylbiphenyl, a biphenyl derivative of interest in various fields of chemical research. This document collates and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data to facilitate its identification, characterization, and application in research and development.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data that has been identified for this compound.
Mass Spectrometry (MS)
Mass spectrometry data is available for this compound, with the molecular ion and key fragments identified.
| m/z | Relative Intensity | Assignment |
| 182 | High | [M]+ (Molecular Ion) |
| 167 | High | [M-CH₃]+ |
| 165 | Moderate | [M-CH₃-H₂]+ |
| 152 | Moderate | [M-2CH₃]+ |
| Table 1: Mass Spectrometry data for this compound. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
Specific experimental IR data for this compound, including peak tables, is not widely available. General expectations for the IR spectrum of a dimethylbiphenyl compound would include:
-
C-H stretching (aromatic): ~3100-3000 cm⁻¹
-
C-H stretching (aliphatic, -CH₃): ~2960-2850 cm⁻¹
-
C=C stretching (aromatic): ~1600-1450 cm⁻¹
-
C-H bending (in-plane and out-of-plane): ~1250-690 cm⁻¹
Experimental Protocols
While specific experimental protocols for the acquisition of the presented data for this compound are not detailed in the available sources, the following general methodologies are standard for the spectroscopic analysis of such aromatic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz for ¹H). Chemical shifts would be referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard such as tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
An IR spectrum of this compound can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a common technique is Attenuated Total Reflectance (ATR), where a small amount of the sample is placed directly onto the ATR crystal. Alternatively, the sample can be prepared as a KBr pellet or a mull in Nujol. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra are typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization (EI). The sample, dissolved in a volatile solvent, is injected into the GC, where it is vaporized and separated from impurities. The separated compound then enters the mass spectrometer, where it is ionized by a beam of electrons, typically at 70 eV. The resulting molecular ion and fragment ions are then separated by their mass-to-charge ratio (m/z) and detected.
Data Visualization
The logical workflow for the complete spectroscopic characterization of this compound is illustrated in the following diagram.
Lacking Definitive Data, Technical Guide Outlines Path to Determining 2,3'-Dimethylbiphenyl Solubility
For Immediate Release
December 30, 2025 – In a comprehensive technical guide aimed at researchers, scientists, and drug development professionals, the solubility of 2,3'-dimethylbiphenyl in organic solvents is explored. The guide highlights a significant gap in publicly available quantitative data for this compound and, in response, provides a detailed experimental protocol for its determination, establishing a framework for future research.
This in-depth guide serves as a critical resource in the absence of established solubility values. It begins by offering a qualitative assessment based on the known properties of its parent compound, biphenyl. Biphenyl is recognized for its solubility in a wide array of common organic solvents, including ethanol, ether, benzene, and methanol[1]. The guide posits that this compound, with the addition of two methyl groups, is expected to exhibit similar or enhanced solubility in nonpolar and some polar aprotic organic solvents like toluene, hexane, ethyl acetate, and acetone, while likely remaining insoluble in water[1][2].
The core of the technical document is a meticulously outlined experimental protocol for the quantitative determination of this compound's solubility. The recommended methodology is the well-established shake-flask method, which is considered a reliable technique for measuring equilibrium solubility[3][4][5][6]. This procedure is to be followed by quantitative analysis using High-Performance Liquid Chromatography (HPLC), a precise method for determining the concentration of a substance in a solution[7][8].
To facilitate the systematic collection of this much-needed data, the guide includes a structured table for researchers to populate with their experimental findings. This standardized format is designed to ensure consistency and comparability of results across different laboratories.
Table 1: Qualitative Solubility Assessment of Biphenyl and this compound
| Compound | Water Solubility | Expected Organic Solvent Solubility | Rationale |
| Biphenyl | Insoluble[1][2] | Soluble in ethanol, ether, benzene, methanol, carbon tetrachloride, and other common organic solvents.[1] | Biphenyl is a nonpolar aromatic hydrocarbon. |
| This compound | Expected to be Insoluble | Expected to be soluble in nonpolar and some polar aprotic organic solvents such as toluene, hexane, ethyl acetate, and acetone. | The addition of two methyl groups slightly increases the nonpolar character of the molecule compared to biphenyl. |
Table 2: Template for Experimental Solubility Data of this compound at 25 °C (77 °F)
| Solvent | Solvent Type | Solubility (g/L) | Solubility (mol/L) | Molarity (M) |
| Methanol | Polar Protic | Data to be determined | Data to be determined | Data to be determined |
| Ethanol | Polar Protic | Data to be determined | Data to be determined | Data to be determined |
| Acetone | Polar Aprotic | Data to be determined | Data to be determined | Data to be determined |
| Ethyl Acetate | Polar Aprotic | Data to be determined | Data to be determined | Data to be determined |
| Hexane | Nonpolar | Data to be determined | Data to be determined | Data to be determined |
| Toluene | Nonpolar | Data to be determined | Data to be determined | Data to be determined |
The guide further enhances its practical utility by providing a detailed, step-by-step experimental protocol. This includes sections on the necessary materials and equipment, the procedure for preparing saturated solutions, the equilibration process, sample collection and preparation, and the final quantitative analysis by HPLC.
To ensure clarity and reproducibility, the experimental workflow is visually represented in a diagram created using the DOT language.
Caption: Workflow for Thermodynamic Solubility Determination.
This technical guide provides a foundational methodology for researchers to generate the crucial solubility data for this compound, thereby enabling its more effective application in pharmaceutical and chemical industries. By offering a clear and standardized approach, this document aims to foster the development of a robust and comparable dataset for this important compound.
References
- 1. Biphenyl | C6H5C6H5 | CID 7095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Biphenyl - Wikipedia [en.wikipedia.org]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. enamine.net [enamine.net]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 7. arlok.com [arlok.com]
- 8. pharmaguru.co [pharmaguru.co]
Discovery and history of substituted biphenyls
An In-Depth Technical Guide on the Discovery and History of Substituted Biphenyls
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted biphenyls represent a class of aromatic compounds featuring two phenyl rings linked by a single carbon-carbon bond, with various functional groups attached. This structural motif is of profound importance across diverse scientific disciplines, serving as a foundational scaffold in medicinal chemistry, a critical component in materials science, and a cornerstone in the development of chiral ligands for asymmetric catalysis.[1][2][3] The unique stereochemical properties of ortho-substituted biphenyls, which can exhibit axial chirality due to restricted rotation (atropisomerism), have opened up avenues for creating highly selective catalysts and stereospecific pharmaceuticals.[4][5][6]
Initially identified in natural sources like coal tar, the synthetic journey of biphenyl derivatives has evolved from harsh, low-yielding classical methods to sophisticated and highly efficient transition-metal-catalyzed cross-coupling reactions.[7][8] This guide provides a comprehensive overview of the historical milestones, pivotal synthetic methodologies, and the transformative applications of substituted biphenyls, with a particular focus on their role in drug discovery and development.
Foundational Discoveries and Early Synthetic Methods
The synthesis of the biphenyl scaffold can be traced back over 160 years, with early methods laying the groundwork for more advanced techniques.[7]
The Wurtz-Fittig Reaction (1862)
Extending upon Wurtz's 1855 work on coupling alkyl halides, Rudolph Fittig developed a method to couple an aryl halide with an alkyl halide using sodium metal. A variation of this, the coupling of two aryl halides, provided one of the first routes to biphenyl derivatives.[7] The reaction proceeds via a free radical mechanism involving dehalogenation by the metal surface, followed by the coupling of the aryl radicals.[7] However, this method often suffered from low yields and a lack of selectivity, particularly with complex substrates.[7]
The Ullmann Reaction (1901)
A significant advancement came in 1901 when German chemist Fritz Ullmann discovered that heating an aryl halide with copper powder could produce a symmetrical biaryl.[1][7][9] This copper-catalyzed homocoupling reaction, known as the Ullmann reaction, offered a more reliable method than the Wurtz-Fittig approach.[9][10] The traditional Ullmann reaction required harsh conditions, including high temperatures (often over 200°C) and stoichiometric amounts of copper.[9][10][11] The mechanism is believed to involve the formation of an organocopper intermediate.[9] Subsequent developments, known as Ullmann condensations or Ullmann-type reactions, expanded this chemistry to form C-O, C-N, and C-S bonds, broadening its utility significantly.[11]
The Gomberg-Bachmann Reaction (1924)
Named after Moses Gomberg and Werner Emmanuel Bachmann, this reaction provides a route to biaryls through the coupling of an aryl diazonium salt with another aromatic compound in the presence of a base.[12][13] The reaction proceeds via an aryl radical intermediate.[14][15] While versatile in scope for both components, the original procedure was often plagued by numerous side reactions of the diazonium salt, leading to generally low yields (less than 40%).[12][13][14]
The Emergence of Atropisomerism
One of the most defining features of substituted biphenyls is their capacity for atropisomerism—a type of stereoisomerism arising from hindered rotation around a single bond.[4][6][16]
If the ortho-positions of the biphenyl rings are occupied by bulky substituents, steric hindrance can restrict free rotation about the pivotal C-C bond.[17] If the barrier to rotation is high enough, individual rotational isomers (rotamers) can be isolated as stable, distinct compounds.[4][17] These non-superimposable mirror-image conformers are enantiomers that exhibit axial chirality.[4][6]
The first experimental detection of this phenomenon was achieved in 1922 by George Christie and James Kenner, who resolved a tetra-substituted biphenyl derivative, 6,6′-dinitro-2,2′-diphenic acid.[4] This discovery was crucial, as it established a new class of chiral molecules. The stability of these atropisomers is dependent on the size of the ortho substituents; larger groups create a higher energy barrier to rotation, making racemization more difficult.[17] This principle became the foundation for designing influential chiral ligands like BINAP, which are pivotal in modern asymmetric catalysis.[4]
The Modern Era: Palladium-Catalyzed Cross-Coupling
The latter half of the 20th century witnessed a revolution in C-C bond formation with the advent of palladium-catalyzed cross-coupling reactions. These methods offer high yields, excellent functional group tolerance, and milder reaction conditions compared to their predecessors.
The Suzuki-Miyaura Coupling (1979)
First published by Akira Suzuki in 1979, the Suzuki-Miyaura reaction has become one of the most important and widely used methods for synthesizing substituted biphenyls.[18] This reaction involves the cross-coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.[18] Its advantages include the commercial availability and stability of many boronic acids, the mild reaction conditions, and the generation of non-toxic inorganic byproducts.[18] The development of highly efficient phosphine ligands has further expanded the scope and efficiency of this reaction, making it a staple in both academic and industrial settings, including pharmaceutical manufacturing.[18][19][20]
Other Key Cross-Coupling Methodologies
While the Suzuki-Miyaura coupling is predominant, several other palladium- or nickel-catalyzed reactions are also instrumental in biphenyl synthesis:[2][7]
-
Kumada Coupling: Utilizes a Grignard reagent (organomagnesium) as the organometallic partner.
-
Stille Coupling: Employs an organotin compound.
-
Negishi Coupling: Uses an organozinc reagent.
-
Hiyama Coupling: Involves an organosilicon compound.
These reactions provide a powerful and versatile toolkit, allowing chemists to choose the optimal method based on substrate availability, functional group compatibility, and desired reaction conditions.
Applications in Drug Discovery: The "Sartans"
The biphenyl scaffold is a privileged structure in medicinal chemistry, most famously exemplified by the Angiotensin II Receptor Blockers (ARBs), commonly known as "sartans."[21] These drugs are critical first-line treatments for hypertension, heart failure, and diabetic nephropathy.[22][23]
History and Development
The journey to the sartans began with the understanding of the Renin-Angiotensin-Aldosterone System (RAAS), a key regulator of blood pressure.[21][24] The hormone Angiotensin II (Ang II) raises blood pressure by binding to the AT1 receptor.[23][24][25] Early attempts to block this interaction focused on peptide analogues of Ang II, such as saralasin, developed in the 1970s.[21] While effective, these peptide-based drugs had poor oral bioavailability.
The breakthrough came with the development of non-peptide antagonists. Scientists at DuPont and Takeda identified lead compounds that mimicked the key features of Ang II. This research culminated in the creation of Losartan , the first orally active, potent, and selective non-peptide AT1 receptor blocker.[21] Approved for clinical use in the United States in 1995, Losartan features a characteristic biphenyl-tetrazole moiety, which proved essential for its antagonist activity.[21]
Following Losartan's success, several other ARBs were developed, including Valsartan, Candesartan, and Irbesartan, many of which retain the core biphenylmethyl group.[21]
Mechanism of Action: The RAAS Pathway
ARBs exert their therapeutic effect by selectively blocking the AT1 receptor, preventing Angiotensin II from binding and initiating its hypertensive effects, which include vasoconstriction and aldosterone secretion.[23] This targeted blockade leads to vasodilation and a reduction in blood pressure.[22]
// Nodes Angiotensinogen [label="Angiotensinogen\n(from Liver)", fillcolor="#F1F3F4"]; AngI [label="Angiotensin I", fillcolor="#F1F3F4"]; AngII [label="Angiotensin II", fillcolor="#FBBC05"]; Renin [label="Renin\n(from Kidney)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ACE [label="ACE\n(from Lungs)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; AT1_Receptor [label="AT1 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Effects [label="Vasoconstriction\nAldosterone Secretion\n↑ Blood Pressure", shape=note, fillcolor="#F1F3F4"]; ARBs [label="ARBs (Sartans)\n(e.g., Losartan)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Angiotensinogen -> AngI [label=" "]; Renin -> Angiotensinogen [style=dashed, arrowhead=tee, label=" Catalyzes"]; AngI -> AngII [label=" "]; ACE -> AngI [style=dashed, arrowhead=tee, label=" Catalyzes"]; AngII -> AT1_Receptor [label=" Binds to"]; AT1_Receptor -> Effects [label=" Leads to"];
// Inhibition ARBs -> AT1_Receptor [label=" Blocks", style=dashed, arrowhead=tee, color="#EA4335", penwidth=2];
// Invisible nodes for alignment {rank=same; Renin; ACE;} {rank=same; Angiotensinogen; AngI; AngII; AT1_Receptor; Effects;} {rank=min; Angiotensinogen;} } RAAS Pathway and ARB Mechanism of Action.
Experimental Protocols for Key Syntheses
The following sections provide generalized experimental protocols for the classical Ullmann reaction and the modern Suzuki-Miyaura coupling. Note that specific conditions (temperature, solvent, catalyst, base, reaction time) must be optimized for each unique set of substrates.
Generalized Protocol: Ullmann Biaryl Coupling (Classical)
This protocol describes the homocoupling of an activated aryl halide.
Materials:
-
Aryl Halide (e.g., o-chloronitrobenzene)
-
Copper-bronze alloy or activated copper powder
-
High-boiling solvent (e.g., Dimethylformamide (DMF) or sand for neat reaction)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine the aryl halide and copper powder (typically a 1:1 to 1:2 molar ratio of halide to copper).
-
Heating: Heat the mixture to a high temperature (typically 180-220°C). If using a solvent like DMF, heat to reflux. The reaction is often run neat (without solvent) by mixing the reactants with sand to aid heat transfer.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reaction times can be several hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. If a solvent was used, filter the mixture to remove copper residues and wash the solid with a suitable organic solvent (e.g., toluene or ethyl acetate).
-
Extraction: If the reaction was run neat, add a solvent like toluene to the solid mass and heat to dissolve the organic components. Filter the hot solution to remove copper and sand.
-
Purification: Combine the organic filtrates, wash with water and brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography, to yield the symmetric biphenyl.
Generalized Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed coupling of an aryl halide with an arylboronic acid.
Materials:
-
Aryl Halide (Ar¹-X, where X = I, Br, Cl, or OTf)
-
Arylboronic Acid or Ester (Ar²-B(OR)₂)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃)
-
Ligand (if required, e.g., PPh₃, SPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous, degassed solvent(s) (e.g., Toluene, Dioxane, DMF, often with water)
Procedure:
-
Reaction Setup: To an oven-dried flask, add the aryl halide (1.0 eq.), arylboronic acid (1.1-1.5 eq.), base (2.0-3.0 eq.), palladium catalyst (0.01-0.05 eq.), and ligand (if used).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent(s) via syringe.
-
Heating: Heat the reaction mixture with stirring to the desired temperature (typically 80-110°C).
-
Monitoring: Monitor the reaction for the disappearance of the limiting starting material by TLC, GC, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography or recrystallization to afford the pure substituted biphenyl product.
Quantitative Data Summary
The efficiency of biphenyl synthesis has improved dramatically with modern methods.
Table 1: Comparison of Yields for Selected Biphenyl Synthesis Methods
| Reaction Method | Typical Substrates | Catalyst/Reagent | Conditions | Typical Yield Range | Citation(s) |
| Gomberg-Bachmann | Aryl Diazonium Salt + Arene | Base | Room Temp | < 40% | [12][13][14] |
| Ullmann Reaction | Activated Aryl Halides | Copper | > 200°C | 40 - 80% (variable) | [10] |
| Suzuki-Miyaura | Aryl Halide + Arylboronic Acid | Palladium Complex | 80 - 110°C | 70 - 99% | [18][26] |
Table 2: Key Angiotensin II Receptor Blocker (ARB) Drugs
| Drug Name | Key Structural Feature | Company/Developer | Year of First Approval |
| Losartan | Biphenyl-tetrazole, Imidazole | DuPont / Merck | 1995 |
| Valsartan | Biphenyl-tetrazole, Acylated Amino Acid | Ciba-Geigy (Novartis) | 1996 |
| Irbesartan | Biphenyl-tetrazole, Spirocyclopentane | Sanofi | 1997 |
| Candesartan | Biphenyl-tetrazole, Benzimidazole | Takeda / AstraZeneca | 1997 |
| Telmisartan | Biphenyl-carboxylate, Dibenzimidazole | Boehringer Ingelheim | 1998 |
Conclusion
The journey from the initial discovery of biphenyls to the sophisticated synthesis of complex, life-saving pharmaceuticals is a testament to over a century of chemical innovation. Early methods like the Ullmann and Gomberg-Bachmann reactions, while historically significant, have been largely superseded by the efficiency and versatility of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. The recognition of atropisomerism in ortho-substituted biphenyls unlocked new frontiers in asymmetric synthesis and catalysis. Today, the biphenyl scaffold remains a cornerstone of modern organic chemistry, enabling the creation of novel materials, potent ligands, and a continuing stream of therapeutic agents that impact global health. For researchers in drug development, a deep understanding of the history and synthesis of this "privileged" structure is indispensable for designing the next generation of innovative molecules.
References
- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Atropisomer - Wikipedia [en.wikipedia.org]
- 5. Biphenyl derivatives & Atropisomerism | PPTX [slideshare.net]
- 6. Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity | Pharmaguideline [pharmaguideline.com]
- 7. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biphenyl - Wikipedia [en.wikipedia.org]
- 9. byjus.com [byjus.com]
- 10. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 12. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]
- 13. Gomberg-Bachmann_reaction [chemeurope.com]
- 14. mycollegevcampus.com [mycollegevcampus.com]
- 15. Ullmann Reaction and Gomberg - Bechmann Reaction | PPTX [slideshare.net]
- 16. youtube.com [youtube.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 19. gala.gre.ac.uk [gala.gre.ac.uk]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Discovery and development of angiotensin receptor blockers - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
- 23. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]
- 24. mdpi.com [mdpi.com]
- 25. Discovery of a new generation of angiotensin receptor blocking drugs: Receptor mechanisms and in silico binding to enzymes relevant to SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
A Theoretical and Computational Guide to 2,3'-Dimethylbiphenyl: Exploring Structure, Conformation, and Electronic Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Theoretical Study of Substituted Biphenyls
Substituted biphenyls represent a class of organic compounds with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. Their biological activity and material properties are intrinsically linked to their three-dimensional structure, particularly the torsional or dihedral angle between the two phenyl rings. This angle is governed by the interplay of steric and electronic effects of the substituents.
Computational chemistry provides a powerful toolkit to investigate these properties at the molecular level. Techniques such as Density Functional Theory (DFT) and ab initio methods can predict molecular geometries, rotational energy barriers, and electronic properties with a high degree of accuracy, offering insights that can guide experimental work and the design of new molecules with desired functionalities.
Conformational Analysis and Rotational Barrier
The conformational landscape of biphenyl derivatives is primarily defined by the rotation around the central C-C bond. The stability of different conformers is dictated by the steric hindrance and electronic interactions between the substituents on the phenyl rings.
Computational Approach to Determining Rotational Barriers
A common computational workflow to determine the rotational energy profile involves a series of constrained geometry optimizations. The dihedral angle between the two phenyl rings is systematically varied, and for each angle, the energy of the molecule is minimized by optimizing all other geometrical parameters. Plotting the resulting energy as a function of the dihedral angle yields the rotational energy profile, from which the energy barriers and the dihedral angles of the stable conformers can be determined.
Illustrative Computational Workflow for Rotational Profile
Caption: A typical workflow for calculating the rotational energy profile.
Expected Conformational Preferences of this compound
Due to the presence of a methyl group at the ortho (C2) position of one ring and another at the meta (C3') position of the second ring, steric hindrance is expected to play a significant role in determining the preferred conformation of this compound. The ortho-methyl group will likely force the phenyl rings out of planarity to minimize steric repulsion with the atoms of the other ring. The meta-methyl group will have a less direct, but still influential, electronic and steric effect. The most stable conformer is anticipated to have a non-planar arrangement with a specific dihedral angle that balances these repulsive and attractive forces.
Molecular Structure and Geometry Optimization
A crucial aspect of theoretical studies is the determination of the equilibrium geometry of the molecule. This involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface.
Computational Protocol for Geometry Optimization
Geometry optimization is a standard procedure in most quantum chemistry software packages. The following outlines a typical protocol using Density Functional Theory (DFT), a widely used method for its balance of accuracy and computational cost.
Protocol: DFT Geometry Optimization
-
Input Structure: Generate an initial 3D structure of this compound. This can be done using molecular building software.
-
Method Selection: Choose a DFT functional and basis set. A common and reliable choice for organic molecules is the B3LYP functional with the 6-31G* basis set. For higher accuracy, larger basis sets like 6-311+G(d,p) can be employed.
-
Calculation Type: Specify a geometry optimization calculation.
-
Execution: Run the calculation. The software will iteratively adjust the atomic positions to minimize the total energy of the molecule.
-
Verification: After the optimization converges, it is essential to perform a frequency calculation to ensure that the obtained structure corresponds to a true minimum (i.e., no imaginary frequencies).
Illustrative Data: Optimized Geometrical Parameters for a Substituted Biphenyl
While specific data for this compound is not available, the following table illustrates the type of data obtained from a geometry optimization of a related molecule, 2,2'-dimethylbiphenyl.
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G*) |
| Bond Lengths (Å) | C1-C1' | 1.495 |
| C-C (aromatic, avg.) | 1.398 | |
| C-H (aromatic, avg.) | 1.085 | |
| C-C (methyl, avg.) | 1.510 | |
| C-H (methyl, avg.) | 1.095 | |
| Bond Angles (°) | C2-C1-C6 | 118.5 |
| C1-C2-C3 | 121.0 | |
| C-C-H (aromatic, avg.) | 120.0 | |
| H-C-H (methyl, avg.) | 109.5 | |
| Dihedral Angle (°) | C2-C1-C1'-C2' | ~60-70 |
Note: This data is illustrative and does not represent actual calculated values for this compound.
Electronic Properties
The electronic properties of a molecule, such as the distribution of electron density and the energies of the molecular orbitals, are fundamental to understanding its reactivity and potential applications.
Key Electronic Descriptors
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the ionization potential (electron-donating ability), while the LUMO energy is related to the electron affinity (electron-accepting ability). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
Computational Protocol for Electronic Properties
These properties are typically calculated from a single-point energy calculation on the previously optimized geometry.
Protocol: Electronic Property Calculation
-
Input Structure: Use the optimized geometry of this compound.
-
Method Selection: The same DFT functional and basis set used for geometry optimization should be employed for consistency.
-
Calculation Type: Perform a single-point energy calculation, requesting the generation of molecular orbitals and the electrostatic potential.
-
Analysis: Visualize the MEP surface and the HOMO/LUMO orbitals using molecular visualization software. Extract the energies of the HOMO and LUMO to calculate the energy gap.
Illustrative Data: Electronic Properties of a Substituted Biphenyl
| Property | Calculated Value (B3LYP/6-31G*) |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 0.5 Debye |
Note: This data is illustrative and does not represent actual calculated values for this compound.
Logical Relationship of Computational Steps
Caption: The logical flow of computational steps in a theoretical study.
Conclusion and Future Directions
This guide has outlined the standard theoretical and computational methodologies for investigating the structure, conformational dynamics, and electronic properties of this compound. While specific quantitative data for this molecule remains to be published, the protocols and illustrative data presented here provide a robust framework for researchers to conduct such studies.
Future work should focus on performing high-level ab initio and DFT calculations to generate the specific data tables and rotational energy profiles for this compound. Furthermore, experimental validation of the theoretical predictions through techniques such as X-ray crystallography or gas-phase electron diffraction would be invaluable. Such combined theoretical and experimental efforts will provide a comprehensive understanding of this molecule, paving the way for its informed application in drug discovery and materials science.
In-Depth Technical Guide: Health and Safety Information for 2,3'-Dimethylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of available health and safety information for 2,3'-Dimethylbiphenyl. It is intended for use by qualified professionals and is not a substitute for a comprehensive risk assessment. The toxicological properties of this compound have not been thoroughly investigated. Information for structurally related compounds is provided for context and should be interpreted with caution. Always consult the most current Safety Data Sheet (SDS) and relevant regulatory guidelines before handling this chemical.
Chemical and Physical Properties
This compound is an aromatic hydrocarbon. A summary of its key physical and chemical properties is provided below.
| Property | Value | Source |
| CAS Number | 611-43-8 | [1][2] |
| Molecular Formula | C₁₄H₁₄ | [3][4] |
| Molecular Weight | 182.26 g/mol | [3][4] |
| Appearance | Not explicitly stated, but related isomers are liquids or solids. | |
| Purity | 97% (example from a supplier) | [1] |
| Synonyms | 1,1'-Biphenyl, 2,3'-dimethyl-; m,o'-Bitolyl | [3] |
Hazard Identification and Classification
Based on available Safety Data Sheets for this compound and its isomers, the following hazards have been identified. It is important to note that the GHS classification for this compound itself is not consistently reported and may not be fully established. The classification for a closely related isomer, 3,3'-Dimethylbiphenyl, indicates potential for skin and eye irritation, as well as respiratory irritation.
GHS Hazard Statements for a Related Isomer (3,3'-Dimethylbiphenyl):
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.[5]
Precautionary Statements (General):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P264: Wash skin thoroughly after handling.[1]
-
P271: Use only outdoors or in a well-ventilated area.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
A generalized workflow for hazard identification and risk assessment is presented in the following diagram.
Caption: A generalized workflow for chemical hazard identification and risk management.
Toxicological Data
For context, the parent compound, biphenyl, has been studied more extensively. It is important to reiterate that the following data is for biphenyl and not this compound, and its relevance should be considered carefully.
| Compound | Test | Route | Species | Value | Source |
| Biphenyl | LD50 | Oral | Rat | 2400-5040 mg/kg | [6] |
General Toxicological Concerns for Biphenyls:
-
Biphenyl: Suggestive evidence of carcinogenicity in animal studies (liver tumors in female mice and bladder tumors in male rats). Kidney toxicity is also a potential hazard.[7]
-
Polychlorinated Biphenyls (PCBs): While structurally different due to chlorination, PCBs are a well-studied class of biphenyls known for their persistence and toxicity.[8]
-
Polybrominated Biphenyls (PBBs): Some PBBs are considered reasonably anticipated to be human carcinogens and can cause developmental effects.[9][10]
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of this compound are not available. However, a generalized protocol for acute oral toxicity testing based on standard guidelines (e.g., OECD Test Guideline 420) is provided below.
Generalized Protocol for Acute Oral Toxicity (Fixed Dose Procedure)
-
Objective: To determine the acute oral toxicity of a substance.
-
Test Animals: Typically, young adult female rats are used.[11]
-
Housing and Acclimatization: Animals are housed in appropriate conditions with controlled temperature, humidity, and light cycle. They are acclimatized for at least 5 days before the study.
-
Dose Preparation: The test substance is prepared in a suitable vehicle. The concentration is calculated to administer the desired dose in a specific volume (e.g., 10 mL/kg body weight).
-
Administration: The substance is administered by gavage to fasted animals.
-
Dose Levels: A stepwise procedure is used with a starting dose level. The outcome of the first dose determines the next dose level (higher or lower).[11]
-
Observations:
-
Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory, and autonomic and central nervous systems), and changes in body weight.
-
Observations are made frequently on the day of dosing and at least daily thereafter for 14 days.[12]
-
-
Necropsy: All animals are subjected to a gross necropsy at the end of the study.
-
Data Analysis: The results are used to classify the substance according to its acute oral toxicity.
The following diagram illustrates a generalized workflow for an in-vivo acute toxicity study.
Caption: A generalized workflow for an in-vivo acute toxicity study.
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[7] Use only in a well-ventilated area, preferably in a chemical fume hood.[1] Wash hands thoroughly after handling.[1]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1]
First Aid Measures
In case of exposure, follow these first aid measures and seek medical attention.
| Exposure Route | First Aid Measures | Source |
| Inhalation | Move the person to fresh air. If breathing has stopped, perform artificial respiration. Get medical attention as soon as possible. | [1][8] |
| Skin Contact | Immediately flush the contaminated skin with plenty of water. Remove contaminated clothing. If irritation persists, get medical attention. | [1][8] |
| Eye Contact | Immediately wash eyes with large amounts of water for at least 15 minutes, occasionally lifting the lower and upper eyelids. Get medical attention immediately. | [1][8] |
| Ingestion | If swallowed, get medical attention immediately. Do not induce vomiting. | [8] |
A decision-making diagram for first aid response is provided below.
Caption: A decision tree for first aid response to chemical exposure.
Spill and Disposal
-
Spill Management: In case of a spill, ensure adequate ventilation and wear appropriate personal protective equipment (PPE). Prevent the spill from entering drains. Absorb the spill with an inert material and place it in a suitable container for disposal.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Entrust disposal to a licensed waste disposal company.[7]
Conclusion
This compound is a chemical for which comprehensive health and safety data is lacking. The information presented in this guide is based on data from Safety Data Sheets and analogous compounds. Researchers, scientists, and drug development professionals must exercise caution when handling this substance, implementing robust safety protocols based on the potential hazards of aromatic hydrocarbons and related biphenyl compounds. A thorough, substance-specific risk assessment is mandatory before any handling or use.
References
- 1. Dimethylbiphenyl (mixed isomers) | C14H14 | CID 34109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound | C14H14 | CID 69142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Acute Polychlorinated Biphenyl Benthic Invertebrate Toxicity Testing to Support the 2017 Chronic Dose-Response Sediment Injury Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. contractlaboratory.com [contractlaboratory.com]
- 7. Human Health Effects of Biphenyl: Key Findings and Scientific Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. repository.library.noaa.gov [repository.library.noaa.gov]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Polybrominated Biphenyls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
- 12. Toxicological screening - PMC [pmc.ncbi.nlm.nih.gov]
Chapter 1: Understanding the Impurity Profile of 2,3'-Dimethylbiphenyl
An In-Depth Technical Guide to the Purity Analysis of 2,3'-Dimethylbiphenyl
This guide provides a comprehensive framework for the purity analysis of this compound, a critical intermediate in organic synthesis, particularly in the development of catalysts and advanced materials.[1][2] For researchers, scientists, and drug development professionals, ensuring the purity of such building blocks is not a perfunctory quality check; it is the foundation upon which the integrity of subsequent research and development rests. The presence of even trace impurities can significantly impact reaction yields, catalyst performance, and the toxicological profile of final products.[3][4]
This document moves beyond standard operating procedures to explore the causality behind methodological choices, emphasizing the development of robust, self-validating analytical systems.
The first step in any purity analysis is to anticipate the potential impurities. These are almost exclusively process-related and depend heavily on the synthetic route employed. The Suzuki-Miyaura cross-coupling reaction is a prevalent method for synthesizing unsymmetrical biaryls like this compound.[5][6][7]
Potential Impurities Stemming from Synthesis:
-
Starting Materials: Unreacted precursors, such as 2-bromotoluene and 3-methylphenylboronic acid (or its esters), are common impurities.
-
Homocoupling Byproducts: Symmetrical biphenyls formed by the coupling of two identical starting molecules (e.g., 2,2'-dimethylbiphenyl and 3,3'-dimethylbiphenyl) are frequent byproducts.[8]
-
Isomeric Impurities: Incomplete regioselectivity in precursor synthesis can lead to other dimethylbiphenyl isomers.
-
Protodeboronation Products: The boronic acid can be replaced by a hydrogen atom, leading to the formation of toluene.
-
Catalyst Residues: Trace amounts of the palladium catalyst and its ligands (e.g., phosphines) may remain.
-
Residual Solvents: Solvents used during the reaction (e.g., dioxane, toluene) and purification (e.g., hexanes, ethyl acetate) can be present.[4][9]
Chapter 2: Orthogonal Analytical Approaches for Purity Determination
No single analytical technique can provide a complete picture of a compound's purity. An orthogonal approach, using multiple techniques with different separation and detection principles, is essential for a comprehensive assessment. For this compound, the primary analytical pillars are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse for Volatiles
Expertise & Rationale: GC is the premier technique for analyzing volatile and thermally stable compounds like this compound.[3][10] Its high resolving power allows for the separation of closely related isomers, while mass spectrometry provides definitive identification based on mass-to-charge ratio and fragmentation patterns, adding a high degree of specificity.[11][12]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a suitable solvent (e.g., HPLC-grade Toluene or Dichloromethane) to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of approximately 50 µg/mL.
-
-
Instrumentation & Conditions:
-
System: A standard Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).[11]
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 280 °C.
-
Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is chosen for its excellent separation of non-polar aromatic hydrocarbons.
-
Carrier Gas: Helium at a constant flow rate of 1.1 mL/min.[12]
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Final hold: Hold at 300 °C for 5 minutes.
-
-
MS Detector:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan from m/z 40 to 400 for impurity identification.
-
For quantification, Selected Ion Monitoring (SIM) can be used for enhanced sensitivity, monitoring the molecular ion (m/z 182.3) and key fragments.[11]
-
-
Data Presentation: Typical GC-MS Method Parameters
| Parameter | Setting | Rationale |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) | Industry standard for robust separation of semi-volatile organic compounds. |
| Injector Temp. | 280 °C | Ensures rapid volatilization of the analyte without thermal degradation. |
| Oven Program | 100 °C (2 min), ramp 15 °C/min to 300 °C (5 min) | Provides good separation between potential isomers and starting materials. |
| Carrier Gas | Helium, 1.1 mL/min | Inert carrier gas providing optimal efficiency. |
| Detector | Mass Spectrometer (EI, 70 eV) | Provides definitive identification and structural information of separated components.[10] |
Trustworthiness through Self-Validation: Before analyzing samples, a system suitability test must be performed. This involves injecting a standard solution containing this compound and a known impurity (e.g., 3,3'-dimethylbiphenyl) to verify that the system can achieve a baseline separation (Resolution > 2.0) and that the peak area repeatability for six consecutive injections is acceptable (RSD < 2.0%). This validates that the system is performing correctly on the day of analysis.
High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Impurity Spectrum
Expertise & Rationale: While GC-MS is excellent for volatile compounds, HPLC is superior for analyzing non-volatile or thermally labile impurities, such as catalyst residues or certain polar byproducts.[3][13] Reversed-Phase HPLC (RP-HPLC) separates compounds based on their hydrophobicity. For aromatic compounds like biphenyls, a stationary phase with biphenyl functional groups can offer alternative selectivity compared to standard C18 columns due to enhanced π-π interactions.[14][15]
Experimental Protocol: RP-HPLC Analysis
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase diluent (e.g., Acetonitrile/Water mixture) at a concentration of 1 mg/mL.
-
Dilute to a working concentration of approximately 0.2 mg/mL.
-
Filter all solutions through a 0.45 µm syringe filter before injection to protect the column.[16]
-
-
Instrumentation & Conditions:
-
System: A standard HPLC or UHPLC system with a UV detector.[16]
-
Column: Ascentis® Express Biphenyl (100 mm x 2.1 mm, 2.7 µm) or equivalent.[17]
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Program: 50% B to 95% B over 15 minutes.
-
Flow Rate: 0.5 mL/min.[17]
-
Column Temperature: 35 °C.[17]
-
Detection: UV absorbance at 254 nm.[17]
-
Visualization: HPLC Analysis Workflow
Below is a diagram illustrating the logical flow of an HPLC-based purity assessment.
Caption: A typical workflow for purity analysis using HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation
Expertise & Rationale: NMR spectroscopy is an indispensable tool for absolute structure elucidation.[18][19][20] It provides unambiguous information about the connectivity of atoms within a molecule. For purity analysis, ¹H NMR is particularly powerful. The integral of each signal is directly proportional to the number of protons it represents, allowing for a highly accurate molar ratio determination of the main component and any hydrogen-containing impurities without the need for individual impurity reference standards (a technique known as qNMR when an internal standard is used).[21]
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation:
-
Accurately weigh ~5-10 mg of the this compound sample into an NMR tube.
-
Add ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) if performing qNMR.
-
Ensure the sample is fully dissolved.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Ensure a sufficient relaxation delay (e.g., 5 times the longest T1) to allow for full magnetization recovery, which is critical for accurate integration and quantification.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate the signals corresponding to the aromatic protons of this compound and any visible impurity signals.
-
The purity can be calculated by comparing the integral of the analyte signals to the sum of all integrals (analyte + impurities).
-
Visualization: Decision Tree for Technique Selection
This diagram helps in choosing the primary analytical method based on the information required.
Caption: Decision tree for selecting the appropriate analytical technique.
Chapter 3: Method Validation: Establishing Trustworthiness
An analytical method is only useful if its results are reliable. Method validation is the process of demonstrating that a method is "fit for its intended purpose."[13][22] Adherence to guidelines from the International Council for Harmonisation (ICH), particularly Q2(R1), is the industry standard.[4]
Core Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by showing that the peaks for known impurities do not interfere with the main analyte peak.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 80% to 120% of the target concentration, and the correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: The closeness of the test results to the true value. It is determined by spiking the sample with known amounts of impurities and measuring the recovery. Recoveries are typically expected to be within 98.0% to 102.0%.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the Relative Standard Deviation (RSD) and should be ≤ 2.0%.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of an analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.
Data Presentation: Summary of Validation Parameters
| Parameter | Acceptance Criterion | Purpose |
| Specificity | Baseline resolution > 2.0 between analyte and impurities | Ensures accurate measurement without interference. |
| Linearity | Correlation Coefficient (r²) ≥ 0.999 | Confirms proportional response to concentration. |
| Accuracy | Recovery between 98.0% - 102.0% | Demonstrates the method's truthfulness. |
| Precision (Repeatability) | RSD ≤ 2.0% | Shows consistency of results within the same lab, on the same day. |
| LOD | Signal-to-Noise Ratio ≈ 3:1 | Defines the smallest detectable amount. |
| LOQ | Signal-to-Noise Ratio ≈ 10:1 | Defines the smallest quantifiable amount. |
Conclusion
The purity analysis of this compound is a multi-faceted process that demands a deep understanding of its chemistry and a strategic application of orthogonal analytical techniques. By employing a robust combination of GC-MS for volatile and isomeric impurities, HPLC for broader screening, and NMR for structural verification, a comprehensive and reliable purity profile can be established. Grounding these methods in a rigorous validation framework ensures that the data generated is not only accurate but also defensible, upholding the highest standards of scientific integrity required in research and pharmaceutical development.
References
- 1. This compound|CAS 611-43-8|Research Chemical [benchchem.com]
- 2. 2,3-Dimethyl-1,1'-biphenyl|lookchem [lookchem.com]
- 3. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 4. biotech-spain.com [biotech-spain.com]
- 5. gala.gre.ac.uk [gala.gre.ac.uk]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 9. youtube.com [youtube.com]
- 10. biolmolchem.com [biolmolchem.com]
- 11. benchchem.com [benchchem.com]
- 12. hou.usra.edu [hou.usra.edu]
- 13. researchgate.net [researchgate.net]
- 14. Ascentis® Express Biphenyl UHPLC and HPLC Columns [sigmaaldrich.com]
- 15. chromtech.net.au [chromtech.net.au]
- 16. benchchem.com [benchchem.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. omicsonline.org [omicsonline.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. Validation of Analytical Methods: A Review [gavinpublishers.com]
Thermochemical Profile of 2,3'-Dimethylbiphenyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available thermochemical data for 2,3'-Dimethylbiphenyl (C₁₄H₁₄, CAS RN: 611-43-8). The information is compiled from critically evaluated data and is intended to serve as a foundational resource for its application in research and development.
Core Thermochemical Data
The following tables summarize the key thermochemical properties of this compound in its liquid and ideal gas phases. These values are essential for understanding the molecule's stability, reactivity, and behavior in various chemical processes.
Table 1: Enthalpy and Entropy Data for this compound
| Property | Phase | Value | Temperature (K) |
| Standard Molar Enthalpy of Formation (ΔfH°) | Liquid | 44.0 kJ/mol | 298.15 |
| Standard Molar Enthalpy of Formation (ΔfH°) | Ideal Gas | 102.5 kJ/mol | 298.15 |
| Standard Molar Entropy (S°) | Liquid | 350.1 J/mol·K | 298.15 |
| Standard Molar Entropy (S°) | Ideal Gas | 455.9 J/mol·K | 298.15 |
Table 2: Heat Capacity of this compound
| Phase | Heat Capacity (Cp) | Temperature (K) |
| Liquid | 290.0 J/mol·K | 298.15 |
| Ideal Gas | 215.8 J/mol·K | 300.0 |
| Ideal Gas | 368.5 J/mol·K | 500.0 |
| Ideal Gas | 550.2 J/mol·K | 800.0 |
| Ideal Gas | 667.1 J/mol·K | 1000.0 |
| Ideal Gas | 774.2 J/mol·K | 1500.0 |
Table 3: Enthalpy of Phase Change for this compound
| Property | Value | Temperature (K) |
| Enthalpy of Vaporization (ΔvapH) | 58.5 kJ/mol | 298.15 |
| Enthalpy of Vaporization (ΔvapH) | 48.0 kJ/mol | 559.0 (Normal Boiling Point) |
Experimental Protocols
Combustion Calorimetry for Enthalpy of Formation
The standard enthalpy of formation in the liquid state is typically determined using static bomb calorimetry.
-
Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a crucible within a combustion bomb. A cotton fuse is positioned to ensure complete combustion.
-
Bomb Assembly: The bomb is sealed and pressurized with a high-purity oxygen atmosphere (typically around 30 atm). A small, known amount of water is added to the bomb to ensure that the final water product is in the liquid state.
-
Calorimeter Setup: The sealed bomb is submerged in a known mass of water in a well-insulated calorimeter. The initial temperature of the water is recorded with high precision.
-
Combustion: The sample is ignited by passing an electric current through the fuse. The temperature of the water in the calorimeter is monitored and recorded until a stable final temperature is reached.
-
Data Analysis: The heat released during combustion is calculated from the temperature rise and the heat capacity of the calorimeter system. The heat capacity of the calorimeter is determined separately through the combustion of a standard substance, such as benzoic acid. Corrections are made for the heat of combustion of the fuse and for the formation of nitric acid from any residual nitrogen in the bomb. The standard enthalpy of combustion is then used to calculate the standard enthalpy of formation using Hess's Law.
Adiabatic Calorimetry for Heat Capacity
The heat capacity of the liquid phase is determined using a precision adiabatic calorimeter.
-
Sample Loading: A known mass of the liquid sample is hermetically sealed in a calorimeter cell.
-
Calorimeter System: The cell is placed in an adiabatic shield within a vacuum chamber. The temperature of the shield is controlled to precisely match the temperature of the calorimeter cell at all times, minimizing heat exchange with the surroundings.
-
Heating and Measurement: A known quantity of electrical energy is supplied to a heater within the cell, causing a small increase in temperature. The temperature change is measured with a high-precision thermometer.
-
Calculation: The heat capacity is calculated from the amount of energy supplied and the resulting temperature rise. Measurements are typically made over a wide range of temperatures.
Vapor Pressure Measurement for Enthalpy of Vaporization
The enthalpy of vaporization can be determined from the temperature dependence of the vapor pressure, often measured by the transpiration method.
-
Apparatus: A stream of an inert carrier gas (e.g., nitrogen or argon) is passed at a known flow rate through a saturator containing the liquid sample at a constant temperature.
-
Saturation: The carrier gas becomes saturated with the vapor of this compound.
-
Condensation and Quantification: The vapor is then condensed in a cold trap and the amount of condensed substance is determined by weighing or by a suitable analytical technique such as gas chromatography.
-
Vapor Pressure Calculation: The partial pressure of the substance in the gas stream, which is equal to its vapor pressure at that temperature, is calculated from the amount of substance transported and the total volume of the carrier gas.
-
Clausius-Clapeyron Equation: The measurements are repeated at several temperatures, and the enthalpy of vaporization is determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature, according to the Clausius-Clapeyron equation.
Logical Workflow for Thermochemical Data Determination
The following diagram illustrates the general workflow for the experimental and computational determination of the thermochemical properties of a molecule like this compound.
An In-depth Technical Guide to the Isomers of Dimethylbiphenyl: Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isomers of dimethylbiphenyl, molecules of interest in organic synthesis and medicinal chemistry. Biphenyl derivatives are recognized for their diverse pharmacological activities, making a thorough understanding of their isomers' properties crucial for research and development.[1][2][3][4] This document details the physicochemical properties, synthesis methodologies, and characterization of various dimethylbiphenyl isomers.
Isomers of Dimethylbiphenyl
There are ten positional isomers of dimethylbiphenyl, each with a molecular formula of C₁₄H₁₄ and a molecular weight of approximately 182.26 g/mol . The isomers are distinguished by the positions of the two methyl groups on the biphenyl scaffold.
The identified isomers are:
-
2,2'-Dimethylbiphenyl
-
2,3'-Dimethylbiphenyl
-
2,4'-Dimethylbiphenyl
-
3,3'-Dimethylbiphenyl
-
3,4'-Dimethylbiphenyl
-
4,4'-Dimethylbiphenyl
-
2,3-Dimethylbiphenyl
-
2,4-Dimethylbiphenyl
-
2,5-Dimethylbiphenyl
-
2,6-Dimethylbiphenyl
-
3,5-Dimethylbiphenyl
Physicochemical Properties
The physical and chemical properties of these isomers vary based on the substitution pattern, which influences their molecular symmetry, steric hindrance, and intermolecular interactions. A summary of the available quantitative data is presented in the tables below.
Physical Properties of Dimethylbiphenyl Isomers
| Isomer | CAS Number | Melting Point (°C) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| 2,2'-Dimethylbiphenyl | 605-39-0 | 18 - 19.5[5] | 259 | 0.989[6] | 1.5745[6] |
| This compound | 611-43-8 | - | - | - | - |
| 2,4'-Dimethylbiphenyl | 611-61-0 | - | 280 | - | - |
| 3,3'-Dimethylbiphenyl | 612-75-9 | 5 - 7[7][8] | 286 (at 713 mmHg)[7][8] | 0.999[7][8] | 1.594[7][8] |
| 3,4'-Dimethylbiphenyl | - | - | - | - | - |
| 4,4'-Dimethylbiphenyl | 613-33-2 | 118 - 125[9][10] | 295 - 296[9][10] | - | - |
| 2,3-Dimethylbiphenyl | 3864-18-4 | 42 | 273.3 (at 760 mmHg) | 0.973 | 1.559 |
| 2,4-Dimethylbiphenyl | - | - | - | - | - |
| 2,5-Dimethylbiphenyl | 7372-85-2 | - | - | - | - |
| 2,6-Dimethylbiphenyl | 3976-34-9 | - | - | - | - |
| 3,5-Dimethylbiphenyl | 17057-88-4 | 23[11] | 274[11] | - | - |
Data not available is denoted by "-"
Chemical Properties and Reactivity
The chemical reactivity of dimethylbiphenyl isomers is influenced by the electron-donating nature of the methyl groups and the steric environment around the biphenyl linkage. These molecules can undergo electrophilic aromatic substitution, with the positions of substitution directed by the existing methyl groups. The biphenyl core also allows for reactions that modify the aromatic rings or the bond connecting them.
Toxicological and Pharmacological Properties
It is important to note that the biological activity and toxicity of biphenyl derivatives can be significantly altered by the nature and position of substituents. Therefore, each dimethylbiphenyl isomer should be considered as a unique chemical entity requiring individual toxicological and pharmacological assessment.
Experimental Protocols
The synthesis of dimethylbiphenyl isomers can be achieved through various cross-coupling reactions. The Suzuki and Grignard coupling reactions are among the most common and versatile methods for the formation of the biaryl bond.
General Experimental Workflow for Synthesis and Characterization
Suzuki Coupling for the Synthesis of Unsymmetrical Dimethylbiphenyls
The Suzuki coupling reaction is a powerful method for forming carbon-carbon bonds between aryl halides and arylboronic acids, catalyzed by a palladium(0) complex.[14]
Materials:
-
Aryl halide (e.g., bromotoluene isomer)
-
Arylboronic acid (e.g., tolueneboronic acid isomer)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄)
-
Solvent (e.g., toluene, dioxane, or a biphasic system)[15]
-
Phase-transfer catalyst (optional, for biphasic systems, e.g., Bu₄NHSO₄)[15]
General Procedure: [15]
-
To a reaction flask under an inert atmosphere (e.g., argon), add the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Add the solvent(s) and, if applicable, the phase-transfer catalyst.
-
Heat the reaction mixture to reflux and stir for the required time (typically several hours), monitoring the reaction progress by TLC or GC.
-
After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired dimethylbiphenyl isomer.
Grignard Reaction for the Synthesis of Dimethylbiphenyls
The Grignard reaction can be utilized for the homocoupling of aryl Grignard reagents to form symmetrical biphenyls or for cross-coupling with aryl halides.
Materials:
-
Aryl halide (e.g., bromotoluene isomer)
-
Magnesium turnings
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or diethyl ether)
-
Iodine crystal (as an initiator)
General Procedure for Homocoupling: [16]
-
Activate the magnesium turnings in a flame-dried flask under an inert atmosphere.
-
Add a solution of the aryl halide in the anhydrous solvent dropwise to the magnesium turnings. A crystal of iodine can be added to initiate the reaction.
-
Once the Grignard reagent formation is complete, heat the reaction mixture at an elevated temperature (e.g., 40°C in THF) for an extended period (e.g., 48 hours) to promote homocoupling.[16]
-
Cool the reaction and hydrolyze with a dilute acid (e.g., 1M HCl).
-
Extract the product with an organic solvent, wash the organic phase, dry, and concentrate.
-
Purify the resulting crude product by column chromatography to isolate the symmetrical dimethylbiphenyl.
Ullmann Reaction for the Synthesis of Symmetrical Dimethylbiphenyls
The Ullmann reaction involves the copper-promoted coupling of two aryl halides.
Materials:
-
Aryl halide (e.g., iodotoluene isomer)
-
Copper powder (activated)
-
High-boiling solvent (e.g., dimethylformamide (DMF) or sand)
General Procedure:
-
Mix the aryl halide with an excess of activated copper powder.
-
Heat the mixture to a high temperature (typically >200°C) for several hours.
-
After cooling, extract the product from the reaction mixture with a suitable organic solvent.
-
Filter to remove copper and copper salts, and then purify the product by distillation or recrystallization.
Characterization of Dimethylbiphenyl Isomers
The synthesized isomers can be characterized using a combination of chromatographic and spectroscopic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for separating and identifying the different isomers of dimethylbiphenyl in a mixture.[17] The retention times of the isomers on a given GC column can help in their identification, while the mass spectra provide information about their molecular weight and fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of the dimethylbiphenyl isomers. The chemical shifts, coupling constants, and integration of the proton signals in the ¹H NMR spectrum, along with the number and chemical shifts of the signals in the ¹³C NMR spectrum, provide detailed information about the substitution pattern on the biphenyl core.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy can be used to identify the characteristic functional groups present in the molecules. For dimethylbiphenyls, the spectra will show characteristic C-H stretching and bending vibrations for the aromatic rings and the methyl groups, as well as C=C stretching vibrations of the aromatic rings.
Signaling Pathways and Logical Relationships
As relatively simple aromatic hydrocarbons, dimethylbiphenyl isomers are not typically associated with specific, well-defined signaling pathways in the same way as complex drug molecules. However, their potential pharmacological activities, such as anti-inflammatory effects, suggest they may interact with biological systems. The logical relationship for their potential mechanism of action would likely follow a structure-activity relationship (SAR) paradigm.
This guide provides a foundational understanding of the isomers of dimethylbiphenyl. Further research into the specific toxicological and pharmacological profiles of each isomer is necessary to fully elucidate their potential in drug development and other applications.
References
- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 2. ijsdr.org [ijsdr.org]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. US5922898A - Process for preparing biaryl compounds - Google Patents [patents.google.com]
- 7. 3,3 -Dimethylbiphenyl 99 612-75-9 [sigmaaldrich.com]
- 8. 4,4'-Dimethylbiphenyl(613-33-2) IR Spectrum [chemicalbook.com]
- 9. 4,4'-dimethyl biphenyl, 613-33-2 [thegoodscentscompany.com]
- 10. 4,4'-Dimethylbiphenyl | 613-33-2 [chemicalbook.com]
- 11. 3,5-dimethylbiphenyl [stenutz.eu]
- 12. researchgate.net [researchgate.net]
- 13. Lead Optimization Studies on FimH Antagonists: Discovery of Potent and Orally Bioavailable Ortho-substituted Biphenyl Mannosides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. home.sandiego.edu [home.sandiego.edu]
- 15. tandfonline.com [tandfonline.com]
- 16. mdpi.org [mdpi.org]
- 17. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using 2,3'-Dimethylbiphenyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for performing Suzuki-Miyaura cross-coupling reactions to synthesize sterically hindered biaryls, with a specific focus on derivatives related to 2,3'-dimethylbiphenyl. The protocols and data presented are compiled from established research and are intended to assist in the development of robust and efficient synthetic routes for complex molecules in pharmaceutical and materials science research.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. However, the coupling of sterically hindered substrates, such as those required to form tri- and tetra-ortho-substituted biaryls like this compound derivatives, presents significant challenges. These challenges include slow reaction rates, low yields, and catalyst deactivation. Overcoming these obstacles often requires specialized catalysts and carefully optimized reaction conditions.
This document outlines protocols that utilize highly efficient palladium catalysts, particularly those with bulky N-heterocyclic carbene (NHC) ligands, which have demonstrated remarkable activity for the coupling of sterically hindered substrates.[1]
Key Reaction Parameters
The success of a Suzuki coupling reaction with sterically hindered substrates is highly dependent on the careful selection of the following components:
-
Palladium Catalyst: Traditional palladium catalysts are often inefficient for sterically demanding couplings. Palladacycles and palladium complexes bearing bulky, electron-rich ligands are preferred. N-heterocyclic carbene (NHC) ligands have proven to be particularly effective due to their strong σ-donor properties and steric bulk, which promote the challenging oxidative addition and reductive elimination steps of the catalytic cycle.[1]
-
Ligand: For sterically hindered couplings, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) are crucial for high catalytic activity.[1]
-
Base: The choice of base is critical. Strong, non-nucleophilic bases are often required. Potassium tert-butoxide (t-BuOK) and potassium phosphate (K₃PO₄) are commonly used and have shown excellent results in combination with specific solvents.[1]
-
Solvent: Anhydrous, polar aprotic solvents are generally preferred. Dioxane and toluene are frequently employed and have been shown to be effective for these challenging couplings.[1]
-
Temperature: While some modern catalysts can facilitate these reactions at room temperature, elevated temperatures are often necessary to overcome the high activation energy associated with sterically hindered substrates.
Experimental Protocols
The following protocols are based on methodologies reported for the synthesis of sterically hindered biaryls and can be adapted for the synthesis of this compound derivatives.
Protocol 1: General Procedure for the Synthesis of Tri-ortho-substituted Biaryls
This protocol is adapted from the work of Tu et al. (2012) using a robust acenaphthoimidazolylidene palladium complex.[1]
Materials:
-
Aryl halide (e.g., 2-bromo-3-methyl-1,1'-biphenyl or a suitable precursor like 1-bromo-2,3-dimethylbenzene)
-
Arylboronic acid
-
Palladium-NHC catalyst (e.g., acenaphthoimidazolylidene palladium complex)[1]
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon gas (high purity)
-
Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl halide (0.5 mmol, 1.0 equiv.), the arylboronic acid (0.75 mmol, 1.5 equiv.), the palladium-NHC catalyst (0.0025 mmol, 0.5 mol%), and potassium tert-butoxide (1.0 mmol, 2.0 equiv.) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous 1,4-dioxane (2 mL) to the flask.
-
Reaction: Seal the flask and heat the reaction mixture at 80 °C with vigorous stirring for the required time (typically 12-24 hours, monitor by TLC or GC-MS for completion).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure tri-ortho-substituted biphenyl product.
Data Presentation
The following tables summarize representative data for the Suzuki-Miyaura coupling of sterically hindered substrates, demonstrating the efficacy of robust catalytic systems.
Table 1: Suzuki-Miyaura Coupling of Sterically Hindered Aryl Bromides with Arylboronic Acids [1]
| Entry | Aryl Bromide | Arylboronic Acid | Product | Yield (%) |
| 1 | 2-Bromotoluene | 2-Methylphenylboronic acid | 2,2'-Dimethylbiphenyl | 98 |
| 2 | 2-Bromo-m-xylene | Phenylboronic acid | 2,6-Dimethylbiphenyl | 95 |
| 3 | 2-Bromo-m-xylene | 2-Methylphenylboronic acid | 2,2',6-Trimethylbiphenyl | 96 |
| 4 | 2-Bromo-m-xylene | 2,6-Dimethylphenylboronic acid | 2,2',6,6'-Tetramethylbiphenyl | 85 |
| 5 | 1-Bromo-2,3-dimethylbenzene | Phenylboronic acid | 2,3-Dimethylbiphenyl | 97 |
Reaction conditions: Aryl bromide (0.5 mmol), arylboronic acid (0.75 mmol), Pd-NHC catalyst (0.5 mol%), t-BuOK (1.0 mmol), dioxane (2 mL), 80 °C, 12-24 h. Yields are for isolated products.
Table 2: Suzuki-Miyaura Coupling of Sterically Hindered Aryl Chlorides with Arylboronic Acids [1]
| Entry | Aryl Chloride | Arylboronic Acid | Product | Yield (%) |
| 1 | 2-Chlorotoluene | 2-Methylphenylboronic acid | 2,2'-Dimethylbiphenyl | 94 |
| 2 | 2-Chloro-m-xylene | Phenylboronic acid | 2,6-Dimethylbiphenyl | 92 |
| 3 | 2-Chloro-m-xylene | 2-Methylphenylboronic acid | 2,2',6-Trimethylbiphenyl | 93 |
| 4 | 2-Chloro-m-xylene | 2,6-Dimethylphenylboronic acid | 2,2',6,6'-Tetramethylbiphenyl | 78 |
Reaction conditions: Aryl chloride (0.5 mmol), arylboronic acid (0.75 mmol), Pd-NHC catalyst (1.0 mol%), t-BuOK (1.0 mmol), dioxane (2 mL), 100 °C, 24 h. Yields are for isolated products.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Workflow for Suzuki Coupling
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Logical Relationship for Optimizing Hindered Suzuki Couplings
Caption: Key parameters for optimizing hindered Suzuki couplings.
References
Application Notes and Protocols for 2,3'-Dimethylbiphenyl-Derived Phosphine Ligands in Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of phosphine ligands derived from a 2,3'-dimethylbiphenyl scaffold. As part of the broader class of bulky and electron-rich biaryl phosphine ligands, these compounds are highly effective in a variety of palladium-catalyzed cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules for pharmaceuticals, agrochemicals, and materials science.
Introduction to this compound as a Ligand Scaffold
The this compound core provides a unique and sterically demanding framework for the design of monodentate phosphine ligands. The methyl groups at the 2 and 3' positions create a twisted and asymmetric biaryl backbone. When a phosphine moiety, such as dicyclohexylphosphine or di-tert-butylphosphine, is introduced at the 2'-position, the resulting ligand exhibits a combination of steric bulk and electron-richness. These characteristics are crucial for promoting the key steps of oxidative addition and reductive elimination in palladium-catalyzed cross-coupling reactions, leading to high catalytic activity and broad substrate scope.[1][2]
While a specific ligand named "this compound phosphine" is not widely commercialized, its structural analogues, such as the Buchwald ligands (e.g., XPhos, SPhos), have demonstrated exceptional performance in challenging coupling reactions.[3][4] This document outlines the synthesis and application of a representative ligand, 2-(Dicyclohexylphosphino)-2',3'-dimethylbiphenyl , and provides data from closely related systems to illustrate its potential catalytic efficacy.
Section 1: Synthesis of 2-(Dicyclohexylphosphino)-2',3'-dimethylbiphenyl
The synthesis of biaryl phosphine ligands typically involves the coupling of an aryl halide or triflate with a phosphine source, or the reaction of an organometallic intermediate with a chlorophosphine. A plausible and efficient synthetic route for 2-(dicyclohexylphosphino)-2',3'-dimethylbiphenyl is outlined below, based on established methodologies for similar biaryl phosphines.
Experimental Protocol: Synthesis of 2-(Dicyclohexylphosphino)-2',3'-dimethylbiphenyl
This protocol describes a potential multi-step synthesis starting from commercially available materials.
Materials:
-
2-Bromo-3-nitrotoluene
-
2-Methylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Potassium iodide (KI)
-
n-Butyllithium (n-BuLi) in hexanes
-
Dicyclohexylphosphine chloride (Cy₂PCl)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
Step 1: Suzuki-Miyaura Coupling to form 2-Methyl-3'-nitro-1,1'-biphenyl
-
To a round-bottom flask, add 2-bromo-3-nitrotoluene (1.0 eq), 2-methylphenylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), and PPh₃ (0.08 eq).
-
Add a 2M aqueous solution of Na₂CO₃ (3.0 eq) and toluene.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.
-
After cooling to room temperature, separate the organic layer, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield 2-methyl-3'-nitro-1,1'-biphenyl.
Step 2: Reduction of the Nitro Group to form 2',3-Dimethyl-[1,1'-biphenyl]-2-amine
-
To a solution of 2-methyl-3'-nitro-1,1'-biphenyl (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the mixture to reflux and stir for 4 hours.
-
Filter the hot reaction mixture through a pad of Celite and wash with hot ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude amine, which can be used in the next step without further purification.
Step 3: Sandmeyer Reaction to form 2'-Iodo-2,3'-dimethyl-1,1'-biphenyl
-
Dissolve the crude 2',3-dimethyl-[1,1'-biphenyl]-2-amine (1.0 eq) in a mixture of hydrochloric acid and water at 0 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0 °C.
-
In a separate flask, dissolve potassium iodide (1.5 eq) in water and add it to the diazonium salt solution.
-
Allow the mixture to warm to room temperature and stir for 2 hours.
-
Extract the product with diethyl ether, wash the organic layer with sodium thiosulfate solution and brine, dry over MgSO₄, and concentrate.
-
Purify by column chromatography to yield 2'-iodo-2,3'-dimethyl-1,1'-biphenyl.
Step 4: Lithiation and Phosphination
-
Dissolve 2'-iodo-2,3'-dimethyl-1,1'-biphenyl (1.0 eq) in anhydrous THF under an argon atmosphere and cool to -78 °C.
-
Slowly add n-butyllithium (1.1 eq) and stir the mixture at -78 °C for 1 hour.
-
Add dicyclohexylphosphine chloride (1.2 eq) dropwise to the solution at -78 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, wash with brine, dry over MgSO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel under an inert atmosphere to afford 2-(dicyclohexylphosphino)-2',3'-dimethylbiphenyl .
Visualization of Synthesis Workflow
Caption: Synthetic route for a this compound-derived phosphine ligand.
Section 2: Application in Suzuki-Miyaura Cross-Coupling Reactions
Ligands with the this compound scaffold are expected to be highly effective in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, particularly for the synthesis of sterically hindered biaryls. The data presented below is for the closely related ligand, 2,2'-diamino-6,6'-dimethylbiphenyl, which demonstrates the potential of this ligand class.
Quantitative Data
Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid using a 2,2'-Diamino-6,6'-dimethylbiphenyl Ligand
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Iodoanisole | 4-Methoxybiphenyl | 90 |
| 2 | 4-Iodotoluene | 4-Methylbiphenyl | 88 |
| 3 | 1-Iodo-4-(trifluoromethyl)benzene | 4-(Trifluoromethyl)biphenyl | 85 |
| 4 | 4-Bromoanisole | 4-Methoxybiphenyl | 85 |
| 5 | 4-Bromotoluene | 4-Methylbiphenyl | 82 |
| 6 | 4-Chlorotoluene | 4-Methylbiphenyl | 75 |
| 7 | 2-Chlorotoluene | 2-Methylbiphenyl | 68 |
Reaction Conditions: Aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (5 mol%), Ligand (10 mol%), Cs₂CO₃ (2.0 equiv), THF, 40 °C. For aryl chlorides, DMF at 110 °C was used.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline and can be adapted from procedures using similar bulky biaryl phosphine ligands like SPhos.[4]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) or Bis(dibenzylideneacetone)palladium(0) (Pd₂(dba)₃)
-
2-(Dicyclohexylphosphino)-2',3'-dimethylbiphenyl (or other biaryl phosphine ligand)
-
Aryl halide (or triflate)
-
Arylboronic acid (or boronic ester)
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene or 1,4-dioxane
-
Degassed water
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., K₃PO₄, 2.0 eq).
-
Add the aryl halide (1.0 eq) and the arylboronic acid (1.2-1.5 eq).
-
Add the anhydrous solvent (e.g., toluene) and a small amount of degassed water (if using K₃PO₄).
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the required time (typically 2-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Catalytic Cycle Visualization
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Section 3: Application in Buchwald-Hartwig Amination
The steric and electronic properties of this compound-derived phosphine ligands make them excellent candidates for the palladium-catalyzed Buchwald-Hartwig amination, a powerful method for forming C-N bonds.
Quantitative Data
The following table presents representative data for the Buchwald-Hartwig amination using a well-established bulky biaryl phosphine ligand, XPhos, which serves as a good indicator of the expected performance for a this compound-based analogue.[1]
Table 2: Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine using XPhos [1]
| Entry | Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp. | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ / XPhos | Sodium tert-butoxide | Toluene | Reflux | 6 | 94 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol is adapted from a standard procedure using the XPhos ligand.[1]
Materials:
-
Bis(dibenzylideneacetone)palladium(0) (Pd₂(dba)₃)
-
2-(Dicyclohexylphosphino)-2',3'-dimethylbiphenyl (or XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Aryl chloride
-
Amine
-
Anhydrous toluene
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (1.5 mol%), the phosphine ligand (3.0 mol%), and sodium tert-butoxide (2.0 eq).
-
Add anhydrous toluene and stir the mixture at room temperature for 5 minutes.
-
Add the aryl chloride (1.0 eq) and the amine (1.5 eq).
-
Seal the tube and heat the reaction mixture to reflux with stirring for the specified time (e.g., 6 hours).
-
After cooling to room temperature, quench the reaction with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalytic Cycle Visualization
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Disclaimer: The provided experimental protocols are intended as general guidelines. Reaction conditions, including catalyst loading, base, solvent, and temperature, may require optimization for specific substrates. All experiments should be conducted by trained personnel in a controlled laboratory setting with appropriate safety precautions. The quantitative data presented for the Suzuki-Miyaura reaction is for a closely related diamino-dimethylbiphenyl ligand and the Buchwald-Hartwig amination data is for the XPhos ligand; these are intended to be representative of the potential performance of a this compound-derived phosphine ligand.
References
- 1. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols: Synthesis of N-Heterocyclic Carbene (NHC) Complexes from 2,3'-Dimethylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of N-heterocyclic carbene (NHC) metal complexes starting from 2,3'-dimethylbiphenyl. The protocols described herein are based on established synthetic methodologies for analogous biaryl compounds and are intended to serve as a comprehensive guide for the preparation of bulky, chiral NHC ligands and their corresponding metal complexes, which are valuable tools in catalysis and drug development.
Introduction
N-heterocyclic carbenes (NHCs) have emerged as a versatile class of ligands in organometallic chemistry and catalysis. Their strong σ-donating properties and tunable steric bulk allow for the stabilization of metal centers and the modulation of their catalytic activity. Biaryl-based NHC ligands, in particular, offer a rigid and sterically demanding framework that can impart high efficiency and selectivity in a variety of cross-coupling reactions and other catalytic transformations.
This document outlines a multi-step synthetic route to generate NHC metal complexes starting from the readily available this compound. The synthetic strategy involves the initial functionalization of the biphenyl backbone to introduce the necessary nitrogen functionalities, followed by the construction of the imidazolium salt precursor and subsequent metalation.
Overall Synthetic Strategy
The synthesis of NHC-metal complexes from this compound is proposed to proceed through a four-step sequence as illustrated in the workflow diagram below. This pathway is designed based on analogous transformations reported for other substituted biaryl compounds.
Caption: Proposed synthetic workflow for NHC-metal complexes.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Step 1: Synthesis of 2'-Nitro-2,3'-dimethyl-1,1'-biphenyl
This protocol describes the regioselective nitration of this compound. The directing effects of the two methyl groups are expected to favor nitration at the positions ortho and para to the methyl groups. Careful control of reaction conditions is crucial to favor the desired 2'-nitro isomer.
Materials:
-
This compound
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
-
Hexane
-
Ethyl Acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid (2.0 eq) dropwise while maintaining the temperature at 0 °C.
-
In a separate beaker, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq) at 0 °C.
-
Add the nitrating mixture dropwise to the biphenyl solution over 30 minutes, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture over crushed ice and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired 2'-nitro-2,3'-dimethyl-1,1'-biphenyl isomer.
Data Presentation:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical State |
| 2'-Nitro-2,3'-dimethyl-1,1'-biphenyl | C₁₄H₁₃NO₂ | 227.26 | 60-70 | Yellow Oil/Solid |
Step 2: Synthesis of 2'-Amino-2,3'-dimethyl-1,1'-biphenyl
This protocol details the reduction of the nitro group to an amine. A common method using iron powder in acidic conditions is described, which is generally effective for the reduction of sterically hindered nitroarenes.
Materials:
-
2'-Nitro-2,3'-dimethyl-1,1'-biphenyl
-
Iron Powder
-
Concentrated Hydrochloric Acid
-
Ethanol
-
Sodium Hydroxide (10 M)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
Procedure:
-
To a round-bottom flask, add 2'-nitro-2,3'-dimethyl-1,1'-biphenyl (1.0 eq), ethanol, and water.
-
Add iron powder (5.0 eq) to the mixture.
-
Heat the suspension to reflux and then add concentrated hydrochloric acid (0.5 eq) dropwise.
-
Continue refluxing for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts.
-
Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Add ethyl acetate to the residue and basify with 10 M sodium hydroxide solution until the aqueous layer is strongly basic (pH > 12).
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude 2'-amino-2,3'-dimethyl-1,1'-biphenyl, which can be used in the next step without further purification or purified by column chromatography if necessary.
Data Presentation:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical State |
| 2'-Amino-2,3'-dimethyl-1,1'-biphenyl | C₁₄H₁₅N | 197.28 | 85-95 | Pale Yellow Oil |
Step 3: Synthesis of 1,3-Bis(2,3'-dimethyl-[1,1'-biphenyl]-2'-yl)-1H-imidazol-3-ium Chloride
This protocol describes the formation of the N-heterocyclic carbene precursor, an imidazolium salt, from the synthesized biaryl amine. This is a two-step, one-pot procedure.
Materials:
-
2'-Amino-2,3'-dimethyl-1,1'-biphenyl
-
Glyoxal (40% aqueous solution)
-
Paraformaldehyde
-
Anhydrous Dioxane
-
Anhydrous HCl (in dioxane)
-
Diethyl Ether
Procedure:
-
Formation of the Diimine: In a round-bottom flask, dissolve 2'-amino-2,3'-dimethyl-1,1'-biphenyl (2.0 eq) in methanol.
-
To this solution, add glyoxal (40% aqueous solution, 1.0 eq) dropwise at room temperature.
-
Stir the mixture at room temperature for 12 hours. A yellow precipitate of the N,N'-bis(2,3'-dimethyl-[1,1'-biphenyl]-2'-yl)ethane-1,2-diimine should form.
-
Filter the precipitate, wash with cold methanol, and dry under vacuum.
-
Cyclization to the Imidazolium Salt: To a flame-dried Schlenk flask under an inert atmosphere, add the dried diimine (1.0 eq) and paraformaldehyde (1.2 eq).
-
Add anhydrous dioxane via cannula.
-
Slowly add a solution of anhydrous HCl in dioxane (4 M, 1.5 eq).
-
Heat the mixture to 80-90 °C and stir for 24 hours. A precipitate should form.
-
Cool the reaction to room temperature, and filter the solid product.
-
Wash the solid with anhydrous diethyl ether and dry under vacuum to yield the desired imidazolium chloride salt.
Data Presentation:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical State |
| 1,3-Bis(2,3'-dimethyl-[1,1'-biphenyl]-2'-yl)-1H-imidazol-3-ium chloride | C₃₁H₂₉N₂Cl | 473.04 | 70-80 | Off-white Solid |
Step 4: Synthesis of NHC-Metal Complexes
This section provides general protocols for the synthesis of Palladium(II), Gold(I), and Rhodium(I) NHC complexes from the imidazolium salt prepared in Step 3.
A. Synthesis of a Palladium(II)-NHC Complex (e.g., [PdCl₂(NHC)])
Materials:
-
1,3-Bis(2,3'-dimethyl-[1,1'-biphenyl]-2'-yl)-1H-imidazol-3-ium chloride
-
Palladium(II) Acetate
-
Potassium Carbonate
-
Anhydrous Dioxane
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine the imidazolium salt (1.0 eq), palladium(II) acetate (1.0 eq), and potassium carbonate (2.2 eq).
-
Add anhydrous dioxane.
-
Stir the mixture at 80 °C for 12 hours.
-
Cool the reaction to room temperature and filter through a pad of Celite to remove inorganic salts.
-
Wash the Celite pad with dioxane.
-
Remove the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane).
B. Synthesis of a Gold(I)-NHC Complex (e.g., [AuCl(NHC)])
Materials:
-
1,3-Bis(2,3'-dimethyl-[1,1'-biphenyl]-2'-yl)-1H-imidazol-3-ium chloride
-
Silver(I) Oxide (Ag₂O)
-
Gold(I) chloride tetrahydrothiophene complex ([AuCl(S(CH₂)₄)])
-
Anhydrous Dichloromethane
Procedure:
-
In a Schlenk flask protected from light, suspend the imidazolium salt (1.0 eq) and silver(I) oxide (0.55 eq) in anhydrous dichloromethane.
-
Stir the mixture at room temperature for 4-6 hours.
-
Filter the reaction mixture through a syringe filter to remove the silver chloride formed.
-
To the filtrate, add [AuCl(S(CH₂)₄)] (1.0 eq) and stir at room temperature for 2 hours.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by washing with pentane and subsequent recrystallization.
C. Synthesis of a Rhodium(I)-NHC Complex (e.g., [RhCl(COD)(NHC)])
Materials:
-
1,3-Bis(2,3'-dimethyl-[1,1'-biphenyl]-2'-yl)-1H-imidazol-3-ium chloride
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
[Rh(COD)Cl]₂ (Chloro(1,5-cyclooctadiene)rhodium(I) dimer)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the imidazolium salt (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C and add KHMDS (1.0 eq) portion-wise.
-
Stir the mixture at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for 1 hour to generate the free carbene in situ.
-
In a separate Schlenk flask, dissolve [Rh(COD)Cl]₂ (0.5 eq) in anhydrous THF.
-
Transfer the free carbene solution to the rhodium precursor solution via cannula at room temperature.
-
Stir the reaction mixture for 4 hours.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel under an inert atmosphere.
Data Presentation:
| Complex Type | General Formula | Expected Yield (%) | Physical State |
| Palladium(II)-NHC | [PdCl₂(NHC)] | 70-90 | Yellow to Orange Solid |
| Gold(I)-NHC | [AuCl(NHC)] | 80-95 | White to Off-white Solid |
| Rhodium(I)-NHC | [RhCl(COD)(NHC)] | 60-80 | Yellow to Orange Solid |
Logical Relationships in NHC Ligand Synthesis
The synthesis of the NHC ligand precursor (imidazolium salt) from the corresponding aniline follows a well-defined logical progression.
Caption: Logical steps for imidazolium salt formation.
This structured approach, starting from a readily available biaryl compound, provides a clear and adaptable pathway for the synthesis of novel, sterically demanding N-heterocyclic carbene complexes for advanced applications in chemical synthesis and drug discovery.
Applications of 2,3'-Dimethylbiphenyl in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3'-Dimethylbiphenyl is a dimethyl-substituted aromatic hydrocarbon with a biphenyl core structure. This molecule and its isomers are of significant interest in organic synthesis, serving as versatile building blocks for more complex molecular architectures. The distinct steric and electronic properties conferred by the 2,3'-methylation pattern make it a valuable precursor in the development of specialized ligands for catalysis and as a component in the synthesis of advanced materials. The rigid biphenyl scaffold is a foundational element in the creation of liquid crystals and fluorescent layers for Organic Light-Emitting Diodes (OLEDs)[1]. This document provides an overview of the applications of this compound, with a focus on its role in the synthesis of catalyst ligands, and includes detailed experimental protocols for its synthesis and modification.
Application Notes
The primary application of this compound in advanced organic synthesis is as a structural backbone for the preparation of specialized ligands, particularly N-heterocyclic carbenes (NHCs), used in transition metal catalysis[1][2]. The asymmetric nature of the 2,3'-dimethyl substitution pattern can impart unique stereoelectronic properties to the resulting catalyst, influencing its activity, selectivity, and stability.
Precursor for N-Heterocyclic Carbene (NHC) Ligands in Suzuki-Miyaura Cross-Coupling
N-heterocyclic carbenes have emerged as a powerful class of ligands for transition metals, in part due to their strong σ-donating properties which can stabilize catalytic species. The biphenyl scaffold, including that of this compound, can be incorporated into the structure of NHC ligands to create a sterically hindered and electronically tuned environment around the metal center. This is particularly advantageous in cross-coupling reactions such as the Suzuki-Miyaura coupling, which is a cornerstone of modern C-C bond formation in academic and industrial settings, including pharmaceutical manufacturing[3].
The this compound moiety can be functionalized and elaborated to form an imidazolium salt, the direct precursor to the NHC ligand. Upon deprotonation, the resulting carbene can be complexed with a metal, typically palladium, to generate a highly active catalyst for Suzuki-Miyaura reactions, including those involving sterically demanding substrates[4]. The specific substitution on the biphenyl core influences the orientation of the aryl groups, which in turn affects the accessibility of the catalytic center and the selectivity of the reaction.
Experimental Protocols
Protocol 1: Synthesis of Dimethylbiphenyl Isomer Mixture via Oxidative Coupling of Toluene
This protocol describes a method for the synthesis of a mixture of dimethylbiphenyl isomers, including this compound, through the palladium-catalyzed oxidative coupling of toluene. This method is a common industrial approach to biphenyl derivatives.
Materials:
-
Toluene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Pentanedione
-
Oxygen (O₂)
-
Continuous Stirred Tank Reactor (CSTR) or a suitable high-pressure autoclave
-
Standard laboratory glassware for workup and purification
Procedure:
-
Charge the reactor with toluene, palladium(II) acetate (0.1 mol%), and an equimolar amount of pentanedione relative to the catalyst.
-
Seal the reactor and pressurize with oxygen to 375 psig.
-
Heat the reaction mixture to 150 °C with vigorous stirring.
-
Maintain these conditions for 3 hours.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess oxygen.
-
The resulting mixture contains all six isomers of dimethylbiphenyl. The isomers can be separated by fractional distillation or crystallization.
Note: This reaction produces a mixture of isomers. For typical regioselectivity, refer to Table 1.
Protocol 2: Isomerization of Dimethylbiphenyl Mixture
This protocol allows for the isomerization of the dimethylbiphenyl mixture obtained from Protocol 1 to enrich certain isomers, particularly the 3,3'-, 3,4'-, and 4,4'-isomers, by selectively removing the 2,x'-isomers.
Materials:
-
Dimethylbiphenyl isomer mixture
-
Trifluoromethanesulfonic acid (triflic acid, HOTf)
-
Toluene (solvent)
-
Stirred autoclave or round-bottom flask with a stirrer
-
Standard laboratory glassware for workup
Procedure:
-
In a stirred autoclave, dissolve the dimethylbiphenyl isomer mixture in toluene.
-
Add triflic acid to the solution. The acid-to-substrate ratio can be varied to control the extent of isomerization (e.g., from 4/1 to 180/1 mole/mole).
-
Stir the reaction mixture at room temperature for 20 hours.
-
Upon completion, quench the reaction by carefully adding water.
-
Separate the organic layer, wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain the isomerized dimethylbiphenyl mixture.
Note: The distribution of isomers is highly dependent on the reaction conditions, particularly the acid/substrate ratio. Refer to Table 2 for representative results.
Protocol 3: General Synthesis of an N-Heterocyclic Carbene (NHC) from an Imidazolinium Salt
This protocol provides a general method for the deprotonation of an imidazolinium salt to form the free carbene, which can then be used as a ligand in catalysis. While a specific imidazolinium salt derived from this compound is not detailed in the literature, this procedure illustrates the key step in ligand synthesis.
Materials:
-
A 1,3-diaryl-imidazolinium chloride (the aryl groups would be derived from this compound)
-
Potassium tert-butoxide (KOtBu)
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk line and inert atmosphere glovebox
-
Celite
Procedure:
-
In a glovebox, place the 1,3-diaryl-imidazolinium chloride, KOtBu (catalytic amount), and NaH (excess) into a Schlenk tube.
-
Remove the Schlenk tube from the glovebox and attach it to a Schlenk line.
-
Add anhydrous THF to the Schlenk tube via cannula under an argon atmosphere.
-
Stir the mixture under a positive pressure of argon for 17 hours at room temperature.
-
Filter the mixture through a pad of Celite under an inert atmosphere.
-
Remove the THF from the filtrate under vacuum to yield the free N-heterocyclic carbene as a solid.
Data Presentation
Table 1: Regioselectivity of Oxidative Coupling of Toluene [5][6]
| Turnover Number (h⁻¹) | 2,2'-DMBP (%) | 2,3'-DMBP (%) | 2,4'-DMBP (%) | 3,3'-DMBP (%) | 3,4'-DMBP (%) | 4,4'-DMBP (%) |
| 18.5 | 5 | 18 | 14 | 24 | 29 | 10 |
Reaction Conditions: 150 °C, 3 hours, 375 psig O₂, 0.1 mol% Pd(OAc)₂.
Table 2: Isomerization of Dimethylbiphenyls (DMBP) with Triflic Acid at Room Temperature [5][6]
| Acid/Substrate Ratio (mol/mol) | 2,2'-DMBP (%) | 2,3'-DMBP (%) | 2,4'-DMBP (%) | 3,3'-DMBP (%) | 3,4'-DMBP (%) | 4,4'-DMBP (%) |
| Substrate | 5 | 18 | 14 | 24 | 29 | 10 |
| 4/1 | 4 | 19 | 14 | 24 | 29 | 10 |
| 180/1 | 0 | 0 | 0 | 30 | 70 | 0 |
Reaction Conditions: Toluene solvent, stirred autoclave, room temperature, 20 hours.
Visualizations
Caption: Synthesis of a dimethylbiphenyl isomer mixture.
Caption: Isomerization of dimethylbiphenyls with a strong acid.
Caption: Pathway from this compound to a catalyst.
References
- 1. This compound|CAS 611-43-8|Research Chemical [benchchem.com]
- 2. 2,3-Dimethyl-1,1'-biphenyl|lookchem [lookchem.com]
- 3. mdpi.com [mdpi.com]
- 4. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Synthesis of 2,3'-Dimethylbiphenyl Derivatives: A Detailed Protocol
Introduction:
The synthesis of unsymmetrical biaryl compounds is of significant interest in medicinal chemistry and materials science due to their prevalence in pharmacologically active molecules and functional materials. Among these, 2,3'-dimethylbiphenyl serves as a key structural motif. This document provides a detailed protocol for the synthesis of this compound derivatives, primarily focusing on the Suzuki-Miyaura cross-coupling reaction. This method is widely favored for its mild reaction conditions, tolerance of various functional groups, and the commercial availability of a diverse array of boronic acids.[1] Alternative methods such as Kumada, Negishi, and Stille couplings are also briefly discussed as viable synthetic routes.
Synthetic Pathways and Methodologies
The construction of the this compound scaffold typically involves the palladium-catalyzed cross-coupling of an ortho-substituted toluene derivative with a meta-substituted phenyl derivative. The most common approaches are the Suzuki-Miyaura, Kumada, Negishi, and Stille reactions, each utilizing a different organometallic reagent.
1. Suzuki-Miyaura Coupling:
This reaction couples an organoboron compound (e.g., a boronic acid or its ester) with an organohalide.[1] For the synthesis of this compound, this can be achieved by reacting 2-tolylboronic acid with 3-bromotoluene or 3-tolylboronic acid with 2-bromotoluene.
2. Kumada Coupling:
The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) and an organohalide.[2][3] The synthesis of this compound via this method would involve the reaction of 2-methylphenylmagnesium bromide with 3-bromotoluene, or 3-methylphenylmagnesium bromide with 2-bromotoluene. This method is advantageous as it uses readily available Grignard reagents.[3]
3. Negishi Coupling:
In the Negishi coupling, an organozinc compound is coupled with an organohalide.[4] This method offers high reactivity and functional group tolerance. The synthesis could proceed by coupling 2-methylphenylzinc chloride with 3-bromotoluene or 3-methylphenylzinc chloride with 2-bromotoluene.
4. Stille Coupling:
The Stille reaction involves the coupling of an organotin compound (organostannane) with an organohalide.[5][6] While effective, the toxicity of organotin reagents is a significant drawback.[5][6] The synthesis would involve reacting (2-methylphenyl)tributylstannane with 3-bromotoluene or (3-methylphenyl)tributylstannane with 2-bromotoluene.
Experimental Protocols
The following section provides a detailed experimental protocol for the synthesis of this compound via the Suzuki-Miyaura coupling reaction. This method is often preferred due to the stability and low toxicity of the boronic acid reagents.
Protocol: Suzuki-Miyaura Synthesis of this compound
This protocol describes the coupling of 2-bromotoluene with 3-tolylboronic acid.
Materials:
-
2-Bromotoluene
-
3-Tolylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene
-
Water (degassed)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromotoluene (1.0 mmol, 1.0 equiv), 3-tolylboronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), tricyclohexylphosphine tetrafluoroborate (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free environment.
-
Solvent Addition: Under the inert atmosphere, add toluene (5 mL) and degassed water (0.5 mL) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate eluent system.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane or hexane/ethyl acetate gradient to afford the pure this compound.
Quantitative Data
The following table summarizes typical reaction parameters for the Suzuki-Miyaura synthesis of this compound. Yields can vary depending on the specific catalyst system, base, and reaction conditions used.
| Coupling Partners | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromotoluene & 3-Tolylboronic Acid | Pd(OAc)₂ (2) | PCy₃·HBF₄ (4) | Cs₂CO₃ (2) | Toluene/H₂O | 80-100 | 12-24 | >90 |
| 3-Bromotoluene & 2-Tolylboronic Acid | Pd(OAc)₂ (2) | PCy₃·HBF₄ (4) | Cs₂CO₃ (2) | Toluene/H₂O | 80-100 | 12-24 | >90 |
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
This diagram outlines the general experimental workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols: Biphenyl Derivatives as Starting Materials in the Synthesis of Angiotensin II Receptor Blockers (Sartans)
Disclaimer: While the initial query specified 2,3'-Dimethylbiphenyl as a starting material, a comprehensive review of the scientific literature indicates that this specific isomer is not a commonly used precursor for the large-scale synthesis of major pharmaceutical agents. Instead, a class of antihypertensive drugs known as "sartans" utilizes more functionalized biphenyl derivatives. This document provides detailed application notes and protocols for the synthesis of these pharmaceuticals from their established biphenyl precursors.
Introduction
The biphenyl moiety is a critical pharmacophore in a class of drugs known as angiotensin II receptor blockers (ARBs), or "sartans." These drugs are widely prescribed for the treatment of hypertension and heart failure. The synthesis of sartans such as Valsartan, Telmisartan, Olmesartan, and Irbesartan often involves the strategic construction or functionalization of a biphenyl core. This document outlines the key synthetic strategies, experimental protocols, and relevant biological pathways associated with these important pharmaceuticals.
Biological Target and Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)
Sartans exert their therapeutic effect by selectively blocking the angiotensin II receptor type 1 (AT1), which is a key component of the Renin-Angiotensin-Aldosterone System (RAAS). Angiotensin II is a potent vasoconstrictor and stimulates the release of aldosterone, which leads to sodium and water retention, thereby increasing blood pressure. By blocking the AT1 receptor, sartans prevent these effects, leading to vasodilation and a reduction in blood pressure.[1][2]
Below is a diagram illustrating the RAAS pathway and the point of intervention for Angiotensin II Receptor Blockers.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the mechanism of action of Sartans.
General Synthetic Workflow for Sartan Drugs
The synthesis of sartan drugs is a multi-step process that typically involves the formation of a key biphenyl intermediate, followed by the attachment of the specific heterocyclic moiety (e.g., imidazole, tetrazole) and other side chains characteristic of each drug. A generalized workflow is presented below.
Caption: Generalized synthetic workflow for the production of sartan-class pharmaceuticals.
Key Biphenyl Intermediates and Synthesis Data
The efficient synthesis of the biphenyl core is crucial for the overall yield and purity of the final active pharmaceutical ingredient (API). Common methods for constructing the biphenyl scaffold include Suzuki and Negishi cross-coupling reactions.[3]
| Pharmaceutical | Key Biphenyl Intermediate | Synthesis Method for Biphenyl Core | Reported Yield | Purity | Reference(s) |
| Telmisartan | 4,4-dimethyl-2-(4'-methanesulfonyloxymethylbiphenyl-2-yl)oxazoline | Suzuki Coupling | 95% (coupling step) | High | [4] |
| Valsartan | 5-(4'bromomethylbiphenyl-2-yl)-1-trityl-1H-tetrazole | Negishi Coupling | 80% (coupling step) | High | |
| Irbesartan | 4'-Bromomethyl-biphenyl-2-carbonitrile | Suzuki Coupling | Not specified | High | [5] |
| Olmesartan | [2′-(N-Triphenylmethyltetrazol-5-yl)biphenyl-4-yl]methyl bromide | Not specified | 62% (overall) | 99.9% |
Experimental Protocols
The following are representative protocols for key steps in the synthesis of sartan drugs, based on published literature.
Protocol 1: Synthesis of a Telmisartan Biphenyl Intermediate via Suzuki Coupling
Reaction: Suzuki coupling of 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline with 4-(hydroxymethyl)phenyl boronic acid.
Materials:
-
2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline
-
4-(hydroxymethyl)phenyl boronic acid
-
Aqueous sodium carbonate (Na₂CO₃)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Toluene
-
Ethanol
-
Water
Procedure:
-
To a solution of 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline (1.0 eq) and 4-(hydroxymethyl)phenyl boronic acid (1.1 eq) in a mixture of toluene and ethanol, add an aqueous solution of sodium carbonate (2.0 eq).
-
Degas the mixture by bubbling nitrogen through it for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.02 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature.
-
Separate the organic layer and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield [2'-(4,4-dimethyl-4,5-dihydro-oxazol-2-yl)-biphenyl-4-yl]-methanol.
Protocol 2: Synthesis of a Valsartan Precursor via Negishi Coupling
Reaction: Negishi coupling of an organozinc reagent derived from 5-phenyl-1-trityl-1H-tetrazole with an aryl bromide.
Materials:
-
5-phenyl-1-trityl-1H-tetrazole
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous zinc chloride (ZnCl₂) in THF
-
Aryl bromide derivative (e.g., methyl N-[(4-bromophenyl)methyl]-L-valinate)
-
Palladium(II) acetate [Pd(OAc)₂]
-
Q-phos (ligand)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve 5-phenyl-1-trityl-1H-tetrazole (1.0 eq) in anhydrous THF under a nitrogen atmosphere and cool to -20 °C.
-
Slowly add n-butyllithium (1.1 eq) and stir the mixture for 1 hour at room temperature to ensure complete ortho-metalation.
-
Cool the resulting solution to -20 °C and add a solution of anhydrous zinc chloride (1.2 eq) in THF. Allow the mixture to warm to room temperature and stir for 1 hour to form the organozinc reagent.
-
In a separate flask, dissolve the aryl bromide (0.9 eq), palladium(II) acetate (0.05 eq), and Q-phos (0.06 eq) in anhydrous THF.
-
Add the prepared organozinc reagent to the second flask and heat the reaction mixture to 75 °C for 2 hours.
-
Monitor the reaction by TLC or HPLC. Upon completion, cool the mixture and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, and wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to obtain the desired valsartan precursor.
Protocol 3: Deprotection of Trityl Group in Olmesartan Synthesis
Reaction: Acid-catalyzed removal of the trityl protecting group from Trityl Olmesartan Medoxomil.
Materials:
-
Trityl Olmesartan Medoxomil
-
Acetic acid
-
Water
-
Acetone
Procedure:
-
Dissolve Trityl Olmesartan Medoxomil (1.0 eq) in a mixture of acetone and water.
-
Add aqueous acetic acid to the solution and stir at room temperature. The reaction typically proceeds for 12-24 hours.
-
Monitor the reaction by HPLC until the starting material is consumed.
-
Upon completion, the triphenylcarbinol by-product will precipitate out of the solution.
-
Filter the reaction mixture to remove the precipitated triphenylcarbinol.
-
The filtrate containing Olmesartan Medoxomil can be further purified by crystallization or other standard techniques to yield the final API.
Conclusion
The synthesis of sartan-class antihypertensive drugs relies on robust and efficient methods for the construction of functionalized biphenyl intermediates. While this compound is not a direct precursor, the principles of cross-coupling reactions, such as those of Suzuki and Negishi, are fundamental to the industrial production of these life-saving medications. The protocols and data provided herein offer a valuable resource for researchers and professionals in the field of pharmaceutical development.
References
- 1. ijsdr.org [ijsdr.org]
- 2. Lead Optimization Studies on FimH Antagonists: Discovery of Potent and Orally Bioavailable Ortho-substituted Biphenyl Mannosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. EP1037876A1 - Biphenyl derivatives as pharmaceuticals - Google Patents [patents.google.com]
- 5. Discovery of novel biphenyl derivatives as androgen receptor degraders for the treatment of enzalutamide-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biological Activity Screening of Biphenyl Analogues
A Generalized Framework for Investigating Novel Chemical Entities
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive framework for the biological activity screening of novel biphenyl analogues, with a focus on identifying potential therapeutic properties. Due to a lack of specific published data on the biological activities of 2,3'-dimethylbiphenyl analogues, this document presents a generalized protocol based on established screening methods for other classes of biphenyl derivatives with demonstrated biological effects, such as anticancer and enzyme inhibitory activities.
Introduction
Biphenyl scaffolds are a common feature in many biologically active compounds and approved drugs. The rotational flexibility of the biphenyl core allows for diverse spatial arrangements of substituents, enabling interactions with a wide range of biological targets. The substitution pattern on the biphenyl rings significantly influences the pharmacological profile. This document outlines a systematic approach to screen novel biphenyl analogues, such as derivatives of this compound, for potential biological activities, particularly focusing on anticancer properties.
Data Presentation: Summarized Biological Activities
The following table represents a hypothetical summary of screening results for a series of biphenyl analogues. This format allows for a clear and concise comparison of the activities of different derivatives.
Table 1: Hypothetical Biological Activity Data for Biphenyl Analogues
| Compound ID | Structure Modification | Cytotoxicity (IC50 in µM) vs. HepG2 | Tubulin Polymerization Inhibition (%) at 10 µM | Caspase-3/7 Activation (Fold Change) |
| BPA-001 | 2,3'-dimethyl (Parent) | > 100 | < 5 | 1.1 |
| BPA-002 | 4'-hydroxy | 45.2 | 25 | 2.5 |
| BPA-003 | 4'-amino | 28.7 | 48 | 4.2 |
| BPA-004 | 4'-nitro | 63.1 | 15 | 1.8 |
| BPA-005 | 3',4'-dihydroxy | 15.5 | 65 | 6.7 |
| Doxorubicin | (Positive Control) | 0.8 | N/A | 8.5 |
IC50: The half maximal inhibitory concentration. Data is hypothetical and for illustrative purposes.
Experimental Protocols
Cell Culture
Human cancer cell lines, such as HepG2 (hepatocellular carcinoma), MCF-7 (breast adenocarcinoma), and HCT116 (colorectal carcinoma), are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the biphenyl analogues in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Tubulin Polymerization Assay
This assay is used to determine if the biphenyl analogues interfere with microtubule formation, a key process in cell division.
Protocol:
-
Use a commercially available tubulin polymerization assay kit.
-
Reconstitute lyophilized tubulin in a general tubulin buffer.
-
In a 96-well plate, add the biphenyl analogues at the desired concentration to the tubulin solution. Include a positive control (e.g., paclitaxel for polymerization promotion or colchicine for inhibition) and a negative control.
-
Initiate polymerization by adding a polymerization buffer and incubating the plate at 37°C.
-
Monitor the change in absorbance at 340 nm over time using a plate reader with temperature control. An increase in absorbance indicates tubulin polymerization.
Apoptosis Induction: Caspase-Glo 3/7 Assay
This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Protocol:
-
Seed cells in a white-walled 96-well plate and treat with the biphenyl analogues for 24 hours.
-
Equilibrate the plate and the Caspase-Glo 3/7 reagent to room temperature.
-
Add 100 µL of the Caspase-Glo 3/7 reagent to each well.
-
Mix the contents of the wells by gentle shaking.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase activity.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the biological activity screening of novel compounds.
Application Notes and Protocols: The Role of Dimethylbiphenyls in Polymer Synthesis
A Focus on Structurally Related Isomers in the Absence of Specific Data for 2,3'-Dimethylbiphenyl
Introduction
Biphenyl and its derivatives are a significant class of monomers used in the synthesis of high-performance polymers. Their rigid, aromatic structure imparts desirable properties such as high thermal stability, mechanical strength, and specific liquid crystalline behavior to the resulting polymers. While the specific role of this compound as a monomer in polymer synthesis is not extensively documented in publicly available literature, the study of its isomers and other substituted biphenyls provides valuable insights into its potential applications. This document, therefore, focuses on the broader class of dimethylbiphenyls and related compounds to provide researchers, scientists, and drug development professionals with a comprehensive overview of their role in polymer science. The principles, protocols, and data presented for isomers like 3,3'-dimethylbiphenyl and 4,4'-dimethylbiphenyl can serve as a foundational guide for investigating the polymerization of this compound.
Dimethylbiphenyl isomers are useful intermediates in the creation of a variety of commercially valuable products, including polyesters and plasticizers.[1] For instance, 4,4'-dimethylbiphenyl is recognized as a key intermediate in material science due to its rigid structure, which is ideal for synthesizing high-performance polymers and liquid crystals.[2]
I. General Role of Biphenyl Moieties in Polymer Science
Biphenyl units are incorporated into polymer backbones to enhance their physical and functional properties. The biphenyl group is a mesogenic moiety, meaning it can induce liquid crystalline phases in polymers.[3] This is crucial for applications in advanced electronics and display technologies. Furthermore, polymers containing biphenyl rings can exhibit unique properties such as being antimicrobial and antifungal.[3] The ability of biphenyl moieties to interact through pi-pi stacking can also lead to the formation of noncovalent crosslinks, influencing the material's network properties.[3]
II. Synthesis of Polymers Using Dimethylbiphenyl Derivatives
While direct polymerization of this compound is not well-documented, its derivatives and other isomers are actively used. A common strategy involves functionalizing the biphenyl core with reactive groups that can undergo polymerization.
A. Polyamides and Polyesters from Biphenyl Dicarboxylic Acids
A prevalent application of dimethylbiphenyls is their oxidation to form biphenyl dicarboxylic acids, which are then used to synthesize polyesters and polyamides. For example, mixtures of 3,4'- and 4,4'-dimethylbiphenyl can be oxidized to their corresponding dicarboxylic acids, which are valuable monomers for polyesters.[1]
B. Polymers from Diamine Derivatives of Biphenyl
Functionalized biphenyls, such as 3,3'-dimethoxybiphenyl-4,4'-diamine, serve as monomers for the synthesis of novel polymers and nanocomposites.[4][5] These polymers can be blended with others like polyvinyl alcohol (PVA) or chitosan to create materials with specific biological or physical properties.[4][5]
III. Quantitative Data from Polymer Synthesis
The following table summarizes representative quantitative data from the synthesis of polymers using dimethylbiphenyl derivatives. This data is compiled from studies on isomers other than this compound and should be considered as a reference for potential studies on the target molecule.
| Monomer | Co-monomer / Initiator | Solvent | Reaction Conditions | Polymer Properties | Yield | Reference |
| 3,3'-dimethoxybiphenyl-4,4'-diamine | Malic anhydride, then Ammonium persulfate | DMF, then EtOH | Reflux, 12h | Not Specified | 90% | [4][5] |
| 3,3'-dimethoxybiphenyl-4,4'-diamine | Adipic acid / Glutaric acid / Isophthalic acid | DMF / Pyridine | Stirring, 24h | Not Specified | Not Specified | [4][5] |
| Toluene (for DMBP mixture synthesis) | Pd(OAc)2 catalyst | None | 150°C, 375 psig O2, 3h | Mixture of DMBP isomers | 25% | [6] |
IV. Experimental Protocols
The following are detailed experimental protocols for the synthesis of polymers using dimethylbiphenyl derivatives, which can be adapted for this compound with appropriate modifications.
Protocol 1: Synthesis of a Polymer from 3,3'-Dimethoxybiphenyl-4,4'-diamine and Malic Anhydride
This protocol is based on the synthesis of a prepolymer which is then polymerized using an initiator.[4][5]
Materials:
-
3,3'-dimethoxybiphenyl-4,4'-diamine
-
Malic anhydride
-
Dimethylformamide (DMF)
-
Ammonium persulfate (APS)
-
Ethanol (EtOH)
-
Diethyl ether
Procedure:
-
Prepolymer Synthesis:
-
In a round-bottom flask, dissolve 3,3'-dimethoxybiphenyl-4,4'-diamine (0.01 mol) and malic anhydride (0.02 mol) in 25 mL of DMF.
-
Reflux the mixture for approximately 4 hours.
-
After cooling, the viscous product is washed with diethyl ether and dried at room temperature. A yield of approximately 90% can be expected.
-
-
Polymerization:
-
Dissolve the resulting prepolymer (0.001 mol) in 15 mL of EtOH.
-
Add ammonium persulfate (0.14 g) as a polymerization initiator.
-
Stir the mixture at room temperature for 3 hours, followed by refluxing for 12 hours.
-
Filter the resulting polymer, wash with cold absolute EtOH, and dry. Recrystallize from an ethanol:diethyl ether (1:2) mixture.
-
Protocol 2: Synthesis of Polyamides from 3,3'-Dimethoxybiphenyl-4,4'-diamine and Diacids
This protocol describes the synthesis of polyamides through the reaction of a diamine with various dicarboxylic acids.[4][5]
Materials:
-
3,3'-dimethoxybiphenyl-4,4'-diamine
-
Adipic acid, Glutaric acid, or Isophthalic acid
-
Dimethylformamide (DMF)
-
Pyridine
-
Concentrated Hydrochloric Acid (HCl)
-
Ice water
Procedure:
-
Dissolve 3,3'-dimethoxybiphenyl-4,4'-diamine (2.44 g, 0.01 mol) in 10 mL of DMF with a few drops of dry pyridine.
-
After the mixture has cooled, add the respective dicarboxylic acid (0.02 mol) while stirring.
-
Continue stirring for a full day.
-
Pour the mixture into ice water containing 5 mL of concentrated HCl.
-
Filter the precipitate and dry it.
V. Visualization of Synthetic Pathways
The following diagrams illustrate the generalized synthetic pathways described in the protocols.
Caption: Workflow for the synthesis of a polymer from a biphenyl diamine derivative.
Caption: General workflow for the synthesis of polyamides from a biphenyl diamine.
VI. Conclusion and Future Outlook
While the direct role of this compound in polymer synthesis remains an area for further exploration, the established use of its isomers and other substituted biphenyls highlights a promising field of research. The rigid and aromatic nature of the biphenyl core is a key feature for developing high-performance polymers. The protocols and data presented for related compounds offer a solid starting point for researchers and scientists to design and synthesize novel polymers based on this compound. Future work should focus on the direct polymerization of this compound and its functionalized derivatives to fully characterize the properties of the resulting polymers and explore their potential applications in material science and drug development.
References
- 1. US20150080546A1 - Production and Use of 3,4' and 4,4'-Dimethylbiphenyl Isomers - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. DEVELOPMENT OF BIPHENYL MONOMERS AND ASSOCIATED CROSSLINKED POLYMERS WITH INTRAMOLECULAR PI-PI INTERACTIONS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation Biological Activity of Some New Polymers Derived From 3,3’-dimethoxybiphenyl-4,4’-diamine [jns.kashanu.ac.ir]
- 5. jns.kashanu.ac.ir [jns.kashanu.ac.ir]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling Synthesis of 2,3'-Dimethylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2,3'-dimethylbiphenyl via palladium-catalyzed Suzuki-Miyaura cross-coupling. This class of reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds critical for the development of pharmaceuticals, agrochemicals, and advanced materials.[1]
Introduction
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[1] This methodology is widely employed for the synthesis of biaryl compounds, such as this compound, which are prevalent structural motifs in many biologically active molecules. The reaction generally proceeds under mild conditions, tolerates a wide range of functional groups, and utilizes reagents that are often commercially available and relatively stable.[2]
The catalytic cycle is generally understood to involve three key steps: oxidative addition of the organic halide to a palladium(0) complex, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst.[1][3] The choice of catalyst, ligand, base, and solvent is crucial for the success and efficiency of the reaction, particularly when dealing with sterically hindered substrates.[3][4]
Data Presentation
The following tables summarize typical reagents and conditions for the Suzuki-Miyaura synthesis of dimethylbiphenyl derivatives, providing a basis for the experimental protocol for this compound.
Table 1: Reactants for the Synthesis of this compound
| Reactant | Structure | Role |
| 2-Bromotoluene | Aryl Halide | |
| 3-Methylphenylboronic acid | Organoboron Reagent | |
| OR | ||
| 3-Bromotoluene | Aryl Halide | |
| 2-Methylphenylboronic acid | Organoboron Reagent |
Table 2: Typical Reaction Parameters for Suzuki-Miyaura Coupling
| Parameter | Recommended Conditions | Purpose |
| Palladium Catalyst | Pd(OAc)₂ (Palladium(II) Acetate) or Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | Catalyzes the cross-coupling reaction |
| Ligand | SPhos (dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine) or P(o-tol)₃ (Tri(o-tolyl)phosphine) | Stabilizes the palladium catalyst and facilitates the reaction steps |
| Base | K₃PO₄ (Potassium Phosphate) or K₂CO₃ (Potassium Carbonate) | Activates the organoboron reagent for transmetalation |
| Solvent | Toluene/Water or Dioxane/Water | Provides a medium for the reaction |
| Temperature | 80-110 °C | Provides the necessary activation energy |
| Reaction Time | 12-24 hours | Time required for the reaction to reach completion |
| Inert Atmosphere | Argon or Nitrogen | Prevents degradation of the catalyst and reagents |
Experimental Protocols
The following is a detailed protocol for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
2-Bromotoluene (or 3-Bromotoluene)
-
3-Methylphenylboronic acid (or 2-Methylphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Deionized water
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer with heating plate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromotoluene (1.0 mmol, 1.0 eq.), 3-methylphenylboronic acid (1.2 mmol, 1.2 eq.), and potassium phosphate (2.0 mmol, 2.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Catalyst and Ligand Addition: Under the inert atmosphere, add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Solvent Addition: Add degassed toluene (5 mL) and deionized water (0.5 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 16-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes or a mixture of hexanes and ethyl acetate) to obtain pure this compound.
Visualizations
References
Application of 2,3'-Dimethylbiphenyl in Materials Science: An Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3'-Dimethylbiphenyl is an aromatic hydrocarbon belonging to the class of biphenyls. While the biphenyl scaffold is a crucial component in the development of advanced materials, specific applications and detailed experimental protocols for the 2,3'-dimethyl isomer in materials science are not extensively documented in publicly available literature. Research and patent literature more frequently describe the applications of other isomers, such as 3,3'-, 4,4'-, and 2,2'-dimethylbiphenyl, in the synthesis of polymers, liquid crystals, and components for organic light-emitting diodes (OLEDs).
This document aims to provide a general overview of the potential applications of dimethylbiphenyl compounds in materials science, drawing parallels from more studied isomers, and to outline general synthetic strategies that could be adapted for the incorporation of the this compound moiety into new materials.
General Applications of Dimethylbiphenyls in Materials Science
The rigid and planar structure of the biphenyl unit, combined with the conformational flexibility of the bond connecting the two phenyl rings, makes it an attractive building block for various functional materials. The addition of methyl groups, as in this compound, can influence the molecule's solubility, thermal properties, and packing in the solid state, thereby tuning the properties of the resulting material.
Potential as a Monomer for High-Performance Polymers
Biphenyl-containing polymers are known for their high thermal stability, mechanical strength, and chemical resistance. While specific polymers based on this compound are not widely reported, it could potentially be used as a monomer or a comonomer in the synthesis of various polymers, including:
-
Polyimides: Incorporation of the this compound unit could enhance the solubility and processability of these high-temperature resistant polymers.
-
Polyesters and Polyamides: The rigid biphenyl core can increase the glass transition temperature and mechanical modulus of these materials.
-
Conducting Polymers: As a component in conjugated polymers, the biphenyl unit can influence the electronic properties of the material.
Role in Liquid Crystals
Biphenyl derivatives are a cornerstone of liquid crystal technology due to their anisotropic shape, which promotes the formation of liquid crystalline phases. The substitution pattern of the methyl groups in dimethylbiphenyls affects the mesophase behavior, including the type of liquid crystal phase (nematic, smectic, etc.) and the transition temperatures. Although specific liquid crystal compositions containing this compound are not prominent in the literature, its structural features suggest it could be a component in liquid crystal mixtures, where its specific steric and electronic properties could be used to fine-tune the overall performance.
Component in Organic Electronics
The biphenyl moiety is frequently used in materials for organic electronics, such as OLEDs. In these applications, biphenyl derivatives can function as:
-
Host materials: Providing a matrix for emissive dopants.
-
Hole or electron transport materials: Facilitating charge carrier movement within the device.
-
Emitting materials: As part of the chromophore responsible for light emission.
The methyl groups in this compound would likely impact the material's charge transport properties and its ability to form stable amorphous films, which is crucial for device longevity.
Experimental Protocols: General Synthetic Approaches
Detailed experimental protocols for the application of this compound in materials science are scarce. However, general synthetic methodologies for incorporating biphenyl units into polymers and other materials can be adapted.
Polymer Synthesis via Suzuki Coupling
A common method for synthesizing biphenyl-containing conjugated polymers is the Suzuki coupling reaction. This involves the palladium-catalyzed cross-coupling of a dihalo-biphenyl derivative with a diboronic acid or ester.
Hypothetical Experimental Workflow for Polymer Synthesis:
Caption: Hypothetical workflow for synthesizing a polymer containing the this compound unit.
Protocol Outline:
-
Monomer Synthesis: Synthesize a di-functionalized this compound monomer, for example, a dibromo- or diiodo- derivative.
-
Polymerization: In an inert atmosphere, dissolve the dihalo-2,3'-dimethylbiphenyl monomer and an appropriate aromatic diboronic acid comonomer in a suitable solvent system.
-
Add a palladium catalyst and a base.
-
Heat the reaction mixture under reflux for a specified period (e.g., 24-48 hours).
-
Work-up and Purification: After cooling, precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., methanol).
-
Collect the polymer by filtration and purify it further, for instance, by Soxhlet extraction, to remove catalyst residues and low molecular weight oligomers.
-
Characterization: Characterize the resulting polymer's structure, molecular weight, and thermal and electronic properties using techniques such as NMR, GPC, TGA, DSC, and UV-Vis spectroscopy.
Quantitative Data
| Property | 4,4'-Dimethylbiphenyl-based Polymer (Example) | 3,3'-Dimethylbiphenyl-based Polymer (Example) |
| Glass Transition Temperature (Tg) | 200 - 350 °C | 180 - 320 °C |
| Decomposition Temperature (Td) | > 450 °C | > 430 °C |
| Tensile Strength | 70 - 120 MPa | 60 - 100 MPa |
| Young's Modulus | 2.5 - 4.0 GPa | 2.0 - 3.5 GPa |
| Band Gap (for conjugated polymers) | 2.5 - 3.5 eV | 2.6 - 3.6 eV |
Note: The data in this table are representative values for polymers containing dimethylbiphenyl units and are intended for illustrative purposes only. Actual values will vary depending on the specific polymer structure and synthesis conditions.
Logical Relationship for Material Design
The design of new materials based on this compound would follow a logical progression from the molecular structure to the final material properties.
Application Notes and Protocols for High-Throughput Screening of 2,3'-Dimethylbiphenyl Derivatives as Potential Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biphenyl derivatives represent a significant class of compounds in medicinal chemistry, demonstrating a wide array of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1] The structural scaffold of biphenyls allows for diverse substitutions, making them attractive for library synthesis and high-throughput screening (HTS) to identify novel therapeutic agents. This document provides a detailed protocol for the high-throughput screening of a library of 2,3'-dimethylbiphenyl derivatives to identify potential inhibitors of protein kinases, a critical class of enzymes involved in cell signaling and disease progression.
Protein kinases are key targets in drug discovery, particularly in oncology and inflammation.[2][3] The development of kinase inhibitors has led to significant advances in targeted therapy. High-throughput screening (HTS) is a crucial first step in identifying novel kinase inhibitors from large compound libraries.[4][5] This application note outlines a robust and validated HTS protocol using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, suitable for screening this compound derivatives.
Data Presentation
The following table summarizes hypothetical screening results for a selection of this compound derivatives against a target kinase (e.g., a hypothetical Kinase X). The data includes percentage inhibition at a primary screening concentration and subsequent IC50 values for confirmed "hit" compounds.
| Compound ID | Structure | % Inhibition @ 10 µM | IC50 (µM) |
| DMB-001 | This compound | 5.2 | > 100 |
| DMB-002 | 4'-Nitro-2,3'-dimethylbiphenyl | 12.5 | > 100 |
| DMB-003 | 4'-Amino-2,3'-dimethylbiphenyl | 85.7 | 2.1 |
| DMB-004 | 4'-Hydroxy-2,3'-dimethylbiphenyl | 78.3 | 5.8 |
| DMB-005 | 4'-(Methylamino)-2,3'-dimethylbiphenyl | 92.1 | 0.9 |
| DMB-006 | 4'-(Dimethylamino)-2,3'-dimethylbiphenyl | 95.6 | 0.5 |
| DMB-007 | 4'-Fluoro-2,3'-dimethylbiphenyl | 25.4 | > 50 |
| DMB-008 | 4'-Chloro-2,3'-dimethylbiphenyl | 45.1 | 15.2 |
| DMB-009 | 4'-Carboxy-2,3'-dimethylbiphenyl | 6.8 | > 100 |
| DMB-010 | 4'-(Methoxy)-2,3'-dimethylbiphenyl | 65.9 | 8.7 |
Experimental Protocols
High-Throughput Screening (HTS) Protocol for Kinase X Inhibition using TR-FRET
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for the high-throughput screening of this compound derivatives as potential inhibitors of Kinase X.
1. Principle of the Assay
The assay measures the phosphorylation of a biotinylated substrate peptide by Kinase X. A Europium (Eu)-labeled anti-phospho-serine/threonine/tyrosine antibody serves as the donor fluorophore, and a streptavidin-allophycocyanin (SA-APC) conjugate acts as the acceptor. When the substrate is phosphorylated, the Eu-labeled antibody binds to the phospho-site. The binding of SA-APC to the biotinylated peptide brings the donor and acceptor into close proximity, resulting in a FRET signal. Inhibitors of Kinase X will prevent substrate phosphorylation, leading to a decrease in the FRET signal.
2. Materials and Reagents
-
Kinase X: Recombinant human Kinase X (e.g., expressed in E. coli or Sf9 cells).
-
Substrate: Biotinylated peptide substrate specific for Kinase X.
-
ATP: Adenosine triphosphate.
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
-
Detection Reagents:
-
Europium-labeled anti-phospho-antibody (specific for the phosphorylated substrate).
-
Streptavidin-Allophycocyanin (SA-APC).
-
Stop/Detection Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM EDTA, 0.5 M KF.
-
-
Test Compounds: this compound derivatives dissolved in 100% DMSO.
-
Control Inhibitor: A known inhibitor of Kinase X (e.g., Staurosporine).
-
Microplates: 384-well, low-volume, black, non-binding surface microplates.
-
Liquid Handling: Automated liquid handler for dispensing reagents and compounds.
-
Plate Reader: A microplate reader capable of measuring time-resolved fluorescence with dual emission wavelength detection (e.g., 615 nm for Europium and 665 nm for APC).
3. Assay Procedure
-
Compound Plating:
-
Prepare serial dilutions of the this compound derivatives in 100% DMSO.
-
Using an acoustic liquid handler, dispense 50 nL of each compound solution into the wells of a 384-well assay plate.
-
For controls, dispense 50 nL of DMSO (negative control) and 50 nL of the control inhibitor (positive control) into designated wells.
-
-
Enzyme and Substrate Addition:
-
Prepare a 2X Kinase X enzyme solution in assay buffer.
-
Prepare a 2X biotinylated substrate solution in assay buffer.
-
Add 5 µL of the 2X Kinase X solution to all wells.
-
Add 5 µL of the 2X substrate solution to all wells.
-
The total volume in each well is now 10 µL.
-
-
Initiation of Kinase Reaction:
-
Prepare a 2X ATP solution in assay buffer.
-
Add 10 µL of the 2X ATP solution to all wells to start the kinase reaction. The final reaction volume is 20 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Termination of Reaction and Detection:
-
Prepare a detection mixture containing the Europium-labeled anti-phospho-antibody and SA-APC in the Stop/Detection Buffer.
-
Add 10 µL of the detection mixture to each well to stop the kinase reaction.
-
Incubate the plate at room temperature for 60 minutes in the dark to allow for the development of the detection signal.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader.
-
Excite the Europium donor at 340 nm.
-
Measure the emission at 615 nm (Europium) and 665 nm (APC) with a 50 µs delay.
-
4. Data Analysis
-
Calculate the TR-FRET Ratio:
-
Ratio = (Emission at 665 nm / Emission at 615 nm) * 10,000.
-
-
Calculate Percentage Inhibition:
-
% Inhibition = 100 * (1 - [(Ratio_compound - Ratio_positive_control) / (Ratio_negative_control - Ratio_positive_control)]).
-
-
IC50 Determination:
-
For compounds showing significant inhibition in the primary screen, perform a dose-response analysis.
-
Plot the percentage inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Experimental Workflow
Caption: High-throughput screening workflow for kinase inhibitors.
Hypothetical Signaling Pathway
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
References
- 1. ijsdr.org [ijsdr.org]
- 2. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-Throughput Molecular Screening Center » The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology » The Wertheim UF Scripps Institute » University of Florida [wertheim.scripps.ufl.edu]
Application Notes and Protocols: The Use of 2,3'-Dimethylbiphenyl in the Preparation of Liquid Crystals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of liquid crystals derived from a 2,3'-dimethylbiphenyl core. The asymmetric placement of methyl groups on the biphenyl scaffold is a key structural feature influencing the mesomorphic properties, such as the clearing point and the stability of the nematic phase. While direct, detailed experimental data for specific liquid crystals based on this compound are not extensively reported in publicly available literature, this document outlines a representative synthetic strategy and expected material properties based on well-established principles of liquid crystal chemistry and data from analogous asymmetrically substituted biphenyl compounds.
The protocols provided are illustrative and may require optimization for specific target molecules. They are intended to serve as a foundational guide for researchers venturing into the synthesis of novel liquid crystalline materials based on asymmetrically substituted biphenyl cores.
Introduction to this compound in Liquid Crystal Design
The biphenyl unit is a fundamental building block in the design of calamitic (rod-like) liquid crystals. The introduction of substituent groups onto the biphenyl core significantly modifies the physical properties of the resulting materials. Methyl groups, in particular, can influence the melting point, clearing point, and the type of mesophase observed by altering the molecule's shape, polarity, and intermolecular interactions. The use of an asymmetrically substituted core like this compound can lead to materials with unique properties compared to their symmetrically substituted or unsubstituted counterparts.
Proposed Synthesis of a this compound-Based Liquid Crystal
A common strategy for the synthesis of biphenyl-based liquid crystals involves the Suzuki-Miyaura cross-coupling reaction to construct the central biphenyl core, followed by functionalization to introduce terminal groups that promote mesophase formation. Here, we outline a plausible synthetic route to a liquid crystal incorporating the this compound moiety.
Diagram of the Proposed Synthetic Pathway:
Caption: Proposed synthetic pathway for a this compound-based liquid crystal.
Experimental Protocols
The following protocols are representative and based on standard procedures for the synthesis of biphenyl liquid crystals.
-
Reaction Setup: To a solution of this compound (1 equivalent) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS) (2.2 equivalents).
-
Initiation: Add a catalytic amount of a radical initiator, such as benzoyl peroxide.
-
Reaction Conditions: Reflux the mixture under inert atmosphere for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Purification: Wash the filtrate with aqueous sodium thiosulfate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Reaction Setup: Dissolve 4,4'-dibromo-2,3'-dimethylbiphenyl (1 equivalent) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere.
-
Lithiation: Add n-butyllithium (2.2 equivalents) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour.
-
Borylation: Add trimethyl borate (2.5 equivalents) dropwise at -78 °C and allow the reaction to slowly warm to room temperature overnight.
-
Oxidation: Cool the reaction mixture to 0 °C and add a mixture of aqueous sodium hydroxide and hydrogen peroxide. Stir for 2-3 hours at room temperature.
-
Work-up: Acidify the reaction mixture with dilute HCl and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
-
Reaction Setup: To a solution of 4,4'-dihydroxy-2,3'-dimethylbiphenyl (1 equivalent) in acetone, add potassium carbonate (2.5 equivalents) and the desired alkyl bromide (2.2 equivalents).
-
Reaction Conditions: Reflux the mixture for 24-48 hours, monitoring the reaction by TLC.
-
Work-up: After completion, filter off the potassium carbonate and concentrate the filtrate. Dissolve the residue in a suitable organic solvent like dichloromethane, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent and purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield the final liquid crystal.
Characterization of Liquid Crystalline Properties
The mesomorphic properties of the synthesized compounds should be characterized using standard techniques:
-
Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures (melting point and clearing point) and associated enthalpy changes.
-
Polarized Optical Microscopy (POM): To identify the type of liquid crystal phase (e.g., nematic, smectic) by observing the characteristic textures.
Diagram of the Experimental Workflow for Characterization:
Caption: Workflow for the characterization of liquid crystalline properties.
Quantitative Data (Illustrative)
The following table presents hypothetical, yet realistic, phase transition data for a homologous series of 4,4'-dialkoxy-2,3'-dimethylbiphenyls. The data is based on the known trends where increasing alkyl chain length generally depresses the melting point and shows an odd-even effect on the clearing point. The presence of the asymmetric methyl groups is expected to lower the overall clearing points compared to the unsubstituted analogues due to steric hindrance disrupting molecular packing.
| Alkyl Chain (R) | Melting Point (°C) | Nematic to Isotropic (Clearing Point) (°C) | Mesophase Range (°C) |
| Butyl (C4H9) | 85 | 115 | 30 |
| Pentyl (C5H11) | 78 | 118 | 40 |
| Hexyl (C6H13) | 75 | 112 | 37 |
| Heptyl (C7H15) | 72 | 116 | 44 |
| Octyl (C8H17) | 70 | 110 | 40 |
Note: This data is illustrative and should be experimentally verified.
Logical Relationship of Molecular Structure to Mesomorphic Properties
The introduction of methyl groups at the 2 and 3' positions of the biphenyl core has a predictable impact on the liquid crystalline properties.
Diagram of Structure-Property Relationships:
Caption: Influence of this compound core on liquid crystal properties.
These notes provide a framework for the synthesis and characterization of liquid crystals based on the this compound core. Researchers are encouraged to adapt and optimize the provided protocols for their specific target molecules and to conduct thorough characterization to elucidate the structure-property relationships in this interesting class of asymmetrically substituted mesogens.
Troubleshooting & Optimization
Technical Support Center: Optimizing 2,3'-Dimethylbiphenyl Synthesis
Welcome to the technical support center for the synthesis of 2,3'-Dimethylbiphenyl. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes to this valuable compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent methods for synthesizing this compound are transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a widely used approach due to its functional group tolerance and relatively mild conditions. Another common method is the Grignard reaction, specifically the Kumada coupling, which involves the reaction of a Grignar-reagent with an organic halide.
Q2: I am getting a low yield in my Suzuki-Miyaura coupling reaction to produce this compound. What are the likely causes?
A2: Low yields in the Suzuki coupling for this compound synthesis are often attributed to steric hindrance. The methyl groups on the 2 and 3' positions impede the key steps in the catalytic cycle, namely oxidative addition and reductive elimination. Other contributing factors can include suboptimal choice of catalyst, ligand, base, solvent, or reaction temperature. Catalyst inactivity and the presence of oxygen, which can lead to unwanted side reactions like homocoupling, are also common issues.[1]
Q3: How can I improve the yield of my Suzuki-Miyaura coupling for this sterically hindered product?
A3: To improve yields, consider the following adjustments:
-
Catalyst and Ligand: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands facilitate the formation of a more reactive palladium(0) species.
-
Base Selection: Use a moderately strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).
-
Solvent Choice: Anhydrous, non-polar aprotic solvents like toluene or dioxane are generally preferred.
-
Temperature: Increasing the reaction temperature can help overcome the activation energy barrier caused by steric hindrance.
Q4: What are the common side products I should expect, and how can they be minimized?
A4: A common side product in Suzuki-Miyaura couplings is the homocoupling of the boronic acid starting material. This can be minimized by ensuring strictly anaerobic conditions and using high-purity reagents.[1] Additionally, depending on the synthetic route, you may form other isomers of dimethylbiphenyl. For instance, the oxidative coupling of toluene can produce a mixture of all six isomers.[2] Minimizing isomer formation requires highly regioselective coupling partners.
Q5: What are the recommended methods for purifying this compound?
A5: Purification of this compound from a reaction mixture typically involves a combination of techniques. After a standard aqueous workup to remove inorganic salts and water-soluble impurities, column chromatography on silica gel using a non-polar eluent (e.g., hexane) is effective for separating the product from starting materials and polar byproducts.[3] If a mixture of dimethylbiphenyl isomers is present, fractional distillation under reduced pressure may be a viable option to separate isomers with different boiling points.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst. | Ensure the use of a high-quality palladium catalyst and ligand. Consider using a pre-catalyst. Degas the solvent and reaction mixture thoroughly to prevent catalyst oxidation. |
| Steric hindrance impeding the reaction. | Increase the reaction temperature. Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos). | |
| Incorrect base or solvent. | Use a base like K₃PO₄ or Cs₂CO₃. Ensure the solvent (e.g., toluene, dioxane) is anhydrous. | |
| Significant Homocoupling of Boronic Acid | Presence of oxygen. | Thoroughly degas all solvents and reagents and maintain an inert (nitrogen or argon) atmosphere throughout the reaction. |
| Suboptimal palladium source. | Using a Pd(0) source like Pd(PPh₃)₄ might be preferable to some Pd(II) sources which can sometimes promote homocoupling.[4] | |
| Formation of Multiple Dimethylbiphenyl Isomers | Lack of regioselectivity in the starting materials. | Ensure the use of pure, isomer-free aryl halides and boronic acids. If using a less selective method like toluene coupling, be prepared for a challenging purification step. |
| Difficulty in Purifying the Product | Co-elution of isomers or byproducts during chromatography. | Optimize the chromatography conditions by trying different solvent systems (e.g., varying ratios of hexane and ethyl acetate). Consider fractional distillation if the boiling points of the components are sufficiently different. |
Experimental Protocols
Representative Suzuki-Miyaura Coupling Protocol for this compound
This protocol is adapted from a general method for the synthesis of sterically hindered biaryls and provides a starting point for optimization.
Reactants:
-
2-Chlorotoluene (or 2-bromotoluene)
-
3-Methylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous toluene
Procedure:
-
In a glovebox, to a dry Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (1.5 equivalents).
-
Add 3-methylphenylboronic acid (1.2 equivalents).
-
Remove the flask from the glovebox and add anhydrous toluene under an inert atmosphere.
-
Add 2-chlorotoluene (1.0 equivalent) to the mixture.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane as eluent).
Data Presentation
Table 1: Isomer Distribution from Oxidative Coupling of Toluene[2]
This table illustrates a potential mixture of isomers that may need to be separated during purification.
| Dimethylbiphenyl Isomer | Distribution (%) |
| 2,2'- | 5 |
| 2,3'- | 18 |
| 2,4'- | 14 |
| 3,3'- | 24 |
| 3,4'- | 29 |
| 4,4'- | 10 |
Reaction Conditions: 150°C, 3 hours, 375 psig O₂, 0.1 mol% Pd(OAc)₂.
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for low-yield this compound synthesis.
References
Technical Support Center: Purification of 2,3'-Dimethylbiphenyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2,3'-Dimethylbiphenyl.
Troubleshooting Guides
Column Chromatography
Q1: My this compound appears to be decomposing on the silica gel column. What can I do?
A1: Decomposition on silica gel is a common issue for certain compounds. Here are several strategies to address this:
-
Deactivate the Silica Gel: The acidic nature of silica gel can sometimes cause degradation. You can neutralize it by pre-flushing the packed column with your eluent system containing a small amount of a base, such as 1-3% triethylamine.[1]
-
Use an Alternative Stationary Phase: If deactivation is not effective, consider using a less acidic stationary phase like neutral or basic alumina, or Florisil.[1][2]
-
Perform a 2D TLC: To confirm if your compound is degrading on silica, you can run a 2D TLC. Spot your compound in one corner of a TLC plate and develop it. Then, rotate the plate 90 degrees and develop it again in the same solvent system. If the spot does not remain on the diagonal, it indicates decomposition.[1]
Q2: I am struggling to find a suitable eluent system to separate this compound from its impurities. What is a good starting point?
A2: For a relatively non-polar compound like this compound, start with a non-polar solvent and gradually increase the polarity.
-
Recommended Starting Solvents:
-
TLC Optimization: The ideal eluent for your column will give your product an Rf value between 0.2 and 0.4 on a TLC plate, as this range typically provides the best separation.[1]
Q3: My compound is either running too fast (high Rf) or not moving from the baseline (low Rf) on the TLC plate. How should I adjust my eluent?
A3:
-
High Rf (Too Fast): Your eluent is too polar. Decrease the proportion of the more polar solvent. For example, move from a 90:10 Hexane/Ethyl Acetate mixture to a 95:5 mixture.
-
Low Rf (Too Slow): Your eluent is not polar enough. Increase the proportion of the more polar solvent. For instance, change from a 95:5 Hexane/Ethyl Acetate mixture to a 90:10 mixture.
Recrystallization
Q1: I attempted to recrystallize my crude this compound, but it "oiled out" instead of forming crystals. What went wrong?
A1: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This can be caused by several factors:
-
Inappropriate Solvent: The solvent may be too good at dissolving your compound, even at low temperatures. Try a less polar solvent or a solvent pair.
-
Cooling Rate is Too Fast: Rapid cooling can promote oiling out. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
High Levels of Impurities: A high concentration of impurities can disrupt the crystal lattice formation. It may be necessary to first perform a quick purification step, like a silica plug filtration, to remove some impurities before recrystallization.
-
Supersaturation: The solution might be too concentrated. Try using a larger volume of solvent to dissolve your crude product.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I should expect when synthesizing this compound?
A1: Impurities can originate from starting materials, side-reactions, or the workup process. Common impurities include:
-
Isomeric Dimethylbiphenyls: Synthesis methods can often produce a mixture of dimethylbiphenyl isomers (e.g., 2,2'-, 3,3'-, 4,4'-dimethylbiphenyl) which can be challenging to separate.[5][6]
-
Homocoupled Byproducts: If using a Grignard reaction, a common byproduct is biphenyl, formed from the coupling of unreacted starting material.[7][8][9]
-
Unreacted Starting Materials: Depending on the synthetic route, you may have unreacted precursors.
-
Higher Oligomers: In some coupling reactions, trimers and tetramers can also be formed.
Q2: Which purification technique is the most suitable for this compound?
A2: The best technique depends on the nature and quantity of the impurities, as well as the scale of your experiment. The following workflow can help you decide:
Caption: Decision tree for selecting a purification method.
Q3: How can I analyze the purity and confirm the identity of my purified this compound?
A3: A combination of analytical techniques is recommended:
-
Thin Layer Chromatography (TLC): To quickly assess purity and determine an appropriate solvent system for column chromatography.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis and separation of isomers. Specific stationary phases like C30 or PFP may be effective for isomer separation.[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify volatile impurities and confirm the molecular weight of your product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure and isomeric purity of your this compound.
Quantitative Data Summary
| Parameter | Value | Compound | Citation |
| Boiling Point | 76-78 °C @ 0.5 mmHg | 2-Methylbiphenyl | [11] |
| 157-159 °C @ 4 mmHg | 3,3'-Dimethylbiphenyl | [12] | |
| Optimal Rf for Column Chromatography | 0.2 - 0.4 | General | [1] |
Experimental Protocols
Flash Column Chromatography Workflow
Caption: General workflow for flash column chromatography.
Methodology:
-
Eluent Selection: Use TLC to find a solvent system that gives your product an Rf of 0.2-0.4.[1]
-
Column Packing: Pack a glass column with silica gel, either as a slurry ("wet packing") or by carefully pouring the dry silica ("dry packing").[13]
-
Sample Loading: Dissolve your crude this compound in a minimum amount of the eluent or a slightly more polar solvent. Alternatively, for poorly soluble compounds, "dry load" by adsorbing your sample onto a small amount of silica gel and adding the powder to the top of the column.[14]
-
Elution: Add the eluent to the top of the column and apply pressure (e.g., with a pump or inert gas) to push the solvent through the silica gel.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain your purified product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your purified this compound.
Recrystallization
Methodology:
-
Solvent Selection: Choose a solvent in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. Ethanol or a mixture of solvents like ethanol/water could be a good starting point.[12][15]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal. Once at room temperature, cool the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Vacuum Distillation
Methodology:
-
Setup: Assemble a vacuum distillation apparatus, ensuring all glass joints are properly sealed with vacuum grease.[16]
-
Evacuation: Connect the apparatus to a vacuum pump and reduce the pressure inside the system.
-
Heating: Begin heating the distillation flask once a stable vacuum is achieved. Use a magnetic stirrer to ensure smooth boiling.
-
Collection: Collect the fraction that distills at the expected boiling point for this compound under the applied pressure. It is advisable to collect a forerun and a main fraction.
-
Cooling: After collecting the desired fraction, remove the heating mantle and allow the system to cool to room temperature before carefully re-introducing air.[16]
References
- 1. benchchem.com [benchchem.com]
- 2. Purification [chem.rochester.edu]
- 3. pure.uva.nl [pure.uva.nl]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. US20150080546A1 - Production and Use of 3,4' and 4,4'-Dimethylbiphenyl Isomers - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. gauthmath.com [gauthmath.com]
- 10. SEPARATION OF ISOMERS ‣ Pyvot [pyvot.tech]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. orgsyn.org [orgsyn.org]
- 14. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 15. mt.com [mt.com]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of Unsymmetrical Biphenyls
Welcome to the technical support center for the synthesis of unsymmetrical biphenyls. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and answer frequently asked questions related to palladium-catalyzed cross-coupling reactions.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing actionable advice to resolve common problems.
Q1: My Suzuki-Miyaura coupling reaction has a low yield. What are the first steps to troubleshoot this?
A1: A low yield in a Suzuki-Miyaura coupling can stem from several factors. A systematic investigation is the best approach.[1]
Initial Checks:
-
Reagent Quality: Ensure the purity of your aryl halide, boronic acid, and solvent. Boronic acids, in particular, can dehydrate to form boroxines; consider using a slight excess (1.1-1.5 equivalents).
-
Inert Atmosphere: Confirm that the reaction was performed under strictly anaerobic and anhydrous conditions. Oxygen can deactivate the palladium catalyst.
-
Catalyst and Ligand: Verify the activity of your palladium precatalyst and the integrity of the phosphine ligand, which can be sensitive to air.
-
Base: The choice and quality of the base are critical. Ensure it is finely powdered and anhydrous. For challenging couplings, stronger bases like cesium carbonate or potassium phosphate may be more effective than sodium carbonate.
Optimization Workflow: If initial checks do not resolve the issue, a systematic optimization of reaction parameters is necessary. This can involve screening different solvents, bases, ligands, and temperatures to find the optimal conditions for your specific substrates.
Q2: I am observing significant homo-coupling of my organometallic reagent. How can I minimize this side reaction?
A2: Homo-coupling, especially the dimerization of the organometallic partner (e.g., R-R from R-B(OH)₂ in Suzuki or R²-R² from R²-SnR₃ in Stille), is a common side reaction that consumes starting material and complicates purification.
Strategies to Reduce Homo-coupling:
-
In Stille Couplings: This side reaction is prevalent and can occur through two main pathways: reaction of the organostannane with the Pd(II) precatalyst or a radical process involving the Pd(0) catalyst.[2] To mitigate this, you can:
-
Slowly add the organostannane reagent to the reaction mixture to maintain a low concentration.
-
Use a palladium catalyst with bulky ligands to disfavor the formation of the dimer.
-
-
In Suzuki Couplings: Homo-coupling can be promoted by the presence of oxygen.
-
Ensure thorough degassing of the reaction mixture and maintenance of a positive inert gas pressure.
-
Lowering the reaction temperature may also reduce the rate of this side reaction.
-
-
General Tip: Adjusting the stoichiometry, particularly avoiding a large excess of the organometallic reagent, can also be beneficial.
Q3: The synthesis of my sterically hindered biphenyl is failing or giving very low yields. What modifications should I consider?
A3: Synthesizing sterically hindered biphenyls, especially those with multiple ortho-substituents, is a significant challenge in cross-coupling chemistry.[3][4] The steric bulk impedes both the oxidative addition and reductive elimination steps of the catalytic cycle.
Key Modifications for Hindered Couplings:
-
Ligand Choice: This is the most critical parameter. Bulky, electron-rich phosphine ligands are essential to promote the reaction. Ligands like SPhos, XPhos, and Buchwald's biaryl phosphine ligands have been specifically designed for these challenging transformations.[5][6]
-
Catalyst System: Specialized precatalysts, such as those based on palladacycles, have shown high efficacy for synthesizing hindered biaryls at low catalyst loadings.[3]
-
Reaction Conditions: Higher temperatures are often required to overcome the activation energy barrier. Solvents with higher boiling points like dioxane, toluene, or DMF may be necessary.
-
Choice of Coupling Reaction: For extremely hindered systems, Negishi coupling can sometimes be more effective than Suzuki coupling due to the higher reactivity of the organozinc nucleophile.[7]
Q4: My Negishi coupling reaction stalls at 30-60% conversion. What could be the cause and how can I fix it?
A4: Stalling in a Negishi coupling is a common issue that often points to catalyst deactivation or issues with the organozinc reagent.[8]
Potential Causes and Solutions:
-
Catalyst Deactivation: Substrates containing coordinating functional groups (like tertiary amines or thiophenes) can bind to the palladium center and inhibit catalysis.[8]
-
Solution: Screen different ligands that are known to be robust in the presence of such functional groups. Increasing the catalyst loading might push the reaction to completion, but this is not always ideal for process chemistry.[8]
-
-
Organozinc Reagent Issues:
-
Protodezincation: The organozinc reagent can be quenched by trace amounts of water or other protic sources. Ensure all reagents and solvents are rigorously dried.
-
Degradation: Organozinc reagents can be sensitive. It's often best to prepare them fresh and use them immediately.
-
-
Reaction Setup:
-
Oxygen Sensitivity: Inadequate degassing can lead to catalyst decomposition. Ensure the reaction is performed under a strict inert atmosphere.
-
Slow Addition: In some cases, slow addition of the catalyst solution can help maintain an active catalytic species throughout the reaction.
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about the synthesis of unsymmetrical biphenyls.
Q1: What are the main advantages and disadvantages of Suzuki, Stille, and Negishi couplings for unsymmetrical biphenyl synthesis?
A1: The choice of cross-coupling reaction depends on factors like functional group tolerance, substrate scope, and practical considerations like toxicity and reagent availability.[9]
| Reaction | Advantages | Disadvantages |
| Suzuki-Miyaura Coupling | - Mild reaction conditions[9]- Commercially available and stable organoboron reagents[9]- Low toxicity of boron byproducts[10]- Wide functional group tolerance[9][10] | - Can be sensitive to steric hindrance[3]- Base is required, which can be problematic for base-sensitive substrates |
| Stille Coupling | - High functional group tolerance- Organostannanes are stable to air and moisture[2]- No base required | - High toxicity of organotin reagents and byproducts[2][11]- Purification can be difficult due to tin residues- Prone to homo-coupling side reactions[2] |
| Negishi Coupling | - High reactivity of organozinc reagents, useful for hindered substrates[7]- Wide functional group tolerance[12]- Can couple sp³, sp², and sp carbon atoms[13] | - Organozinc reagents are highly sensitive to air and moisture[9]- Preparation of organozinc reagents can be more involved[9][12] |
Q2: How do I choose the right ligand and base for my Suzuki-Miyaura coupling?
A2: The ligand and base are crucial for a successful Suzuki-Miyaura reaction, and their optimal choice is highly substrate-dependent.
-
Ligands: The ligand stabilizes the palladium catalyst and facilitates key steps in the catalytic cycle.
-
For simple, unhindered substrates: Triphenylphosphine (PPh₃) is often sufficient.
-
For sterically demanding or electron-rich/poor substrates: Bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are generally more effective. These ligands promote the oxidative addition of challenging aryl chlorides and facilitate the reductive elimination step.[3]
-
-
Bases: The base activates the boronic acid, facilitating the transmetalation step.
-
Common choices: Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are widely used.
-
Effect of Base Strength: The reactivity order is generally Cs₂CO₃ > K₃PO₄ > K₂CO₃ > Na₂CO₃. For difficult couplings, a stronger base is often necessary. The choice can also influence selectivity and prevent side reactions like boronic acid decomposition.
-
Q3: What are the best practices for setting up and monitoring a cross-coupling reaction?
A3: Meticulous experimental technique is key to achieving reproducible and high-yielding results.[14]
-
Glassware and Reagents: All glassware should be oven or flame-dried to remove moisture. Solvents should be anhydrous, and reagents should be pure.
-
Inert Atmosphere: The reaction vessel must be thoroughly purged with an inert gas (Argon or Nitrogen). This is typically done by subjecting the sealed flask to several vacuum/inert gas backfill cycles.
-
Reagent Addition: Add reagents in a specific order: typically the aryl halide, boronic acid (or other organometallic), base, and solvent are combined first. The mixture is degassed, and then the palladium precatalyst and ligand are added under a positive pressure of inert gas.
-
Monitoring the Reaction: The progress of the reaction should be monitored by techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS). This helps determine the optimal reaction time and prevents the formation of degradation products from prolonged heating.[14]
Q4: I am struggling with the purification of my final biphenyl product. What are some common challenges and solutions?
A4: Purification can be challenging due to the presence of residual catalyst, ligands, and structurally similar byproducts like homo-coupled dimers.
-
Removal of Palladium: Palladium residues can often be removed by filtration through a pad of Celite or silica gel, or by treatment with activated carbon. Specific scavengers can also be employed.
-
Separation from Byproducts:
-
Homo-coupled products: These are often non-polar and can be separated from the more polar unsymmetrical biphenyl product by column chromatography on silica gel.
-
Ligand and Ligand Oxides: Oxidized phosphine ligands can be tricky to remove. Sometimes, converting the phosphine to its phosphine oxide with an oxidant and then performing an extraction or chromatography can be effective.
-
-
General Purification Strategy: A typical workup involves quenching the reaction, extracting the product into an organic solvent, washing with brine, drying, and concentrating. The crude product is then purified, most commonly by flash column chromatography. For crystalline products, recrystallization can be a highly effective final purification step.
Experimental Protocols & Visualizations
General Protocol for a Suzuki-Miyaura Coupling Reaction
-
Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inerting: Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Solvent Addition: Add degassed solvent (e.g., Dioxane/Water 4:1, 10 mL) via syringe.
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and ligand (if separate) under a positive flow of argon.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Workflow for Low Yield in Suzuki Coupling
Caption: Decision tree for troubleshooting low yields in Suzuki-Miyaura coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. | Semantic Scholar [semanticscholar.org]
- 6. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Stille Coupling [organic-chemistry.org]
- 12. youtube.com [youtube.com]
- 13. Negishi coupling - Wikipedia [en.wikipedia.org]
- 14. Troubleshooting [chem.rochester.edu]
Technical Support Center: Troubleshooting Side Reactions in the Suzuki Coupling of Hindered Substrates
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of the Suzuki-Miyaura cross-coupling reaction, particularly when dealing with sterically hindered substrates. Steric hindrance dramatically alters the reaction landscape, often leading to frustratingly low yields and a host of side products. This document provides in-depth, field-proven insights into why these side reactions occur and offers robust, actionable troubleshooting strategies to overcome them.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions and concerns that arise when performing Suzuki couplings with sterically demanding partners.
Q1: My Suzuki reaction with a di-ortho-substituted aryl halide isn't working. What are the first things I should check?
A1: When a challenging Suzuki coupling fails, a systematic check of core parameters is essential. Start with the basics before moving to more complex variables:
-
Catalyst Activity & Integrity: Ensure your palladium source and ligand are active. The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (like Pd(OAc)₂), it must be efficiently reduced in situ.[1][2] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst (e.g., a palladacycle or a G3/G4 Buchwald precatalyst) that ensures reliable generation of the active Pd(0) species.[1]
-
Inert Atmosphere: Oxygen is a notorious culprit for side reactions, particularly the homocoupling of boronic acids.[1][3] Ensure your reaction vessel and solvents are rigorously degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes) and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[4]
-
Reagent Purity: Verify the purity of your aryl halide and, most importantly, your boronic acid. Boronic acids can degrade over time, especially through protodeborylation.[1]
-
Base and Solvent Choice: The base is not just a spectator; it's a critical component of the catalytic cycle.[5] It must be strong enough to promote transmetalation but not so harsh that it degrades your starting materials. For hindered substrates, stronger, non-nucleophilic bases like K₃PO₄ are often required.[5] Ensure the base is finely powdered and dry for anhydrous reactions.[1]
Q2: I'm observing a significant amount of a byproduct with a mass corresponding to my boronic acid starting material minus the B(OH)₂ group. What is happening?
A2: This is a classic sign of protodeborylation (also called protodeboronation), where the C-B bond is cleaved and replaced by a C-H bond.[6][7] It is one of the most common failure modes in Suzuki couplings, effectively destroying your nucleophile.[5][7] This side reaction is highly dependent on the substrate and reaction conditions.[6]
Q3: My desired product has the correct mass, but my yield is low, and I see a lot of my starting aryl halide has been converted to a simple arene (hydrodehalogenation). Why?
A3: This side reaction is hydrodehalogenation , where the halogen on your electrophile is replaced by a hydrogen atom.[8] It's a reductive process that competes directly with the desired cross-coupling. With sterically hindered substrates, the rate of productive cross-coupling can slow down, giving this competing pathway more opportunity to occur.[4][9] The mechanism often involves the formation of a palladium-hydride (Pd-H) species.[8]
Troubleshooting Guide: Common Side Reactions & Mitigation Strategies
This section provides a deeper dive into the most prevalent side reactions encountered with hindered substrates, explaining their mechanistic origins and providing detailed protocols for their suppression.
Issue 1: Protodeborylation - The Disappearing Nucleophile
Protodeborylation is the protonolysis of the carbon-boron bond and is a major pathway for boronic acid decomposition.[6] It is often accelerated by high temperatures, the presence of water, and the choice of base.[7] Electron-rich and heteroaromatic boronic acids are particularly susceptible.[2][7]
Causality & Mechanism
Both acid- and base-catalyzed pathways exist for protodeborylation.[6][10] In the context of Suzuki coupling, the base-catalyzed mechanism is highly relevant. The base (e.g., OH⁻) attacks the empty p-orbital of the boron atom to form a more reactive boronate species ([ArB(OH)₃]⁻).[10] While this activation is necessary for transmetalation, this same boronate can react with a proton source (like water) to undergo protodeborylation.[6]
Diagram: The Competing Fates of the Boronate Intermediate
Caption: Activated boronate can either undergo productive transmetalation or undesired protodeborylation.
Mitigation Strategies
| Strategy | Rationale & Key Considerations |
| Use a Milder Base | Strong bases in aqueous media can accelerate protodeborylation. Consider switching from NaOH or K₃PO₄ to weaker bases like K₂CO₃ or KF.[1] |
| Anhydrous Conditions | Water is the most common proton source. Using anhydrous solvents (e.g., dry THF, dioxane, toluene) and finely powdered, dry bases can significantly suppress this side reaction.[1][5] |
| Use Boronic Esters | Boronic esters, such as pinacol (BPin) or MIDA esters, are generally more stable towards hydrolysis than their corresponding boronic acids.[5][6] They act as a "slow-release" source of the boronic acid under the reaction conditions. |
| Increase Boronic Acid Stoichiometry | A simple, pragmatic solution is to use an excess of the boronic acid (e.g., 1.5–2.0 equivalents) to compensate for its decomposition.[11] |
| Protect as a Diethanolamine Adduct | Boronic acids can be converted to their diethanolamine adducts, which are more stable crystalline solids. These can be used directly in the coupling reaction and are particularly useful for notoriously unstable boronic acids.[1][11] |
Experimental Protocol: Preparation of a Diethanolamine Boronate Adduct [1]
-
Dissolution: In a vial with a stir bar, dissolve the boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.
-
Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.
-
Precipitation: A precipitate will typically form. Continue stirring the slurry for 15-20 minutes.
-
Isolation: Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable adduct can now be used directly in your Suzuki coupling reaction.
Issue 2: Hydrodehalogenation - Reduction of the Electrophile
With hindered substrates, the oxidative addition step may be facile, but the subsequent transmetalation and reductive elimination steps can be slow. This allows time for competing decomposition pathways of the Ar-Pd-X intermediate, a key one being hydrodehalogenation. This is especially problematic with electron-rich or sterically bulky aryl halides.[11]
Causality & Mechanism
The dominant mechanism involves the formation of a palladium-hydride (Pd-H) species.[8] This can arise from several sources, including the reaction of the palladium complex with the base, solvent (especially alcohols), or residual water. This Pd-H species can then undergo reductive elimination with the aryl group bound to the palladium, yielding the undesired Ar-H byproduct. An alternative pathway, particularly relevant for hindered substrates, is β-hydride elimination if an alkyl ligand is present on palladium at any stage.[9]
Diagram: Hydrodehalogenation Pathway
Caption: Formation of a Pd-H intermediate can lead to undesired hydrodehalogenation.
Mitigation Strategies
| Strategy | Rationale & Key Considerations |
| Ligand Choice | This side reaction is highly ligand-dependent. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, AntPhos) can accelerate the rate of reductive elimination, favoring the desired C-C bond formation over hydrodehalogenation.[5][9] The unique structure of AntPhos has been shown to inhibit pathways leading to reduction products.[4][9] |
| Choice of Base | Avoid bases known to generate Pd-H species readily. While challenging, screening bases is crucial. K₃PO₄ is often a good starting point for hindered systems. Using anhydrous bases can also help. |
| Solvent System | Avoid alcohol-based solvents if hydrodehalogenation is severe, as they can be a source of hydrides. Aprotic solvents like toluene, dioxane, or CPME are generally preferred.[5] |
| Protecting Groups (for Heterocycles) | For N-H containing heterocycles (indoles, pyrroles), the acidic proton can complicate the reaction. Protecting the N-H group (e.g., with Boc or SEM) can prevent deprotonation by the base and suppress dehalogenation.[8] |
Issue 3: Homocoupling - The Dimerization Problem
Homocoupling results in the formation of a biaryl product derived from two molecules of the boronic acid (Ar-Ar) or, less commonly, the aryl halide (Ar'-Ar'). Boronic acid homocoupling is far more frequent.
Causality & Mechanism
The primary causes are the presence of oxygen and/or an excess of Pd(II) species at the start of the reaction.[1][3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II).[12] This Pd(II) species can then undergo two sequential transmetalations with the boronate, forming an Ar-Pd-Ar intermediate, which then reductively eliminates to give the Ar-Ar homocoupled product and regenerate the active Pd(0) catalyst.[2][3] This is why using a Pd(II) precatalyst without efficient reduction can sometimes lead to initial homocoupling.[2]
Diagram: Oxygen-Mediated Homocoupling Cycle
Caption: Oxygen can initiate a catalytic cycle that leads to boronic acid homocoupling.
Mitigation Strategies
| Strategy | Rationale & Key Considerations |
| Rigorous Degassing | This is the most critical step. Ensure solvents and the reaction headspace are completely free of oxygen by using techniques like freeze-pump-thaw cycles or extensive sparging with an inert gas. Maintain a positive inert gas pressure throughout the reaction. |
| Use Pd(0) Precatalysts | Using a well-defined Pd(0) source like Pd₂(dba)₃ or air-stable precatalysts that rapidly generate Pd(0) can minimize the amount of Pd(II) present at the start of the reaction, thereby reducing the opportunity for homocoupling.[4] |
| Ligand Choice | Bulky, electron-rich ligands can promote the desired cross-coupling catalytic cycle, making it kinetically more favorable than the homocoupling pathway.[13] |
| Controlled Reagent Addition | In some cases, slow addition of the boronic acid can help maintain a low concentration, disfavoring the bimolecular homocoupling reaction. This is less practical but can be a useful tool for optimization. |
General Protocol for a Challenging Suzuki Coupling
This protocol is a robust starting point for coupling hindered substrates, incorporating many of the troubleshooting principles discussed above.
-
Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a stir bar, add the sterically hindered aryl halide (1.0 equiv), the boronic acid or ester (1.5 equiv), and finely powdered, anhydrous K₃PO₄ (2.0–3.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum and thoroughly purge with argon or nitrogen for 10-15 minutes.
-
Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%) and any additional ligand if required. For hindered couplings, a ligand-to-palladium ratio of 2:1 is common.
-
Solvent Addition: Via syringe, add the rigorously degassed anhydrous solvent (e.g., Toluene or Dioxane). The concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously. For hindered substrates, higher temperatures (100–120 °C) are often necessary.[1][11]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Be sure to analyze for starting materials, desired product, and the key side products (protodeborylated starting material, hydrodehalogenated starting material, and homocoupled boronic acid).
-
Workup: Once the reaction is complete, cool it to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1][5]
-
Purification: Purify the crude product by flash column chromatography.
By understanding the mechanistic underpinnings of these common side reactions, researchers can move from empirical screening to rational design of reaction conditions, ultimately enabling the successful synthesis of even the most challenging, sterically hindered biaryl compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. reddit.com [reddit.com]
Technical Support Center: Improving Catalyst Lifetime in Reactions Involving 2,3'-Dimethylbiphenyl
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst lifetime in cross-coupling reactions involving the sterically hindered substrate, 2,3'-dimethylbiphenyl.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions in a question-and-answer format.
Question 1: My Suzuki-Miyaura coupling reaction to synthesize this compound is resulting in low yields and the formation of significant amounts of palladium black. What is the likely cause and how can I fix it?
Answer:
The formation of palladium black is a clear indicator of catalyst decomposition and aggregation, a common issue in cross-coupling reactions with sterically demanding substrates. This deactivation leads to a lower concentration of the active catalytic species and, consequently, poor yields.
Possible Causes:
-
Inadequate Ligand Protection: The ligand may not be bulky or electron-rich enough to stabilize the palladium(0) center, leading to aggregation.
-
High Reaction Temperature: Elevated temperatures can accelerate catalyst decomposition.[1]
-
Presence of Oxygen: Trace amounts of oxygen can oxidize the active Pd(0) catalyst.[1]
Solutions:
-
Ligand Selection: Employ bulky, electron-rich monophosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos, or RuPhos) or N-heterocyclic carbenes (NHCs). These ligands create a sterically hindered environment around the palladium center, preventing aggregation.
-
Optimize Ligand-to-Metal Ratio: A slight excess of the ligand (e.g., 1.1-1.5 equivalents relative to the palladium precursor) can help prevent catalyst decomposition. However, be aware that a large excess can sometimes inhibit the reaction.
-
Temperature Control: Perform the reaction at the lowest temperature that provides a reasonable rate. It is advisable to monitor the reaction progress at different temperatures to find the optimal balance.
-
Ensure Inert Atmosphere: Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas like argon or nitrogen throughout the experiment.
Question 2: I am observing significant protodeboronation of my boronic acid reagent. How can I minimize this side reaction?
Answer:
Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction that reduces the yield of the desired cross-coupled product. This is often promoted by the presence of water and certain bases.
Possible Causes:
-
Aqueous Basic Conditions: The combination of water and base can facilitate the cleavage of the C-B bond.
-
Inefficient Transmetalation: If the transmetalation step is slow, the boronic acid has a longer residence time under conditions that favor protodeboronation.
Solutions:
-
Choice of Boron Reagent: Consider using boronic esters (e.g., pinacol esters) or trifluoroborate salts, which are often more resistant to protodeboronation.
-
Base Selection: Use a non-aqueous or anhydrous base. If an aqueous base is necessary, consider using milder options like K₂CO₃ or Cs₂CO₃ over stronger hydroxides. In some cases, using a weaker base in a non-polar solvent can be effective.
-
Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water.
Question 3: My reaction is sluggish and incomplete, even with an appropriate catalyst system. What other factors could be at play?
Answer:
Slow or incomplete reactions can be frustrating. Beyond catalyst deactivation, several other factors can influence the reaction kinetics.
Possible Causes:
-
Poor Solubility: One or more of the reaction components (substrate, boronic acid, or base) may have poor solubility in the chosen solvent.
-
Inefficient Pre-catalyst Activation: The active Pd(0) species may not be forming efficiently from the Pd(II) pre-catalyst.
-
Inappropriate Base: The chosen base may not be strong enough or soluble enough to effectively promote the transmetalation step.
Solutions:
-
Solvent Screening: Experiment with different solvents or solvent mixtures to improve the solubility of all reaction components. Common solvents for Suzuki-Miyaura couplings include toluene, dioxane, and THF.
-
Pre-catalyst Choice: Utilize a pre-catalyst that readily forms the active Pd(0) species under the reaction conditions.
-
Base Optimization: Screen a variety of bases. For sterically hindered couplings, stronger, non-coordinating bases like K₃PO₄ or Cs₂CO₃ are often effective. The physical form of the base (e.g., finely ground) can also impact its reactivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst deactivation pathways in cross-coupling reactions involving sterically hindered substrates like this compound?
A1: The primary deactivation pathways include:
-
Palladium Agglomeration: The formation of inactive palladium nanoparticles (palladium black) is a major issue, often resulting from insufficient ligand stabilization of the Pd(0) species.[1]
-
Ligand Degradation: At elevated temperatures or in the presence of strong bases, the phosphine ligands themselves can degrade, leading to loss of catalyst activity.
-
Product Inhibition: In some cases, the sterically hindered biaryl product can coordinate to the palladium center and inhibit further catalytic turnover.
-
Poisoning: Impurities in the starting materials or solvents can act as catalyst poisons.
Q2: How do I choose the best ligand for the synthesis of this compound?
A2: For sterically demanding Suzuki-Miyaura couplings, the choice of ligand is critical. The most successful ligands are typically bulky and electron-rich, which promotes both the oxidative addition and reductive elimination steps of the catalytic cycle while stabilizing the palladium center.[2]
-
Buchwald-type biaryl phosphines: Ligands such as SPhos, XPhos, and RuPhos are widely used and have demonstrated high efficacy for sterically hindered substrates.
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and can be very effective in stabilizing the palladium catalyst, often allowing for lower catalyst loadings.
Q3: What is a typical catalyst loading for the synthesis of sterically hindered biaryls, and how can I optimize it?
A3: Catalyst loadings for sterically hindered couplings are typically higher than for less demanding substrates, often ranging from 1-5 mol %. However, with highly active catalyst systems (e.g., those using advanced Buchwald ligands or NHCs), it is possible to achieve good yields with lower loadings (0.1-1 mol %). To optimize, start with a standard loading (e.g., 2 mol %) and, if the reaction is successful, incrementally decrease the catalyst amount in subsequent experiments to find the minimum effective concentration.
Q4: Can I regenerate a deactivated palladium catalyst?
A4: While regeneration of homogeneous palladium catalysts is often not practical in a standard laboratory setting due to the complexity of the procedures, there are some general strategies for heterogeneous catalysts. For palladium black, it can sometimes be redissolved and converted back to a soluble Pd(II) salt, but this is a separate chemical process. For supported catalysts, regeneration might involve washing with solvents to remove adsorbed impurities or calcination to burn off organic residues. However, for reactions involving this compound, preventing deactivation in the first place is a more effective strategy.
Data Presentation
Table 1: Comparison of Ligands for the Suzuki-Miyaura Coupling of Sterically Hindered Aryl Bromides.
| Ligand | Aryl Bromide | Arylboronic Acid | Catalyst Loading (mol %) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| SPhos | 2-Bromotoluene | 3-Methylphenylboronic acid | 2 | K₃PO₄ | Toluene | 100 | 95 | Buchwald et al. |
| XPhos | 2-Bromo-m-xylene | Phenylboronic acid | 1 | K₃PO₄ | t-BuOH | 80 | 98 | Buchwald et al. |
| RuPhos | 2-Bromo-1,3-diisopropylbenzene | Phenylboronic acid | 2 | K₃PO₄ | Dioxane | 100 | 92 | Buchwald et al. |
| IPr (NHC) | 2-Chlorotoluene | Phenylboronic acid | 1 | K₃PO₄ | Toluene | 110 | 94 | Nolan et al. |
Note: This table presents representative data for substrates with steric hindrance similar to that in the synthesis of this compound to illustrate the effectiveness of different ligand types.
Experimental Protocols
Protocol 1: General Procedure for High-Turnover Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide
This protocol is a starting point and may require optimization for the specific coupling to produce this compound.
Materials:
-
Aryl bromide (e.g., 2-bromotoluene) (1.0 mmol)
-
Arylboronic acid (e.g., 3-methylphenylboronic acid) (1.2 mmol)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃) (0.01 mmol, 1 mol % Pd)
-
Ligand (e.g., SPhos) (0.022 mmol, 2.2 mol %)
-
Base (e.g., K₃PO₄, finely ground) (2.0 mmol)
-
Anhydrous, degassed solvent (e.g., toluene) (5 mL)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide, arylboronic acid, palladium pre-catalyst, ligand, and base.
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low yields.
Caption: Catalyst deactivation pathways.
References
Technical Support Center: Separation of 2,3'-Dimethylbiphenyl and Its Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of 2,3'-dimethylbiphenyl from its isomers.
Troubleshooting Guides
This section addresses common issues encountered during the chromatographic and crystallization-based separation of this compound.
Chromatographic Methods (HPLC & GC)
Question: I am seeing poor resolution between the this compound peak and other isomers. How can I improve this?
Answer:
Poor resolution and co-eluting peaks are common challenges when separating positional isomers due to their similar physicochemical properties. Here are several strategies to improve separation:
For High-Performance Liquid Chromatography (HPLC):
-
Optimize the Mobile Phase:
-
Solvent Strength: If using reverse-phase HPLC, decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. This will increase retention times and may improve separation.
-
Solvent Type: Switching between acetonitrile and methanol can alter the selectivity of the separation due to different interactions with the analyte and stationary phase.
-
Additives: For reverse-phase HPLC, adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) can improve peak shape for certain compounds, though for nonpolar hydrocarbons like dimethylbiphenyls, its effect on selectivity might be minimal.
-
-
Change the Stationary Phase:
-
If a standard C18 column does not provide adequate separation, consider columns that offer different selectivity mechanisms. For aromatic positional isomers, columns with phenyl-based stationary phases (e.g., Phenyl-Hexyl) or pentafluorophenyl (PFP) phases are often effective due to π-π interactions with the aromatic rings of the analytes.[1][2]
-
-
Adjust the Temperature:
-
Varying the column temperature can influence selectivity. Try adjusting the temperature in 5-10°C increments to see if resolution improves.
-
For Gas Chromatography (GC):
-
Optimize the Temperature Program:
-
Initial Temperature: A lower initial oven temperature can improve the separation of early-eluting isomers.
-
Ramp Rate: A slower temperature ramp rate will increase the time the analytes spend in the column, which can enhance separation.
-
Isothermal Segments: Introducing an isothermal hold at a temperature where the isomers are eluting can improve their resolution.
-
-
Select an Appropriate Column:
-
For separating aromatic isomers like dimethylbiphenyls, a column with a stationary phase that can exploit subtle differences in molecular shape and polarity is crucial. Consider using a mid-polarity column (e.g., 5% phenyl-polysiloxane) or a more polar column if initial separation on a non-polar phase is insufficient.[3][4][5] For challenging separations of positional aromatic isomers, specialized columns, such as those with cyclodextrin-based stationary phases, can offer high selectivity.
-
Question: My peaks are tailing or fronting. What could be the cause and how do I fix it?
Answer:
Poor peak shape can be caused by a variety of factors:
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.
-
Column Contamination or Degradation: If the column is old or has been used with complex matrices, it may become contaminated. Flushing the column or, if necessary, replacing it can resolve this issue.
-
Inappropriate Solvent for Sample Dissolution: Dissolving your sample in a solvent that is much stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.
-
Secondary Interactions (HPLC): For silica-based columns, interactions with residual silanol groups can cause peak tailing, especially for polar compounds. While less of an issue for nonpolar hydrocarbons, ensuring a high-quality, well-end-capped column is always recommended.
Crystallization Methods
Question: I am trying to use fractional crystallization, but the purity of my this compound is not improving significantly. What should I check?
Answer:
Fractional crystallization relies on differences in the solubility and melting points of the isomers.[6][7] Here are some factors to consider:
-
Solvent Selection: The choice of solvent is critical. An ideal solvent will have a large difference in the solubility of the target isomer compared to the others at a given temperature. You may need to screen several solvents to find the optimal one.
-
Cooling Rate: A slow cooling rate is crucial for the formation of pure crystals.[8][9][10] Rapid cooling can trap impurities within the crystal lattice.[9]
-
Agitation: Gentle agitation during crystallization can help to maintain a uniform temperature and prevent the formation of large agglomerates that can trap the mother liquor.
-
Washing the Crystals: After filtration, it is important to wash the crystals with a small amount of cold, fresh solvent to remove any adhering mother liquor which contains the impurities.
-
Number of Recrystallization Steps: A single crystallization step may not be sufficient to achieve high purity. Multiple recrystallization steps are often necessary.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of dimethylbiphenyl isomers that are relevant for their separation?
A1: The most important physical properties for separating dimethylbiphenyl isomers are their boiling points (for GC and distillation) and melting points/solubilities (for crystallization). Even small differences in these properties can be exploited for separation.
Physical Properties of Dimethylbiphenyl Isomers
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| 2,2'-Dimethylbiphenyl | C₁₄H₁₄ | 182.26 | 258 | 18 |
| This compound | C₁₄H₁₄ | 182.26 | ~270-272 | - |
| 3,3'-Dimethylbiphenyl | C₁₄H₁₄ | 182.26 | 287-288 | 13 |
| 3,4'-Dimethylbiphenyl | C₁₄H₁₄ | 182.26 | 295-297 | 25-27 |
| 4,4'-Dimethylbiphenyl | C₁₄H₁₄ | 182.26 | 295-298 | 121 |
| 2,3-Dimethylbiphenyl | C₁₄H₁₄ | 182.26 | 270 | - |
| 3,4-Dimethylbiphenyl | C₁₄H₁₄ | 182.26 | 285-286 | - |
Q2: Can you provide a starting point for an HPLC method to separate this compound from its isomers?
A2: Yes, here is a suggested starting method. Optimization will likely be required.
Experimental Protocol: HPLC Separation of Dimethylbiphenyl Isomers
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A Phenyl-Hexyl or PFP column (e.g., 4.6 x 150 mm, 5 µm particle size). These columns are recommended for separating aromatic positional isomers.[1][2]
-
Mobile Phase: An isocratic mixture of acetonitrile and water. A good starting point would be 70:30 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the isomer mixture in the mobile phase.
Q3: What would be a suitable GC method to start with for the analysis of a dimethylbiphenyl isomer mixture?
A3: The following GC method can be used as a starting point and adapted based on the specific isomer mixture.
Experimental Protocol: GC Separation of Dimethylbiphenyl Isomers
-
Instrumentation: A gas chromatograph with a flame ionization detector (FID).
-
Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-polysiloxane stationary phase (e.g., DB-5 or equivalent).[3][4][5]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 5°C/min.
-
Final hold: Hold at 250°C for 5 minutes.
-
-
Injector Temperature: 280°C.
-
Detector Temperature: 300°C.
-
Injection: 1 µL, split mode (e.g., 50:1 split ratio).
-
Sample Preparation: Dilute the isomer mixture in a suitable solvent like dichloromethane or hexane.
Q4: Can you outline a general procedure for fractional crystallization to enrich this compound?
A4: This is a general procedure that will need to be adapted based on the specific composition of your isomer mixture and the solubility data you gather.
Experimental Protocol: Fractional Crystallization of Dimethylbiphenyl Isomers
-
Solvent Screening: In small vials, test the solubility of your isomer mixture in various solvents (e.g., ethanol, methanol, hexane, ethyl acetate) at room temperature and at an elevated temperature (e.g., just below the solvent's boiling point). The ideal solvent will show a significant increase in solubility with temperature.
-
Dissolution: In a flask, dissolve the isomer mixture in the minimum amount of the chosen hot solvent to form a saturated solution.
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. To promote even slower cooling, you can insulate the flask.
-
Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator to induce further crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent to remove any residual mother liquor.
-
Drying: Dry the crystals thoroughly.
-
Analysis: Analyze the purity of the crystals and the mother liquor by GC or HPLC to determine the effectiveness of the separation.
-
Repeat if Necessary: For higher purity, the crystallization process can be repeated on the enriched fraction.
Visualization
Caption: A logical workflow for troubleshooting the separation of this compound.
References
- 1. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 2. researchgate.net [researchgate.net]
- 3. Guide to Selection of a Capillary Column for GC | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. fishersci.ca [fishersci.ca]
- 6. Fractional crystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 7. rcprocess.se [rcprocess.se]
- 8. atlantis-press.com [atlantis-press.com]
- 9. reddit.com [reddit.com]
- 10. The Effect of Cooling Rates on Thermal, Crystallization, Mechanical and Barrier Properties of Rotational Molding Polyamide 11 as the Liner Material for High-Capacity High-Pressure Vessels - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting common issues in biphenyl synthesis
Technical Support Center: Biphenyl Synthesis
From the desk of the Senior Application Scientist
Welcome to the technical support center for biphenyl synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and actionable solutions for common challenges encountered during the synthesis of biphenyl and its derivatives. Whether you are facing issues with low yields, persistent side reactions, or purification difficulties, this resource offers a structured approach to troubleshooting, grounded in mechanistic understanding and established protocols.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues. For more detailed explanations and protocols, please refer to the in-depth guides in Part 2.
Q1: Why is the yield of my biphenyl synthesis reaction consistently low?
A: Low yields can stem from multiple factors, often specific to the chosen synthetic route. Common causes include the degradation of starting materials (like boronic acids in Suzuki coupling), suboptimal reaction conditions (temperature, solvent, base), or catalyst deactivation.[1][2] For palladium-catalyzed reactions, ensuring a strictly inert atmosphere is crucial, as oxygen can lead to catalyst decomposition and unwanted side reactions.[1][3]
Q2: I am observing a significant amount of a symmetrical biaryl byproduct. What is this, and how can I prevent it?
A: This side product is likely the result of "homocoupling," where two molecules of one of the coupling partners react with each other instead of with the other partner.[3] In Suzuki-Miyaura reactions, this is often caused by the presence of oxygen, which promotes the homocoupling of the boronic acid reagent.[4][5] To minimize this, rigorously degas your solvents and run the reaction under a positive pressure of an inert gas like argon or nitrogen.[4][6] The choice of ligand and palladium precursor can also be critical; bulky, electron-rich ligands can suppress homocoupling, and using a Pd(0) source directly can be beneficial.[1][4][7]
Q3: My target biphenyl product is very difficult to purify. What are the likely impurities?
A: Purification challenges often arise from byproducts with similar polarity to the desired product. The most common culprits are homocoupled products (e.g., biphenyl from phenylboronic acid or 4,4'-dimethylbiphenyl from 4-bromotoluene) and unreacted starting materials.[3][4] In Grignard-based syntheses, biphenyl is a common impurity formed from the coupling of the Grignard reagent with unreacted aryl halide.[8] Optimizing the reaction to minimize these side products is the best strategy, followed by careful column chromatography or recrystallization for purification.[4][9]
Q4: My reaction is not proceeding to completion, even after extended reaction times. What should I investigate?
A: A sluggish or stalled reaction often points to an issue with the catalyst or the reagents. For Suzuki couplings, consider the possibility of protodeboronation, where the boronic acid is replaced by a hydrogen atom, effectively destroying the nucleophile.[7] This is more common with sterically hindered or electron-poor boronic acids and can be exacerbated by strong bases or high temperatures.[10][11] Also, verify the activity of your palladium catalyst and the quality of your reagents, particularly the base and the boronic acid, which can degrade upon storage.[1][2][5]
Part 2: In-Depth Troubleshooting Guides
This section provides detailed troubleshooting strategies for the most common biphenyl synthesis methodologies.
Guide 1: Troubleshooting Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is the most widely used method for biphenyl synthesis due to its versatility and functional group tolerance.[12] However, its success is highly dependent on the careful optimization of several parameters.
Low yields are often a result of suboptimal reaction parameters or reagent instability.
Causality & Solutions:
-
Boronic Acid Instability: Boronic acids can be unstable and undergo decomposition or protodeboronation.[1][5] For particularly sensitive substrates, consider using more stable boronate esters (e.g., pinacol esters) or organotrifluoroborate salts.[5][12]
-
Suboptimal Base: The base plays a crucial role in the transmetalation step.[12] Its effectiveness is often solvent and substrate-dependent.[4] An improper choice can lead to a sluggish reaction or promote side reactions. A screening of bases is often necessary.
-
Catalyst System (Palladium & Ligand): The choice of ligand is critical for stabilizing the palladium catalyst and promoting the desired catalytic cycle.[4] Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) often improve reaction efficiency, especially for challenging substrates like aryl chlorides.[1][4][10]
-
Solvent Effects: The solvent system must solubilize the reactants and catalyst effectively.[4] Biphasic systems like Toluene/Water or Dioxane/Water are common, and the ratio can be critical to reaction success.[13]
Data-Driven Optimization: Effect of Base and Solvent
The following table summarizes literature data on how the choice of base and solvent can impact the yield of biphenyl synthesis.
| Catalyst System | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / XPhos | 4-Bromotoluene | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 100 | 91 | [4] |
| Pd(OAc)₂ | 4-Bromotoluene | Phenylboronic acid | Na₂CO₃ | H₂O / Acetone | 35 | ~99 | [13] |
| Pd(OAc)₂ | Bromobenzene | Phenylboronic acid | K₂CO₃ | DMF / H₂O | RT | 95 | [14] |
| Pd/NiFe₂O₄ | Iodobenzene | Phenylboronic acid | Na₂CO₃ | DMF / H₂O | 30 | 98 | [15] |
Homocoupling is the most common side reaction, consuming starting materials and complicating purification.[3]
Mechanistic Insight: Homocoupling is primarily promoted by the presence of dissolved oxygen and Pd(II) species.[3][5] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then participates in a catalytic cycle that couples two molecules of the boronic acid.[3] Using a Pd(II) precatalyst (like Pd(OAc)₂) without efficient reduction to Pd(0) can also exacerbate this issue.[5]
Workflow for Minimizing Homocoupling
Caption: Troubleshooting flowchart for addressing homocoupling.
Experimental Protocol: Solvent Degassing
Rigorous exclusion of oxygen is critical to suppress homocoupling.[4][6]
-
Assemble Glassware: Ensure all glassware is oven-dried and assembled while hot under a stream of inert gas (Argon or Nitrogen).
-
Add Solvent: Add the reaction solvent(s) to the reaction flask.
-
Perform Degassing (Choose one method):
-
Method A: Gas Sparging: Bubble a gentle stream of inert gas (Argon or Nitrogen) through the solvent via a long needle for at least 20-30 minutes.
-
Method B: Freeze-Pump-Thaw: For more rigorous oxygen removal, freeze the solvent using a liquid nitrogen bath. Once frozen, apply a high vacuum for several minutes. Close the flask to the vacuum and allow the solvent to thaw completely. Repeat this cycle at least three times.
-
-
Backfill with Inert Gas: After degassing, ensure the flask is backfilled with a positive pressure of the inert gas. The reaction can now be set up by adding reagents via syringe or under a positive flow of inert gas.
Guide 2: Troubleshooting Ullmann Reaction
The classic Ullmann reaction involves the copper-catalyzed coupling of two aryl halides.[16] While powerful, it traditionally requires harsh conditions (high temperatures) and can suffer from low yields and selectivity issues.[17][18]
Problem: Low Yield / Harsh Conditions
Causality & Solutions:
-
Copper Source Reactivity: The reactivity of the copper is paramount. Using activated copper powder or more soluble copper(I) salts (e.g., CuI) can improve results.[17]
-
Ligand Acceleration: Modern Ullmann protocols often employ ligands (e.g., 1,10-phenanthroline, amino acids) to accelerate the reaction, allowing for milder conditions (80-120 °C) and improving yields.[17][19]
-
Substrate Scope: The reaction is typically limited to electron-deficient aryl halides unless modern, ligand-accelerated conditions are used.[16][18] The reactivity order is generally I > Br > Cl.[16]
Problem: Poor Selectivity in Cross-Coupling
When attempting to couple two different aryl halides, achieving selective cross-coupling over homocoupling is a major challenge.
Causality & Solutions:
-
Stoichiometry Control: A simple strategy is to use a significant excess (2-3 equivalents) of the less expensive aryl halide to favor the formation of the unsymmetrical product.[4][19]
-
Directed Methods: More advanced methods involve synthesizing an organocopper reagent first and then reacting it with the second aryl halide, though this adds steps to the overall synthesis.
Guide 3: Troubleshooting Grignard-based Synthesis
This approach involves reacting an aryl Grignard reagent (ArMgBr) with an aryl halide, often catalyzed by a transition metal.
Problem: Formation of Symmetrical Biphenyl (Ar-Ar)
A major side product is the symmetrical biphenyl formed from the homocoupling of the Grignard reagent or its reaction with unreacted starting material.[8][20]
Causality & Solutions:
-
Reaction Conditions: The formation of this byproduct is favored by high local concentrations of the aryl halide and elevated temperatures.[8]
-
Moisture: Grignard reagents are extremely basic and are readily quenched by protic sources, including trace amounts of water in the solvent or on the glassware.[20] This reduces the amount of active reagent available for the desired cross-coupling.
Visualizing the Competing Pathways in Metal-Catalyzed Biphenyl Synthesis
Caption: Overview of desired cross-coupling vs. common side reactions.
Part 4: References
-
Grignard Reaction. 20
-
Technical Support Center: Optimization of Suzuki-Miyaura Coupling for Biphenyl Synthesis - Benchchem. 1
-
How to avoid homocoupling in Suzuki reactions with palladium catalysts - Benchchem. 3
-
troubleshooting inconsistent results in 4-Acetylbiphenyl experiments - Benchchem. --INVALID-LINK--
-
Troubleshooting homocoupling in 4-Methylbiphenyl synthesis - Benchchem. 4
-
Effect of different bases on the Suzuki-Miyaura coupling a | Download Table - ResearchGate. 21
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. 5
-
CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents. 22
-
Technical Support Center: Optimizing Ullmann Coupling Reactions - Benchchem. 17
-
Minimizing homocoupling in Suzuki reactions with pyrene boronic acid - Benchchem. 7
-
Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase | The Journal of Organic Chemistry - ACS Publications. 23
-
Troubleshooting Ullmann Couplint : r/Chempros - Reddit. 19
-
7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. 8
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI. 24
-
Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates | The Journal of Organic Chemistry - ACS Publications. 10
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications. 6
-
Solvent Effects on the Racemization of Optically Active Biphenyl Derivatives. - SciSpace. 25
-
Efficient Preparation of 2-Aminomethylbiphenyls via Suzuki-Miyaura Reactions | Request PDF - ResearchGate. 26
-
Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. 27
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. 28
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. 29
-
Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. 2
-
Model biphenyl reaction - ResearchGate. 9
-
Table 2 : The effect of various bases on the Suzuki coupling reaction a - ResearchGate. 15
-
Effect of different bases on the Suzuki reaction | Download Table - ResearchGate. 14
-
Ullmann Reaction- All Tips and Tricks with Mechanisms [Full Case Study] - YouTube. 16
-
Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. 30
-
Struggling with Suzuki Reaction : r/Chempros - Reddit. 31
-
Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant | The Journal of Organic Chemistry - ACS Publications. 11
-
The Suzuki Reaction - Andrew G Myers Research Group. 32
-
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. 33
-
Why is this grignard synthesis incorrect? - Chemistry Stack Exchange. 34
-
Ullmann reaction - L.S.College, Muzaffarpur. 35
-
Buchwald–Hartwig amination - Wikipedia. 36
-
Scalable Process for Reduction of Aromatic Carboxylic Acids to Aldehydes via Pinacolborane - ACS Publications. 37
-
Suzuki reaction - Wikipedia. 12
-
Synthesis Problems Involving Grignard Reagents - Master Organic Chemistry. 38
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. 39
-
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. 40
-
Side Reactions in a Grignard Synthesis - ResearchGate. 41
-
Atropisomerism, Biphenyls and the Suzuki Coupling: Peptide Antibiotics | Request PDF. 42
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. benchchem.com [benchchem.com]
- 18. lscollege.ac.in [lscollege.ac.in]
- 19. reddit.com [reddit.com]
- 20. web.mnstate.edu [web.mnstate.edu]
- 21. researchgate.net [researchgate.net]
- 22. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
- 23. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 24. mdpi.com [mdpi.com]
- 25. scispace.com [scispace.com]
- 26. researchgate.net [researchgate.net]
- 27. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 28. researchgate.net [researchgate.net]
- 29. reddit.com [reddit.com]
- 30. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 31. reddit.com [reddit.com]
- 32. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 33. gala.gre.ac.uk [gala.gre.ac.uk]
- 34. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 35. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 36. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 37. pubs.acs.org [pubs.acs.org]
- 38. masterorganicchemistry.com [masterorganicchemistry.com]
- 39. chem.libretexts.org [chem.libretexts.org]
- 40. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 41. researchgate.net [researchgate.net]
- 42. researchgate.net [researchgate.net]
Technical Support Center: Scalable Synthesis of 2,3'-Dimethylbiphenyl
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the scalable synthesis of 2,3'-Dimethylbiphenyl. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address challenges encountered during laboratory and pilot-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the most common scalable methods for synthesizing this compound?
A1: The most prevalent scalable methods for the synthesis of this compound are variations of cross-coupling reactions. The Suzuki-Miyaura coupling, utilizing an aryl halide and an arylboronic acid, is a widely adopted method due to its functional group tolerance and relatively mild reaction conditions.[1][2] Another common approach is the Grignard reagent-based cross-coupling, which is effective for carbon-carbon bond formation.[3][4] Additionally, the oxidative coupling of toluene can produce a mixture of dimethylbiphenyl isomers, including this compound, which can then be isolated.[5]
Q2: What are the typical yields and purities I can expect for the scalable synthesis of this compound?
A2: Yields and purities are highly dependent on the chosen synthetic route, reaction conditions, and purification methods. For Suzuki-Miyaura couplings of sterically hindered substrates, yields can range from moderate to high (60-90%), with purity largely depending on the efficiency of the purification process to remove unreacted starting materials and homocoupled byproducts. The oxidative coupling of toluene results in a mixture of isomers, where the initial yield of the 2,3'-isomer is part of a larger product distribution.[5] Subsequent purification via crystallization or chromatography is necessary to achieve high purity.[5][6]
Q3: What are the primary safety concerns when scaling up the synthesis of this compound?
A3: When scaling up, several safety precautions are crucial. For Grignard reactions, the use of anhydrous solvents is imperative as Grignard reagents are highly reactive with water. The reaction is also highly exothermic, requiring careful temperature control to prevent runaway reactions.[3] For Suzuki-Miyaura couplings, palladium catalysts and some ligands can be toxic and pyrophoric, requiring handling in an inert atmosphere. Solvents such as dioxane and toluene are flammable and have associated health risks. A thorough risk assessment should be conducted before any scale-up operation.
Q4: How can I effectively purify this compound from its isomers and other byproducts on a large scale?
A4: Purification of this compound from its isomers (e.g., 2,2'-, 2,4'-, 3,3'-, 3,4'-, and 4,4'-dimethylbiphenyl) can be challenging due to their similar physical properties.[7] On a large scale, fractional crystallization is often the most viable method.[5] This process involves dissolving the isomeric mixture in a suitable solvent and carefully controlling the temperature to selectively crystallize the desired isomer. For higher purity requirements, preparative chromatography, such as flash chromatography or preparative HPLC, may be necessary, although this can be less cost-effective for very large quantities.[6][7]
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Symptom | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst | Ensure the palladium catalyst is from a reliable source and has been stored correctly. Consider using a pre-activated catalyst or a more active ligand. |
| Poor quality of boronic acid | Use freshly prepared or high-purity boronic acid. Boronic acids can degrade over time. | |
| Ineffective base | The choice of base is critical. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely powdered and anhydrous if required. | |
| Presence of oxygen | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction.[8] | |
| Significant Homocoupling of Starting Materials | Presence of oxygen | Rigorously exclude oxygen from the reaction mixture.[8] |
| Inappropriate catalyst or ligand | Certain ligands can promote or suppress homocoupling. Experiment with different phosphine ligands. | |
| High reaction temperature | Lowering the reaction temperature may reduce the rate of homocoupling side reactions. | |
| Incomplete Reaction | Insufficient reaction time or temperature | Monitor the reaction progress by TLC or GC/LC-MS and adjust the reaction time and temperature accordingly. |
| Steric hindrance | For sterically hindered substrates like 2-substituted aryl halides, consider using bulky, electron-rich phosphine ligands to facilitate the catalytic cycle. |
Grignard Reagent Cross-Coupling
| Symptom | Possible Cause | Suggested Solution |
| Failure to Initiate Grignard Reaction | Wet glassware or solvents | Rigorously dry all glassware in an oven and use anhydrous solvents. |
| Passivated magnesium surface | Activate the magnesium turnings by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the turnings. | |
| Low Yield of Cross-Coupled Product | Grignard reagent decomposition | Ensure the reaction is performed under a strict inert atmosphere to prevent reaction with atmospheric moisture and carbon dioxide. |
| Homocoupling of the Grignard reagent | Add the aryl halide slowly to the Grignard reagent to maintain a low local concentration of the halide. Keep the reaction temperature controlled. | |
| Formation of Byproducts | Reaction with the solvent | Ensure the solvent (e.g., THF, diethyl ether) is pure and free of peroxides. |
Data Presentation
Table 1: Oxidative Coupling of Toluene for Dimethylbiphenyl (DMBP) Synthesis[5]
| Catalyst System | Temperature (°C) | O₂ Partial Pressure (psig) | Reaction Time (h) | Total DMBP Yield (%) | 2,3'-DMBP in Isomer Mix (%) |
| Pd(OAc)₂ / Pentanedione | 150 | 375 | 3 | ~25 | 18 |
Table 2: Isomerization of DMBP Mixture with Triflic Acid[5]
| Acid/Substrate Ratio (mol/mol) | Temperature (°C) | Reaction Time (h) | Resulting Isomer Distribution |
| 4:1 | Room Temp | 20 | ~1% Conversion |
| 180:1 | Room Temp | 20 | Equilibrium conversion; mixture of 3,3'-, 3,4'-, and 4,4'-DMBP (70% of total) |
| 5-50 | 100 | 0.17 | Favored formation of 3,4'-DMBP |
Experimental Protocols
Protocol 1: Scalable Suzuki-Miyaura Synthesis of this compound (Adapted from a general procedure for sterically hindered biphenyls[8])
This protocol is an adapted procedure for a gram-scale synthesis.
Materials:
-
2-Chlorotoluene
-
3-Methylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Potassium phosphate (K₃PO₄), finely milled
-
Anhydrous 1,4-Dioxane
-
Nitrogen or Argon gas
Procedure:
-
Reaction Setup: In a glovebox, add Pd(OAc)₂ (0.02 mol eq) and PCy₃ (0.04 mol eq) to a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen/argon inlet.
-
Reagent Addition: Add finely milled K₃PO₄ (3.0 eq). Seal the flask, remove it from the glovebox, and place it under a positive pressure of inert gas.
-
Solvent and Reactant Addition: Add anhydrous 1,4-dioxane via a syringe. Stir the mixture for 15 minutes at room temperature. Add 3-methylphenylboronic acid (1.5 eq) and 2-chlorotoluene (1.0 eq).
-
Reaction: Heat the reaction mixture to 100-110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by GC-MS or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with ethyl acetate or toluene.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with hexanes) or by recrystallization from a suitable solvent like ethanol or methanol to yield pure this compound.
Protocol 2: Grignard Reagent Cross-Coupling for this compound Synthesis (Conceptual Protocol)
This is a conceptual protocol based on general Grignard cross-coupling principles.
Materials:
-
2-Bromotoluene
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
3-Bromotoluene
-
Palladium or Nickel-based catalyst (e.g., Pd(dppf)Cl₂)
-
Iodine (for activation)
Procedure:
-
Grignard Reagent Formation:
-
Flame-dry all glassware and allow it to cool under an inert atmosphere.
-
Place magnesium turnings in a three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.
-
Add a small crystal of iodine.
-
Add a solution of 2-bromotoluene in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction should initiate, indicated by heat evolution and disappearance of the iodine color.
-
Once initiated, add the remaining 2-bromotoluene solution at a rate that maintains a gentle reflux. After the addition is complete, reflux for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Cross-Coupling Reaction:
-
In a separate flask, dissolve 3-bromotoluene and the palladium or nickel catalyst in anhydrous THF under an inert atmosphere.
-
Cool this solution in an ice bath.
-
Slowly add the freshly prepared Grignard reagent to the solution of 3-bromotoluene and catalyst via a cannula.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by GC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture and quench by slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
-
Mandatory Visualization
References
- 1. This compound|CAS 611-43-8|Research Chemical [benchchem.com]
- 2. A Brief Review of Suzuki-Miyaura Cross-coupling Synthesis of Biaryls Using Green Transition Metal Palladium Catalysts [orgchemres.org]
- 3. Cross-coupling reaction of alkyl halides with grignard reagents catalyzed by Ni, Pd, or Cu complexes with pi-carbon ligand(s) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Grignard cross-coupling amenable to large scale production of alpha-fluorostyryl and alpha-fluorovinylthiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
Technical Support Center: By-product Identification in 2,3'-Dimethylbiphenyl Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the synthesis of 2,3'-dimethylbiphenyl, with a focus on by-product identification and mitigation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent methods for synthesizing unsymmetrical biphenyls like this compound are palladium-catalyzed cross-coupling reactions. The two most common and effective routes are the Suzuki-Miyaura coupling and the Kumada coupling.
-
Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an aryl boronic acid with an aryl halide. For the synthesis of this compound, this would involve the reaction of 2-tolylboronic acid with 3-bromotoluene or, conversely, 3-tolylboronic acid with 2-bromotoluene. It is widely used due to its tolerance of a wide variety of functional groups and relatively mild reaction conditions.
-
Kumada Coupling: This method employs a Grignard reagent and an aryl halide. The synthesis of this compound would be achieved by reacting 2-tolylmagnesium bromide with 3-bromotoluene, or 3-tolylmagnesium bromide with 2-bromotoluene. Grignard reagents are highly reactive, which can be advantageous for less reactive aryl halides but also makes the reaction sensitive to moisture and incompatible with certain functional groups.
Q2: I am observing significant by-products in my synthesis of this compound. What are they likely to be?
A2: The most common by-products in cross-coupling reactions for biphenyl synthesis are homocoupling products of the starting materials. In the case of this compound synthesis, these would be:
-
2,2'-Dimethylbiphenyl: Formed from the coupling of two molecules of the 2-tolyl starting material (e.g., 2-tolylboronic acid or 2-tolylmagnesium bromide).
-
3,3'-Dimethylbiphenyl: Formed from the coupling of two molecules of the 3-tolyl starting material (e.g., 3-bromotoluene).
Other potential by-products can include:
-
Protodeboronation products (in Suzuki coupling): The boronic acid group is replaced by a hydrogen atom, leading to the formation of toluene from 2-tolylboronic acid or 3-methyltoluene from 3-tolylboronic acid. This is often exacerbated by the presence of water and the choice of base.
-
Products from reactions with the solvent or base: Depending on the reaction conditions, side reactions involving the solvent or base can occur.
-
Reduced starting material: For instance, the aryl halide can be reduced to the corresponding arene.
Q3: My reaction yield is low, or the reaction is not going to completion. What are the common causes and how can I troubleshoot this?
A3: Low yields or incomplete conversion in the synthesis of this compound, which involves a sterically hindered ortho-substituted reactant, can be due to several factors:
-
Steric Hindrance: The methyl group in the ortho position (2-position) of one of the rings increases steric bulk around the reaction center, which can slow down or inhibit the catalytic cycle, particularly the transmetalation and reductive elimination steps.
-
Catalyst Inactivity: The palladium catalyst may be deactivated. This can be due to oxidation from exposure to air, or poisoning by impurities in the starting materials or solvents.
-
Suboptimal Reaction Conditions: The choice of ligand, base, solvent, and temperature are all critical, especially for sterically hindered couplings.
-
Poor Quality of Reagents: Degradation of the boronic acid (in Suzuki coupling) or the Grignard reagent (in Kumada coupling) can lead to low yields.
Troubleshooting Strategies:
-
For Steric Hindrance: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These can promote the crucial steps in the catalytic cycle for sterically demanding substrates.
-
Ensure Inert Atmosphere: Thoroughly degas all solvents and run the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation and homocoupling side reactions.
-
Optimize Reaction Conditions: Screen different combinations of ligands, bases (e.g., K₃PO₄, Cs₂CO₃ for Suzuki; none needed for Kumada), and solvents (e.g., dioxane, THF, toluene). Higher temperatures may be required for sterically hindered substrates.
-
Use High-Purity Reagents: Use fresh, high-quality starting materials, particularly the boronic acid or Grignard reagent.
Q4: How can I identify and quantify the by-products in my reaction mixture?
A4: A combination of chromatographic and spectroscopic techniques is typically used:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating and identifying the components of the reaction mixture. The different dimethylbiphenyl isomers will have slightly different retention times, and their mass spectra will show a molecular ion peak at m/z = 182.26. Fragmentation patterns can help distinguish between isomers, although they can be very similar.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shifts and coupling patterns of the aromatic protons and the methyl protons will be distinct for each isomer. For this compound, you would expect two distinct methyl singlets and a complex pattern of aromatic protons. In contrast, the symmetrical 2,2'- and 3,3'-dimethylbiphenyls will show only one methyl singlet and simpler aromatic proton patterns due to symmetry.
-
¹³C NMR: The number of unique carbon signals will differ for each isomer. This compound will have 14 distinct carbon signals, while the more symmetrical isomers will have fewer.
-
2D NMR (e.g., COSY, HSQC, HMBC, NOESY): These experiments can be invaluable for unambiguously assigning the structure of the main product and by-products by showing correlations between protons and carbons. NOESY can be particularly useful to confirm through-space proximity of the methyl groups to specific aromatic protons, aiding in isomer identification.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or no yield of this compound | 1. Catalyst deactivation (oxidation).2. Steric hindrance from the 2-methyl group.3. Inefficient transmetalation.4. Poor quality of boronic acid or Grignard reagent. | 1. Ensure rigorous degassing of solvents and reaction setup. Use a fresh catalyst.2. Use bulky, electron-rich ligands (e.g., SPhos, XPhos for Suzuki).3. Optimize the base (for Suzuki) and solvent.4. Use fresh, high-purity reagents. |
| High proportion of homocoupling by-products (2,2'- and 3,3'-dimethylbiphenyl) | 1. Presence of oxygen in the reaction mixture.2. Inefficient cross-coupling leading to preferential homocoupling.3. Suboptimal catalyst or ligand. | 1. Improve degassing procedures for solvents and maintain a strict inert atmosphere.2. Optimize reaction temperature and time.3. Screen different palladium catalysts and ligands. |
| Presence of protodeboronation by-products (toluene, 3-methyltoluene) | 1. Presence of excess water.2. Inappropriate base.3. Prolonged reaction time or high temperature. | 1. Use anhydrous solvents and dry reagents.2. Use a milder base like KF or K₂CO₃.3. Monitor the reaction progress and stop it once the starting material is consumed. |
| Difficulty in separating this compound from its isomers | Isomers have very similar physical properties. | 1. Use high-resolution capillary GC with a suitable stationary phase (e.g., a biphenyl or polysiloxane-based column).2. Optimize the temperature program for the GC to maximize separation.3. For purification, careful column chromatography on silica gel with a non-polar eluent system (e.g., hexane or heptane) may provide separation. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
Materials:
-
2-Tolylboronic acid (1.2 equivalents)
-
3-Bromotoluene (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equivalents)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add 3-bromotoluene, 2-tolylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add Pd(OAc)₂ and SPhos under a positive flow of argon.
-
Add a degassed mixture of dioxane and water (e.g., 10:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by GC-MS or TLC).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using hexane as the eluent.
Protocol 2: By-product Analysis by GC-MS
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector.
-
Capillary column: e.g., HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar column.
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
MSD Conditions:
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Scan Range: m/z 40-400
-
Sample Preparation:
-
Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Inject 1 µL into the GC-MS.
Data Analysis:
-
Identify the peaks corresponding to this compound and its isomers based on their retention times and mass spectra (molecular ion at m/z 182).
-
Quantify the relative amounts of each component by integrating the peak areas.
Visualizations
Caption: Synthetic routes and potential products in this compound synthesis.
Caption: A logical workflow for troubleshooting this compound synthesis.
Technical Support Center: Suzuki-Miyaura Coupling for Biphenyl Synthesis
Welcome to the Technical Support Center for Suzuki-Miyaura Coupling Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments for the synthesis of biphenyls, with a focus on preventing undesired homocoupling reactions.
Troubleshooting Guide
This guide addresses common issues encountered during Suzuki-Miyaura reactions for biphenyl synthesis, particularly the formation of homocoupling byproducts.
Issue: Significant amount of homocoupling product is observed in my reaction.
This is a common side reaction in Suzuki-Miyaura coupling. Here’s a step-by-step guide to diagnose and resolve the issue.
1. Was the reaction performed under strictly inert conditions?
-
Why it matters: The presence of oxygen is a primary cause of homocoupling. Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which can then promote the homocoupling of boronic acids.[1][2]
-
How to fix it:
2. What type of palladium source was used?
-
Why it matters: The use of a Pd(II) precatalyst, such as Pd(OAc)₂, can lead to homocoupling at the beginning of the reaction before the active Pd(0) species is generated.[3]
-
How to fix it:
-
Consider using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to minimize the initial concentration of Pd(II).[3]
-
Alternatively, use a pre-formed Pd(0) catalyst or a precatalyst that rapidly generates the active Pd(0) species.
-
3. Have you optimized the choice of ligand and base?
-
Why it matters: The ligand and base play a crucial role in the catalytic cycle. The right combination can significantly accelerate the desired cross-coupling reaction, thereby outcompeting the homocoupling side reaction.
-
How to fix it:
-
Ligands: Bulky and electron-rich phosphine ligands, such as Buchwald-type biaryl phosphines (e.g., SPhos, XPhos) or bulky alkylphosphines (e.g., P(t-Bu)₃), are known to suppress homocoupling by promoting the oxidative addition and reductive elimination steps.[3]
-
Bases: The choice of base can affect reaction kinetics and selectivity. Weaker bases like carbonates (e.g., K₂CO₃, Na₂CO₃) and phosphates (e.g., K₃PO₄) are often effective. The optimal base is substrate-dependent and may require screening.
-
4. Are the reaction temperature and concentration optimized?
-
Why it matters: Higher temperatures can sometimes accelerate side reactions more than the desired cross-coupling. The concentration of the boronic acid can also influence the rate of homocoupling.
-
How to fix it:
-
Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Concentration: Consider slow addition of the boronic acid to the reaction mixture to keep its instantaneous concentration low, which can disfavor the bimolecular homocoupling reaction.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Suzuki reactions, and why is it a problem?
A1: Homocoupling is a side reaction where two molecules of the boronic acid reagent couple with each other to form a symmetrical biaryl byproduct. This is undesirable because it consumes the starting material, reduces the yield of the desired biphenyl product, and complicates the purification process due to the structural similarity between the homocoupled product and the target molecule.
Q2: What are the primary causes of boronic acid homocoupling in Suzuki reactions?
A2: The two main causes of homocoupling are:
-
Oxygen-Mediated Homocoupling: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to generate the homocoupled product and regenerate Pd(0).[1][2]
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂) is used as a precatalyst, it can directly react with the boronic acid to produce the homocoupled dimer and Pd(0). This is particularly problematic at the start of the reaction.[3]
Q3: How does the choice of solvent affect homocoupling?
A3: Aprotic solvents like 1,4-dioxane, toluene, and THF are commonly used and are generally effective in minimizing homocoupling. While a small amount of water is often necessary to dissolve the base, an excessive amount can sometimes promote homocoupling.[4] For instance, in a ligand-free Suzuki reaction, a 3:1 ratio of acetone to water was found to eliminate homocoupling that was observed with higher proportions of water.[5]
Q4: Can using a slight excess of the aryl halide reduce homocoupling?
A4: Yes, using a slight excess of the aryl halide can help to ensure that the palladium catalyst preferentially undergoes oxidative addition with the aryl halide, which is the first step of the desired cross-coupling cycle, rather than participating in pathways that lead to homocoupling of the boronic acid.[4]
Q5: Are there any additives that can suppress homocoupling?
A5: Yes, in some cases, the addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling. This is thought to work by rapidly reducing any Pd(II) species that may form, thus minimizing their concentration in the reaction mixture without interfering with the main catalytic cycle.[1][2]
Data Presentation
The following tables summarize the effects of different ligands and bases on the outcome of Suzuki-Miyaura coupling reactions, with a focus on minimizing homocoupling.
Table 1: Effect of Different Ligands on Homocoupling
| Ligand Type | General Characteristics | Impact on Homocoupling |
| Simple Phosphines (e.g., PPh₃) | Less bulky, less electron-donating. | May allow for more homocoupling, especially under non-ideal conditions. |
| Bulky, Electron-Rich Phosphines (e.g., P(t-Bu)₃, Buchwald ligands) | Sterically demanding, strong electron donors. | Generally suppress homocoupling by accelerating the desired catalytic cycle.[3] |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, sterically tunable. | Can be very effective in suppressing homocoupling due to their strong binding to palladium.[3] |
Table 2: Comparative Effect of Various Bases on Suzuki Coupling Yield
| Entry | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | K₂CO₃ | DMF/H₂O (1:1) | 80 | 30 | 98 | [4] |
| 2 | K₃PO₄ | DMF/H₂O (1:1) | 80 | 45 | 85 | [4] |
| 3 | NaOH | DMF/H₂O (1:1) | 80 | 60 | 70 | [4] |
| 4 | NaOAc | DMF/H₂O (1:1) | 80 | 60 | 65 | [4] |
| 5 | Et₃N | DMF/H₂O (1:1) | 80 | 60 | 50 | [4] |
| Reaction conditions: Phenylboronic acid (1.2 mmol), 4-bromoanisole (1.0 mmol), Pd/NiFe₂O₄ catalyst in DMF/H₂O. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling to Synthesize Biphenyls with Minimal Homocoupling
This protocol provides a general method for the synthesis of biphenyl derivatives, optimized to reduce the formation of homocoupling byproducts.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, arylboronic acid, and base.
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent via syringe. Then, add the palladium catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired biphenyl derivative.
Visualizations
Below are diagrams illustrating key concepts and workflows related to the Suzuki-Miyaura reaction and the troubleshooting of homocoupling.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Stability issues of 2,3'-Dimethylbiphenyl under reaction conditions
Welcome to the technical support guide for 2,3'-Dimethylbiphenyl. This resource is designed for researchers, synthetic chemists, and drug development professionals who utilize this versatile biphenyl derivative in their work. Here, we address common stability challenges and experimental issues, providing in-depth, field-proven insights and troubleshooting protocols to ensure the success of your reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is an aromatic hydrocarbon consisting of two benzene rings linked by a single bond, with methyl groups at the 2 and 3' positions. Its specific substitution pattern imparts unique steric and electronic properties, making it a valuable building block in organic synthesis. It is frequently used in the preparation of ligands, catalysts (such as carbene complexes for Suzuki coupling), and as a key intermediate for more complex molecular architectures in materials science and pharmaceutical development.[1]
Q2: Is this compound prone to atropisomerism?
Atropisomers are stereoisomers resulting from hindered rotation around a single bond.[2][3] This phenomenon is common in biphenyls with bulky ortho-substituents.[4][5] In this compound, only one ortho position is substituted (the 2-position). While this creates steric strain that influences its reactivity, the barrier to rotation is generally not high enough to allow for the isolation of stable, distinct atropisomers at room temperature. The energy barrier required for a half-life of over 16 minutes at room temperature is approximately 93.5 kJ/mol.[3][4]
Q3: What are the primary modes of degradation for this compound under reaction conditions?
The primary stability concerns are not typically with the biphenyl core itself, which is quite robust, but with its behavior under specific catalytic or harsh conditions. Key issues include:
-
Isomerization: Under strong acidic conditions (e.g., superacids like triflic acid), migration of the methyl groups can occur, leading to a mixture of dimethylbiphenyl isomers.[6]
-
Oxidation: The methyl groups are susceptible to oxidation, especially under aggressive aerobic conditions or in the presence of strong oxidizing agents, potentially forming corresponding benzoic acids or alcohols.[7]
-
Side Reactions in Coupling Methodologies: In metal-catalyzed reactions like Suzuki or Grignard, the compound's precursors can undergo homocoupling or protodeboronation, leading to impurities. The product itself can also participate in further C-H activation side reactions under certain conditions.[8][9][10]
Q4: How should I store this compound?
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. Keep it away from strong oxidizing agents and sources of ignition. While relatively stable, proper storage prevents gradual oxidation and contamination.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis and handling of this compound and its precursors.
Issue 1: Low Yields and Byproduct Formation in Suzuki-Miyaura Coupling
Symptoms:
-
TLC or GC-MS analysis shows multiple spots/peaks in addition to the desired product.
-
Common byproducts identified are homocoupled products (e.g., 2,2'-dimethylbiphenyl, 3,3'-dimethylbiphenyl) and de-boronated starting material (toluene or m-xylene).
-
The final isolated yield of this compound is significantly lower than expected.
Root Causes & Solutions:
-
Oxygen Contamination: The Pd(0) catalyst is extremely sensitive to oxygen, which can lead to catalyst deactivation and promote unwanted side reactions, particularly the homocoupling of boronic acid reagents.
-
Solution: Ensure the reaction is performed under a strictly inert atmosphere (Nitrogen or Argon). Degas all solvents and the reaction mixture thoroughly by sparging with an inert gas or using freeze-pump-thaw cycles.
-
-
Premature Protodeboronation: The boronic acid starting material can be cleaved by acidic or basic conditions or residual water before it can participate in the cross-coupling cycle.
-
Solution: Use anhydrous solvents. The choice and concentration of the base are critical; an overly strong or concentrated base can accelerate this side reaction. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective choices.[10] MIDA boronates can be used as bench-stable precursors that slowly release the boronic acid under reaction conditions, minimizing decomposition.[10]
-
-
Suboptimal Ligand or Catalyst Loading: Insufficiently active catalysts or inappropriate ligands can lead to slow turnover and allow side reactions to dominate.
-
Solution: For sterically hindered couplings, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can significantly improve reaction rates and yields.[10] Optimize catalyst loading; typically 1-3 mol% of the palladium source is sufficient.
-
Troubleshooting Flowchart: Suzuki-Miyaura Coupling
References
- 1. This compound|CAS 611-43-8|Research Chemical [benchchem.com]
- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 3. Atropisomer - Wikipedia [en.wikipedia.org]
- 4. Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity | Pharmaguideline [pharmaguideline.com]
- 5. Biphenyl derivatives & Atropisomerism | PPTX [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. US10322991B2 - Selective aerobic oxidation of dimethylbiphenyls - Google Patents [patents.google.com]
- 8. Rational Development of Remote C-H Functionalization of Biphenyl: Experimental and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Refinement of analytical methods for 2,3'-Dimethylbiphenyl quantification
Welcome to the technical support center for the analytical quantification of 2,3'-Dimethylbiphenyl. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method refinement, troubleshooting, and frequently asked questions (FAQs) related to the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting
Q1: I am observing peak tailing for my this compound peak. What are the possible causes and solutions?
A1: Peak tailing for a non-polar compound like this compound can be caused by several factors. Here are the most common causes and their respective solutions:
-
Active Sites in the Injection Port or Column: Residual silanol groups on the liner or the front end of the column can interact with the analyte.
-
Solution: Use a deactivated liner. If the problem persists, trim the first 10-15 cm of the analytical column.
-
-
Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column.
-
Solution: Bake out the column at the maximum recommended temperature. If this fails, a solvent rinse of the column may be necessary.
-
-
Improper Column Installation: A poor cut of the column or incorrect insertion depth in the injector or detector can create dead volume.
-
Solution: Recut the column ensuring a clean, square cut. Reinstall the column according to the manufacturer's instructions for the correct insertion depth.
-
Q2: My this compound peak is splitting. How can I resolve this?
A2: Peak splitting is often indicative of an issue with the sample introduction or the compatibility of the sample solvent with the stationary phase.
-
Inlet Issues: A dirty or active inlet liner can cause the sample to be introduced onto the column in a non-uniform manner.
-
Solution: Replace the inlet liner and septum. Ensure the glass wool (if used) is properly positioned.
-
-
Solvent Mismatch: If the sample solvent is not compatible with the stationary phase, it can cause poor focusing of the analyte at the head of the column.
-
Solution: Ensure the solvent is appropriate for the column phase. For non-polar columns (e.g., DB-5ms), use a non-polar solvent like hexane or dichloromethane.
-
-
Injection Technique: A slow or erratic injection can lead to a broad or split peak.
-
Solution: If using manual injection, ensure a fast and smooth injection. An autosampler is recommended for better reproducibility.
-
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Q1: I am experiencing retention time shifts for this compound. What should I check?
A1: Fluctuations in retention time can compromise the reliability of your quantitative data. Here are the primary causes and solutions:
-
Mobile Phase Composition: Inconsistent mobile phase preparation is a common cause of retention time drift.
-
Solution: Prepare fresh mobile phase daily and ensure accurate mixing of solvents. Degas the mobile phase thoroughly before use.
-
-
Column Temperature: Variations in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and stable temperature throughout the analysis.
-
-
Pump Issues: Leaks or malfunctioning check valves in the pump can lead to an inconsistent flow rate.
-
Solution: Check for any visible leaks in the system. If the pressure is fluctuating, sonicate the check valves in isopropanol or replace them.
-
Q2: The peak shape of this compound is poor (fronting or tailing). How can I improve it?
A2: Poor peak shape in HPLC can be due to a variety of factors, from column issues to sample overload.
-
Column Overload: Injecting too much analyte can saturate the stationary phase, leading to peak fronting.
-
Solution: Dilute the sample or reduce the injection volume.
-
-
Extra-column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause peak broadening.
-
Solution: Use tubing with a small internal diameter (e.g., 0.005 inches) and keep the length to a minimum.
-
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion.
-
Solution: Ideally, dissolve the sample in the mobile phase. If this is not possible, use a solvent that is weaker than or of similar strength to the mobile phase.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical mass fragmentation pattern for this compound in GC-MS?
A1: For this compound (C₁₄H₁₄), the electron ionization (EI) mass spectrum will show a prominent molecular ion peak (M⁺) at m/z 182. Common fragments include the loss of a methyl group ([M-15]⁺) resulting in a peak at m/z 167, and a tropylium ion fragment at m/z 91. The base peak is often the molecular ion.
Q2: Which type of HPLC column is best suited for the analysis of this compound?
A2: A reversed-phase C18 column is the most common and generally suitable choice for the separation of non-polar aromatic hydrocarbons like this compound. For potentially improved selectivity, especially when separating from other isomers, a biphenyl or phenyl-hexyl stationary phase can be considered, as they offer alternative pi-pi interactions.[1]
Q3: How can I improve the sensitivity of my method for trace-level quantification of this compound?
A3: For GC-MS, using Selected Ion Monitoring (SIM) mode instead of full scan mode will significantly increase sensitivity by focusing the detector on specific ions of interest (e.g., m/z 182, 167, and 91). For HPLC, using a fluorescence detector (if the compound fluoresces) or a mass spectrometer (LC-MS) will provide higher sensitivity than a standard UV detector. Optimizing sample preparation to include a concentration step, such as solid-phase extraction (SPE), can also enhance sensitivity.
Experimental Protocols
GC-MS Protocol for this compound Quantification
This protocol provides a starting point for the quantitative analysis of this compound in a non-polar organic solvent.
-
Sample Preparation:
-
Prepare a stock solution of this compound (1000 µg/mL) in hexane.
-
Create a series of calibration standards by diluting the stock solution in hexane to concentrations ranging from 0.1 to 50 µg/mL.
-
Prepare an internal standard (IS) stock solution (e.g., 4,4'-Dibromobiphenyl) at 1000 µg/mL in hexane.
-
Spike all calibration standards and samples with the internal standard to a final concentration of 10 µg/mL.
-
-
Chromatographic Conditions:
-
GC System: Agilent 7890B GC with a 5977A MS detector or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector: Split/splitless, operated in splitless mode.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 280°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: 80°C hold for 1 min, ramp to 250°C at 15°C/min, then ramp to 300°C at 20°C/min and hold for 5 min.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor:
-
This compound: m/z 182 (quantifier), 167 (qualifier).
-
4,4'-Dibromobiphenyl (IS): m/z 312 (quantifier), 152 (qualifier).
-
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Quantify this compound in samples using the generated calibration curve.
-
HPLC-UV Protocol for this compound Quantification
This protocol is a starting point for the analysis of this compound using HPLC with UV detection.
-
Sample Preparation:
-
Prepare a stock solution of this compound (1000 µg/mL) in acetonitrile.
-
Prepare calibration standards by diluting the stock solution in the mobile phase to concentrations ranging from 0.5 to 100 µg/mL.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
HPLC System: Standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with acetonitrile and water (80:20, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 230 nm.
-
-
Data Analysis:
-
Create a calibration curve by plotting the peak area of this compound against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Data Presentation
The following tables summarize hypothetical but realistic quantitative performance data for the described analytical methods.
Table 1: GC-MS Method Performance Characteristics
| Parameter | Result |
| Linearity Range | 0.1 - 50 µg/mL (r² > 0.998) |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Precision (RSD%) | < 5% |
| Accuracy (Recovery %) | 95 - 105% |
Table 2: HPLC-UV Method Performance Characteristics
| Parameter | Result |
| Linearity Range | 0.5 - 100 µg/mL (r² > 0.999) |
| Limit of Detection (LOD) | 0.15 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Precision (RSD%) | < 3% |
| Accuracy (Recovery %) | 97 - 103% |
Visualizations
References
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Analysis of 2,3'-Dimethylbiphenyl
In the realm of structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool, offering profound insights into molecular architecture. For drug development professionals and researchers, a precise understanding of a molecule's structure is not merely academic—it is foundational to predicting its behavior, reactivity, and biological activity. This guide delves into the ¹H and ¹³C NMR analysis of 2,3'-Dimethylbiphenyl, a fascinating example of an asymmetrically substituted biaryl.
A notable challenge in compiling this guide is the scarcity of publicly available, experimentally verified NMR spectra for this compound. Consequently, this analysis is built upon foundational NMR principles, spectral prediction, and comparative data from structurally related isomers. This approach not only provides a robust analytical framework for this compound but also equips the researcher with the tools to interpret spectra of similarly complex molecules where reference data may be unavailable.
The Structural Uniqueness of this compound
Unlike its more symmetrical isomers (e.g., 4,4'-dimethylbiphenyl), this compound lacks any element of symmetry. This asymmetry is the key to its NMR spectrum; every carbon and proton has a unique chemical environment. Therefore, we anticipate a full complement of signals: 14 distinct resonances in the ¹³C spectrum and 10 in the ¹H spectrum (8 aromatic, 2 methyl).
The central C-C single bond between the phenyl rings exhibits restricted rotation. The steric hindrance imposed by the methyl group at the C2 position forces the rings into a twisted, non-planar conformation. This dihedral angle is critical as it governs the extent of the magnetic anisotropy effect, where the π-electron cloud of one ring influences the magnetic field experienced by the nuclei of the other ring.[1][2] This through-space interaction is a dominant factor in determining the chemical shifts of the aromatic protons.
Experimental Protocol for High-Fidelity NMR Acquisition
A reliable spectrum is born from meticulous sample preparation and thoughtful instrument setup. The following protocol is designed to yield high-quality data for small molecules like this compound.
Part 1: Sample Preparation
The objective is to create a homogeneous, particle-free solution at an appropriate concentration.
-
Analyte Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[3][4] Higher concentrations for ¹³C NMR reduce the required acquisition time due to the low natural abundance of the ¹³C isotope.[5]
-
Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice for non-polar compounds due to its good dissolving power and relatively simple residual solvent signal.[6] Ensure the solvent contains an internal standard, typically tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[3]
-
Homogenization: Gently swirl or vortex the vial to ensure the sample is fully dissolved. If any particulate matter remains, it must be removed.
-
Filtration and Transfer: Filter the solution through a small plug of cotton or glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[7] This step is crucial as suspended solids can severely degrade the magnetic field homogeneity (shimming) and thus the spectral resolution.[8]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly. Before insertion into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol to remove any contaminants.
Part 2: Spectrometer Setup and Data Acquisition
These parameters are typical for a 400 MHz spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse (zg30).
-
Acquisition Time (AQ): ~3-4 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay ensures full relaxation for quantitative integration.
-
Number of Scans (NS): 8-16 scans.
-
Spectral Width (SW): 12-16 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single pulse (zgpg30).
-
Acquisition Time (AQ): ~1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 1024 or more, depending on sample concentration.
-
Spectral Width (SW): 240 ppm.
-
-
DEPT (Distortionless Enhancement by Polarization Transfer) Acquisition:
-
Run both DEPT-90 and DEPT-135 experiments to differentiate carbon types.[6] These experiments are much faster than a standard ¹³C experiment.
-
DEPT-90: Shows only CH (methine) carbons.
-
DEPT-135: Shows CH and CH₃ carbons as positive signals and CH₂ carbons as negative signals. Quaternary carbons are absent in both DEPT spectra.[9][10]
-
Workflow for NMR Structural Analysis
The following diagram illustrates the logical flow from sample preparation to the final structural assignment.
Caption: Workflow for the NMR analysis of this compound.
Analysis and Interpretation of Predicted Spectra
¹H NMR Spectrum: A Tale of Two Rings
The proton spectrum is predicted to be complex, primarily in the aromatic region (δ 7.0–7.5 ppm). The key is to analyze the two substituted rings as independent spin systems.
-
Methyl Resonances: We expect two sharp singlets, each integrating to 3 protons.
-
C3'-CH₃: This methyl group is meta to the point of attachment and should have a chemical shift similar to toluene (around δ 2.4 ppm).
-
C2-CH₃: This ortho-methyl group is subject to steric and anisotropic effects, likely shifting its resonance slightly from the C3'-CH₃ signal. Its exact position is sensitive to the ring's dihedral angle.
-
-
Aromatic Resonances (8H):
-
Ring A (2-methylphenyl): This ring constitutes a complex, non-first-order spin system. The four protons will appear as a series of overlapping multiplets.
-
Ring B (3'-methylphenyl): This ring will also present a complex pattern. The proton at C2' (between the methyl and the other ring) might be a sharp singlet-like signal if its meta and para couplings are unresolved. The proton at C6' is expected to be a doublet, while the protons at C4' and C5' will likely be a triplet and a doublet, respectively.
-
For comparison, the ¹H NMR spectrum of the symmetrical 3,3'-dimethylbiphenyl shows four signals in the aromatic region: a triplet, a doublet, and two multiplets, along with a single methyl singlet at 2.35 ppm.[11] The lower symmetry of the 2,3'-isomer is expected to result in a more complex and less resolved aromatic region.
Table 1: Predicted ¹H NMR Data for this compound
| Predicted Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.40 - 7.10 | Multiplet (m) | 8H | Aromatic Protons (Ar-H) |
| ~2.40 | Singlet (s) | 3H | C3'-CH₃ |
| ~2.25 | Singlet (s) | 3H | C2-CH₃ |
¹³C NMR and DEPT Analysis: Assigning the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum will provide a clear count of the unique carbon environments. The DEPT experiments are indispensable for distinguishing between carbons with attached protons and those without (quaternary).
-
Methyl Carbons: Two signals are expected in the aliphatic region (δ ~20-22 ppm).
-
Aromatic Carbons: Twelve distinct signals are predicted in the range of δ 125-142 ppm.
-
Quaternary Carbons (C): Four signals corresponding to C1, C2, C1', and C3' will be present in the broadband ¹³C spectrum but absent from both DEPT-90 and DEPT-135 spectra.
-
Methine Carbons (CH): Eight signals will be observed. These will appear as positive signals in the DEPT-90 and DEPT-135 spectra.
-
Table 2: Predicted ¹³C NMR and DEPT Data for this compound
| Predicted Chemical Shift (δ ppm) | Carbon Type | DEPT-90 Signal | DEPT-135 Signal |
|---|---|---|---|
| ~142 | C (Quaternary) | Absent | Absent |
| ~141 | C (Quaternary) | Absent | Absent |
| ~138 | C (Quaternary) | Absent | Absent |
| ~136 | C (Quaternary) | Absent | Absent |
| ~130 | CH (Methine) | Positive | Positive |
| ~129 | CH (Methine) | Positive | Positive |
| ~128.5 | CH (Methine) | Positive | Positive |
| ~128 | CH (Methine) | Positive | Positive |
| ~127.5 | CH (Methine) | Positive | Positive |
| ~127 | CH (Methine) | Positive | Positive |
| ~126 | CH (Methine) | Positive | Positive |
| ~125 | CH (Methine) | Positive | Positive |
| ~21.5 | CH₃ (Methyl) | Absent | Positive |
| ~20.5 | CH₃ (Methyl) | Absent | Positive |
By combining the information from the standard ¹³C spectrum with the DEPT-90 and DEPT-135 experiments, a researcher can confidently map the entire carbon framework of the molecule, a critical step in complete structural verification.
Conclusion: A Framework for Analysis
While the absence of published experimental spectra for this compound presents a challenge, it does not preclude a thorough and scientifically rigorous analysis. By leveraging fundamental principles of NMR spectroscopy—chemical shifts, coupling, and the profound influence of molecular geometry via anisotropic effects—we can construct a highly reliable prediction of the expected ¹H and ¹³C NMR spectra. This guide provides not only the predicted data for this specific molecule but also a comprehensive experimental and interpretive workflow applicable to a wide range of complex organic structures encountered in modern research.
References
- 1. researchgate.net [researchgate.net]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. rsc.org [rsc.org]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. chem.uoi.gr [chem.uoi.gr]
- 6. bkinstruments.co.kr [bkinstruments.co.kr]
- 7. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
- 8. 3,3'-Dimethylbiphenyl(612-75-9) 13C NMR [m.chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. 3,3'-Dimethylbiphenyl(612-75-9) 1H NMR [m.chemicalbook.com]
- 11. 1,1'-Biphenyl, 2,3'-dimethyl- [webbook.nist.gov]
A Comparative Guide to the X-ray Crystal Structure Determination of Biphenyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystal structures of biphenyl derivatives, with a focus on a 2,3-disubstituted analog and a polychlorinated biphenyl (PCB). It offers detailed experimental protocols and presents crystallographic data in a clear, comparative format. This information is crucial for understanding structure-activity relationships and for the rational design of new molecules in drug discovery and materials science.
Comparative Crystallographic Data
| Parameter | (E)-2-(2,3-Dimethylanilino)-N′-(thiophen-2-ylmethylidene)benzohydrazide[1][2] | 3,3′,4,4′-Tetrachlorobiphenyl (PCB 77)[3] |
| Chemical Formula | C₂₀H₁₉N₃OS | C₁₂H₆Cl₄ |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n |
| Unit Cell Dimensions | ||
| a (Å) | 14.0922 (14) | 14.368 (3) |
| b (Å) | 15.9682 (15) | 13.978 (3) |
| c (Å) | 8.1338 (8) | 13.916 (3) |
| α (°) | 90 | 90 |
| β (°) | 105.344 (2) | 99.47 (3) |
| γ (°) | 90 | 90 |
| Volume (ų) | 1765.1 (3) | 2755.2 (10) |
| Z | 4 | 8 |
| Dihedral Angle (°) | 55.33 (9) (between central benzene and dimethyl-substituted benzene ring) | 43.94 (6) |
Experimental Protocols: A Step-by-Step Overview
The determination of a crystal structure by single-crystal X-ray diffraction is a multi-step process. Below is a detailed methodology representative of the general procedure for small organic molecules like biphenyl derivatives.
Crystal Growth
The initial and often most challenging step is to obtain a single crystal of high quality. For organic molecules, this is typically achieved through slow evaporation of a saturated solution.
-
Method: A common method is solvent evaporation. The synthesized compound is dissolved in a suitable solvent or a mixture of solvents to the point of saturation. The solution is then filtered to remove any particulate matter and left undisturbed in a loosely capped vial. Slow evaporation of the solvent over several days or weeks can lead to the formation of single crystals suitable for X-ray diffraction. For the 2,3-dimethylphenyl derivative, crystals were obtained by recrystallization from ethanol[4].
Data Collection
Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection.
-
Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Acquisition: The crystal is placed in a stream of cold nitrogen (typically around 100 K) to minimize thermal vibrations of the atoms[1]. A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector. For the 2,3-dimethylphenyl derivative, data was collected using a Bruker APEXII CCD area-detector diffractometer with Mo Kα radiation[1].
Structure Solution and Refinement
The collected diffraction data is then processed to determine the arrangement of atoms within the crystal.
-
Data Reduction: The raw diffraction images are processed to determine the intensities and positions of the diffraction spots. This step also involves indexing the reflections and determining the unit cell parameters and space group.
-
Structure Solution: The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic model is then refined against the experimental data using a least-squares method. This iterative process adjusts the atomic coordinates and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are often placed in calculated positions and refined using a riding model[5].
Visualizing the Workflow
The following diagram illustrates the logical flow of the X-ray crystal structure determination process.
Caption: Workflow for single-crystal X-ray structure determination.
References
- 1. (E)-2-(2,3-Dimethylanilino)-N′-(thiophen-2-ylmethylidene)benzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The three-dimensional structure of 3,3′,4,4′-tetrachlorobiphenyl, a dioxin-like polychlorinated biphenyl (PCB) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structures of two hydrazide derivatives of mefenamic acid, 3-(2,3-dimethylanilino)-N′-[(E)-(furan-2-yl)methylidene]benzohydrazide and N′-[(E)-benzylidene]-2-(2,3-dimethylanilino)benzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (E)-N′-[1-(Thiophen-2-yl)ethylidene]benzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Dimethylbiphenyl Isomers
Isomerization and Relative Thermodynamic Stability
An insightful study on the isomerization of a mixture of dimethylbiphenyl isomers in triflic acid provides a clear indication of their relative thermodynamic stabilities. Under strongly acidic conditions, the isomers interconvert, leading to an equilibrium mixture enriched in the more stable isomers.
Experimental Data Summary: Isomerization of Dimethylbiphenyls
| Isomer | Initial % in Mixture | % after Treatment (180:1 acid/substrate) |
| 2,2'- | 5 | 0 |
| 2,3'- | 18 | 0 |
| 2,4'- | 14 | 0 |
| 3,3'- | 24 | 30 |
| 3,4'- | 29 | 70 |
| 4,4'- | 10 | 0 |
Data sourced from a study on the isomerization of dimethylbiphenyls in triflic acid at room temperature for 20 hours.[1]
This data strongly suggests that under these conditions, the 3,3'- and 3,4'-dimethylbiphenyl isomers are the most thermodynamically stable. The complete disappearance of the 2,x'-isomers (2,2'-, 2,3'-, and 2,4'-) indicates their relative instability, which can be attributed to the steric hindrance caused by the methyl group at the ortho position, preventing the two phenyl rings from adopting a more stable planar or near-planar conformation.
Experimental Protocol: Isomerization in Triflic Acid
Objective: To determine the equilibrium composition of dimethylbiphenyl isomers under acidic conditions.
Materials:
-
A mixture of dimethylbiphenyl isomers
-
Trifluoromethanesulfonic acid (triflic acid)
-
Toluene (solvent)
-
Stirred autoclave
-
Gas chromatograph-mass spectrometer (GC-MS) for analysis
Procedure:
-
Prepare a solution of the dimethylbiphenyl isomer mixture in toluene.
-
In a stirred autoclave at room temperature, add triflic acid to the solution. The acid-to-substrate molar ratio can be varied (e.g., from 4:1 to 180:1) to observe its effect on the isomerization.
-
Allow the reaction to proceed for a set time (e.g., 20 hours) to reach equilibrium.
-
Quench the reaction by carefully neutralizing the acid.
-
Extract the organic components.
-
Analyze the composition of the dimethylbiphenyl isomers in the organic extract using GC-MS.
Reactivity in Electrophilic Aromatic Substitution: Nitration
The reactivity of dimethylbiphenyl isomers in electrophilic aromatic substitution is influenced by both the electronic effects of the methyl groups (activating) and steric hindrance.
Insights from Studies on Methylbiphenyls
Research on the nitration of 2-methylbiphenyl reveals that the methyl group's steric hindrance plays a crucial role in determining the reaction's regioselectivity.[2][3][4] The steric clash between the ortho-methyl group and the other phenyl ring hinders the planarity of the molecule, which in turn affects the delocalization of the positive charge in the Wheland intermediate. This leads to a preference for nitration on the methylated ring.[2][3][4]
For 3- and 4-methylbiphenyl, where such steric hindrance is absent, the directing effects of the methyl group and the phenyl group lead to predictable nitration patterns, primarily at the ortho and para positions to the methyl group.[2]
While a direct comparison of all dimethylbiphenyl isomers is not available, it can be inferred that:
-
4,4'-Dimethylbiphenyl: With two para-methyl groups, this isomer is expected to be highly reactive, with nitration occurring at the ortho positions to the methyl groups.
-
3,3'-Dimethylbiphenyl: This isomer is also expected to be reactive, with substitution anticipated at the ortho and para positions relative to each methyl group.
-
2,x'-Dimethylbiphenyls (2,2'-, 2,3'-, 2,4'-): These isomers are expected to be less reactive due to steric hindrance. The ortho-methyl group(s) will likely direct substitution to the other ring or to the less hindered positions of the methylated ring.
To obtain quantitative data on the relative reactivity of all dimethylbiphenyl isomers, a competitive nitration experiment is the most effective approach.
Proposed Experimental Protocol: Competitive Nitration of Dimethylbiphenyl Isomers
This protocol is adapted from established methods for the competitive nitration of other aromatic compounds.[2][5]
Objective: To determine the relative reaction rates of dimethylbiphenyl isomers in nitration.
Materials:
-
Equimolar mixture of all six dimethylbiphenyl isomers
-
A suitable internal standard (e.g., 1,3,5-trichlorobenzene)
-
Nitric acid (as the limiting reagent)
-
Sulfuric acid (catalyst)
-
Acetic acid (solvent)
-
Gas chromatograph with a flame ionization detector (GC-FID) for quantitative analysis
Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask, dissolve an accurately weighed equimolar mixture of the six dimethylbiphenyl isomers and the internal standard in glacial acetic acid.
-
Initiation of Reaction: Cool the flask in an ice bath and slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise with constant stirring. The amount of nitric acid should be substoichiometric to ensure that not all the aromatic compounds are nitrated.
-
Reaction Quenching: After a specific reaction time (e.g., 30 minutes), quench the reaction by pouring the mixture into a beaker containing ice-water.
-
Extraction: Extract the organic products with a suitable solvent (e.g., dichloromethane or diethyl ether).
-
Analysis: Analyze the organic extract using GC-FID. The relative amounts of the remaining unreacted dimethylbiphenyl isomers and the formed nitro-dimethylbiphenyls can be determined by comparing their peak areas to that of the internal standard.
Data Analysis: The relative reactivity of the isomers can be calculated from the relative consumption of each isomer. A higher consumption rate indicates higher reactivity.
Visualizing Reaction Pathways and Workflows
To aid in the conceptualization of the experimental processes, the following diagrams illustrate the logical flow.
References
Catalytic performance of 2,3'-Dimethylbiphenyl-based ligands vs other ligands
The efficacy of a biaryl phosphine ligand in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, is profoundly influenced by its steric and electronic properties.[1] Bulky and electron-rich ligands are known to facilitate crucial steps in the catalytic cycle, namely oxidative addition and reductive elimination, leading to higher yields and faster reaction rates.[1]
Comparative Performance of Biaryl Phosphine Ligands
To contextualize the potential performance of 2,3'-Dimethylbiphenyl-based ligands, it is instructive to examine the performance of extensively studied biaryl phosphine ligands in key cross-coupling reactions. The following tables summarize the performance of several commercially available and widely used ligands in the Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions.
Table 1: Performance of Biaryl Phosphine Ligands in the Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
| Ligand | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| P(t-Bu)₃ | Pd(OAc)₂ | K₃PO₄ | Dioxane | 80 | 2 | 98 |
| SPhos | Pd(OAc)₂ | K₃PO₄ | 2-MeTHF | RT | 2 | 98 |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | RT | 2 | 98 |
| RuPhos | Pd₂(dba)₃ | K₃PO₄ | t-BuOH/H₂O | 80 | 0.17 | 99 |
Data compiled from various sources for illustrative purposes. Reaction conditions and yields are substrate-dependent and may vary.
Table 2: Performance of Biaryl Phosphine Ligands in the Buchwald-Hartwig Amination of Bromobenzene with Various Amines [2]
| Ligand | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| XPhos | Diphenylamine | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | 96[2] |
| XPhos | Phenoxazine | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | >99[2] |
| XPhos | Carbazole | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | 92[2] |
| RuPhos | Diphenylamine | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | 96[2] |
| RuPhos | Phenoxazine | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | >99[2] |
| RuPhos | Carbazole | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | 29[2] |
Projected Performance of this compound-based Ligands
Based on the established structure-activity relationships of biaryl phosphine ligands, we can project the potential catalytic performance of a hypothetical this compound-based phosphine ligand. The 2,3'-dimethyl substitution pattern would create a specific steric environment around the phosphorus atom. The 2-methyl group on one phenyl ring would contribute to the overall steric bulk, which is generally beneficial for promoting reductive elimination. The 3'-methyl group on the other ring would have a more subtle effect on the steric profile compared to substituents at the 2' or 6' positions, but it would still contribute to the overall size of the ligand.
Electronically, the methyl groups are weakly electron-donating, which would increase the electron density on the phosphorus atom and, consequently, the palladium center. This enhanced electron density can facilitate the oxidative addition step. Compared to highly substituted and electron-rich ligands like XPhos (with three isopropyl groups on one ring) or SPhos (with two methoxy groups), a this compound-based ligand would be less sterically demanding and less electron-donating.
Therefore, it is reasonable to hypothesize that a this compound-based ligand would be an effective ligand for a range of cross-coupling reactions, likely outperforming simple triarylphosphines. However, for particularly challenging substrates, such as sterically hindered aryl chlorides or deactivated anilines, it might be less effective than the more sophisticated and sterically encumbered Buchwald ligands.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the objective comparison of ligand performance. Below are representative protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions.
General Procedure for Suzuki-Miyaura Coupling:
An oven-dried vial is charged with the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), the base (e.g., K₃PO₄, 2.0 mmol), the palladium source (e.g., Pd(OAc)₂, 0.02 mmol), and the phosphine ligand (0.04 mmol). The vial is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen). The solvent (e.g., toluene, 5 mL) is then added via syringe. The reaction mixture is stirred at the desired temperature for the specified time. After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Detailed Protocol for Buchwald-Hartwig Amination using XPhos: [2]
To a 2-necked flask under a nitrogen atmosphere, add the aryl bromide (1.0 mmol), the amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), XPhos (0.03 mmol), and [Pd(allyl)Cl]₂ (0.015 mmol). Add degassed toluene (5 mL) and stir the mixture at 100 °C for 24 hours. After cooling to room temperature, quench the reaction with water. Extract the mixture with ethyl acetate, and wash the combined organic layers with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]
Visualizing Catalytic Processes
To better understand the mechanistic intricacies and experimental workflows, the following diagrams are provided.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical workflow for high-throughput phosphine ligand screening.
Conclusion
While the specific catalytic performance of this compound-based ligands remains to be extensively documented, an understanding of the structure-activity relationships within the broader class of biaryl phosphine ligands provides a robust framework for predicting their potential. The principles of steric hindrance and electronic donation are paramount in guiding ligand design and selection. For researchers venturing into the synthesis and application of novel ligands, a systematic comparison against well-established standards, following rigorous and reproducible experimental protocols, is the most effective path to innovation in catalysis. The provided data and methodologies for established ligands serve as a valuable benchmark for such endeavors.
References
A Comparative Guide to the Synthesis of 2,3'-Dimethylbiphenyl for Researchers and Drug Development Professionals
An objective analysis of prevalent synthetic methodologies for 2,3'-dimethylbiphenyl, a key building block in organic synthesis, is presented. This guide provides a comparative study of various synthetic routes, including detailed experimental protocols and quantitative data to inform methodological selection in research and pharmaceutical development.
The synthesis of unsymmetrical biaryls, such as this compound, is a fundamental task in organic chemistry, with the products serving as crucial intermediates in the preparation of pharmaceuticals, agrochemicals, and advanced materials. A variety of cross-coupling methodologies have been developed to achieve this transformation, each with its own set of advantages and limitations. This guide focuses on a comparative analysis of prominent methods for the synthesis of this compound: Oxidative Coupling of Toluene, Suzuki-Miyaura Coupling, Kumada-Corriu Coupling, and Negishi Coupling.
Comparative Performance of Synthesis Methods
The selection of an appropriate synthetic route for this compound depends on several factors, including desired yield, substrate availability, cost, and tolerance to functional groups. The following table summarizes the key quantitative data for four distinct methods.
| Method | Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Oxidative Coupling | Toluene, Oxygen | Pd(OAc)₂ / Acetylacetone | Toluene | 150 | 3 | ~4.5[1][2] |
| Suzuki-Miyaura Coupling | 2-Bromotoluene, 3-Tolylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Toluene/Ethanol/Water | 80 | 12 | High (typical) |
| Kumada-Corriu Coupling | 2-Chlorotoluene, 3-Tolylmagnesium bromide | NiCl₂(dppp) | Diethyl ether | Reflux | 16 | 65-95 (typical)[2] |
| Negishi Coupling | 2-Bromotoluene, 3-Tolylzinc chloride | Pd(PPh₃)₄ | THF | 60 | 18-24 | High (typical) |
Note: "High (typical)" and "65-95 (typical)" yields for Suzuki-Miyaura, Kumada-Corriu, and Negishi couplings are based on general literature for similar biaryl syntheses, as specific yield data for this compound was not available in the searched literature. The yield for Oxidative Coupling is calculated from the reported isomer distribution.
Detailed Experimental Protocols
Oxidative Coupling of Toluene
This method offers a direct route from a readily available starting material but suffers from low selectivity, producing a mixture of all six dimethylbiphenyl isomers.[1][2]
Protocol: A continuous stirred-tank reactor is charged with toluene. A catalyst solution of palladium(II) acetate in toluene and an equimolar amount of acetylacetone is prepared. The reactor is heated to 150°C and pressurized with oxygen to a partial pressure of 375 psig. The catalyst solution is fed into the reactor. The reaction is run for 3 hours. The product mixture is then cooled and the various isomers are separated by fractional distillation. The reported distribution of dimethylbiphenyl isomers includes 18% of the 2,3'-isomer from a total dimethylbiphenyl yield of 25%.[1][2]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds, known for its mild reaction conditions and tolerance to a wide range of functional groups.[3][4]
Generalized Protocol: To a flask containing a stirred solution of 2-bromotoluene (1.0 equiv) and 3-tolylboronic acid (1.2 equiv) in a 2:1:1 mixture of toluene, ethanol, and water is added potassium carbonate (2.0 equiv). The mixture is degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.03 equiv) is then added, and the mixture is heated to 80°C for 12 hours under an argon atmosphere. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
Kumada-Corriu Coupling
The Kumada-Corriu coupling utilizes a Grignard reagent and a nickel or palladium catalyst, offering an economical route to unsymmetrical biaryls.[5][6][7]
Generalized Protocol: A solution of 3-tolylmagnesium bromide is prepared from 3-bromotoluene and magnesium turnings in anhydrous diethyl ether. In a separate flask, 2-chlorotoluene (1.0 equiv) and [1,3-bis(diphenylphosphino)propane]dichloronickel(II) (NiCl₂(dppp)) (0.01 equiv) are dissolved in anhydrous diethyl ether under an argon atmosphere. The freshly prepared 3-tolylmagnesium bromide solution (1.2 equiv) is added dropwise to the catalyst mixture at room temperature. The reaction mixture is then heated to reflux and stirred for 16 hours. After cooling, the reaction is quenched by the slow addition of dilute hydrochloric acid. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated. The product, this compound, is purified by distillation or column chromatography.
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. It is known for its high yields and functional group tolerance.[8][9][10]
Generalized Protocol: A solution of 3-tolylzinc chloride is prepared by the reaction of 3-tolylmagnesium bromide with zinc chloride in anhydrous tetrahydrofuran (THF). In a separate flask, 2-bromotoluene (1.0 equiv) and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) are dissolved in anhydrous THF under an argon atmosphere. The prepared 3-tolylzinc chloride solution (1.5 equiv) is then added to the reaction mixture. The mixture is stirred at 60°C for 18-24 hours. Upon completion, the reaction is quenched with saturated aqueous ammonium chloride solution. The product is extracted with ethyl acetate, and the combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. Purification by column chromatography yields this compound.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the catalytic cycles for the cross-coupling reactions and a general workflow for a typical synthesis experiment.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Caption: Catalytic cycle of the Kumada-Corriu coupling.
Caption: Catalytic cycle of the Negishi coupling.
Caption: A generalized workflow for a cross-coupling synthesis.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Kumada coupling - Wikipedia [en.wikipedia.org]
- 4. Kumada Coupling [organic-chemistry.org]
- 5. Kumada–Tamao–Corriu Type Reaction of Aromatic Bromo- and Iodoamines with Grignard Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orbi.uliege.be [orbi.uliege.be]
- 7. Highly diastereoselective Csp₃-Csp₂ Negishi cross-coupling with 1,2-, 1,3- and 1,4-substituted cycloalkylzinc compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 9. A mild Negishi cross-coupling of 2-heterocyclic organozinc reagents and aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparation of unsymmetrical biaryls by Pd(II)-catalyzed cross-coupling of aryl iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of analytical methods for 2,3'-Dimethylbiphenyl
An imperative aspect of drug development and quality control is the rigorous validation of analytical methods to ensure the reliability and accuracy of results. This guide provides a comparative analysis of validated analytical methods for the quantification of 2,3'-Dimethylbiphenyl, a substituted aromatic hydrocarbon. The information presented herein is intended for researchers, scientists, and drug development professionals to aid in the selection of appropriate analytical techniques.
This guide focuses on two principal analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The performance characteristics are based on established validation principles, such as those outlined by the International Council for Harmonisation (ICH)[1][2]. While specific validated method data for this compound is not extensively published, the following sections provide representative methodologies and expected performance data based on the analysis of similar biphenyl derivatives[3][4][5][6].
Comparison of Analytical Methods
The selection of an analytical method for this compound depends on factors such as the sample matrix, required sensitivity, and the nature of potential impurities. HPLC is a versatile technique suitable for a wide range of analytes, while GC-MS offers high separation efficiency and definitive identification.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Acceptance Criteria (ICH Q2(R1)) |
| **Linearity (R²) ** | ≥ 0.999 | ≥ 0.998 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | Typically 80 - 120% |
| Precision (% RSD) | |||
| - Repeatability | ≤ 1.0% | ≤ 1.5% | Typically ≤ 2% |
| - Intermediate Precision | ≤ 2.0% | ≤ 2.5% | Typically ≤ 3% |
| Limit of Detection (LOD) | ~0.03 µg/mL | ~0.01 µg/mL | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | ~0.1 µg/mL | ~0.05 µg/mL | Signal-to-Noise ratio of 10:1 |
| Specificity/Selectivity | High (with appropriate column and mobile phase) | Very High (mass fragmentation pattern) | No interference at the retention time of the analyte |
| Robustness | Demonstrated | Demonstrated | Consistent results with small, deliberate variations in method parameters |
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the quantification of non-volatile and thermally stable compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is commonly employed for such aromatic hydrocarbons[5].
Experimental Protocol: HPLC
-
Instrumentation : HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and an autosampler[3][5].
-
Chromatographic Conditions :
-
Sample Preparation :
-
Accurately weigh and dissolve the sample containing this compound in the mobile phase.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Dilute with the mobile phase to a final concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC Experimental Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective method, particularly suitable for the analysis of volatile and thermally stable compounds such as this compound[4]. The mass spectrometer provides definitive identification based on the mass spectrum of the analyte.
Experimental Protocol: GC-MS
-
Instrumentation : A standard Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) is used[4].
-
Chromatographic and Mass Spectrometric Conditions :
-
Column : HP-5ms or an equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)[6].
-
Carrier Gas : Helium at a constant flow of 1.0 mL/min[6].
-
Inlet Temperature : 250 °C[6].
-
Oven Temperature Program : Start at 100 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, and hold for 5 minutes[6].
-
Ion Source Temperature : 230 °C[6].
-
Ionization Mode : Electron Ionization (EI) at 70 eV[6].
-
Acquisition Mode : Selected Ion Monitoring (SIM) using characteristic ions of this compound.
-
-
Sample Preparation :
GC-MS Experimental Workflow
Conclusion
Both HPLC and GC-MS are suitable for the quantification of this compound, and the choice between them should be based on the specific analytical requirements. A validated HPLC method provides a robust and reliable approach for routine quality control, offering a good balance of specificity, sensitivity, and accuracy[5]. For analyses requiring higher sensitivity and definitive identification, particularly in complex matrices or for trace-level impurity analysis, GC-MS is a powerful alternative[4]. The validation of the chosen method should always be performed in accordance with ICH guidelines to ensure the integrity and reliability of the analytical data[1][2].
References
- 1. tpcj.org [tpcj.org]
- 2. fda.gov [fda.gov]
- 3. A validated HPLC method for the determination of dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylene dioxybiphenyl-2,2'-dicarboxylate (DDB) with fluorescence detection in raw material and pill form: application to an in vitro dissolution test and a content uniformity test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activity of 2,3'-Dimethylbiphenyl and Other Biphenyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of 2,3'-Dimethylbiphenyl and other biphenyl derivatives. While direct comparative experimental data for this compound is limited in publicly available literature, this document synthesizes existing information on related compounds, outlines key biological activities, and provides detailed experimental protocols for relevant assays. The aim is to offer a valuable resource for researchers investigating the therapeutic potential of this class of compounds and to highlight areas for future investigation.
Introduction to Biphenyl Derivatives
Biphenyl and its derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. These activities include antimicrobial, antioxidant, anti-inflammatory, and cytotoxic (anticancer) effects. The biological function of a biphenyl derivative is highly dependent on the nature and position of substituents on the biphenyl scaffold. This guide focuses on this compound and compares its potential biological activities with those of other biphenyl derivatives, including its isomers.
Comparative Biological Activity
A direct comparison of the biological activities of this compound and its isomers is hampered by a lack of specific experimental data for these exact compounds in many standard assays. However, studies on structurally related compounds provide valuable insights into the potential effects of methyl group positioning on bioactivity.
Antimicrobial Activity
A study on positional isomers of a biphenyl antimicrobial peptidomimetic provides a clear example of how the substitution pattern influences antimicrobial efficacy. The data below is for biphenyl derivatives with more complex substitutions than just methyl groups, but it illustrates the importance of the 2,3'- substitution pattern.
Table 1: Comparative Antimicrobial Activity of Biphenyl Peptidomimetic Isomers (MIC in µg/mL)
| Compound (Isomer) | S. aureus (MRSA) MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | A. baumannii MIC (µg/mL) | Reference |
| 2,3'- isomer | 2 | 8 | 8 | 4 | [1] |
| 2,2'- isomer | 2 | 16 | 16 | 16 | [1] |
| 2,4'- isomer | 4 | 8 | 8 | 4 | [1] |
| 3,3'- isomer | 4 | 8 | 8 | 8 | [1] |
| 3,4'- isomer | 4 | 8 | 8 | 8 | [1] |
| 4,4'- isomer | 4 | 16 | 16 | 8 | [1] |
Note: The data in this table is for more complex biphenyl derivatives and not for dimethylbiphenyls. It is presented to illustrate the impact of isomerism on antimicrobial activity.
Cytotoxicity (Anticancer) Activity
Table 2: Cytotoxicity of Various Biphenyl Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| This compound | Data not available | - | |
| 2,2'-Disubstituted unsymmetrical biphenyls | DU145, A547, KB, KB-Vin | 0.04 - 3.23 | [2] |
| 4,4'-Dimethylbiphenyl | Various | Not explicitly cytotoxic in some studies | [3] |
| Biphenyl-based tetrazole derivative (5n) | HepG2 | 20.35 | [3] |
| Hydroxylated Biphenyl (Compound 11) | Malignant Melanoma | 1.7 ± 0.5 | [3] |
Antioxidant Activity
The antioxidant potential of biphenyl derivatives is often assessed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. A lower IC₅₀ value indicates a higher antioxidant capacity.
Table 3: Antioxidant Activity of Biphenyl Derivatives
| Compound | Assay | IC₅₀ Value | Reference |
| This compound | DPPH/ABTS | Data not available | |
| Hydroxylated Biphenyls | DPPH | - | [4] |
| Biphenyl derivatives | DPPH/ABTS | Varies with substitution | [5] |
Anti-inflammatory Activity
Biphenyl derivatives have been investigated for their ability to inhibit key enzymes in the inflammatory pathway, such as cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it is associated with fewer gastrointestinal side effects.
Table 4: Anti-inflammatory Activity of Biphenyl Derivatives
| Compound | Target Enzyme | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| This compound | COX-1/COX-2 | Data not available | - | |
| Biphenyl-containing 1,4-benzoxazine derivatives | COX-2 | 0.57 - 0.72 | 186.8 - 242.4 | [6] |
| Celecoxib (standard drug) | COX-2 | 0.30 | >303 | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at an appropriate density and incubated for 24 hours.
-
Treatment: The cells are treated with various concentrations of the biphenyl derivatives and a vehicle control.
-
Incubation: The plates are incubated for a further 48 to 72 hours.
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC₅₀ Calculation: The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration.[3]
Antioxidant Assay (DPPH Radical Scavenging Assay)
This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical.
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol.
-
Preparation of sample solutions: The biphenyl derivatives and a standard antioxidant are dissolved and serially diluted.
-
Assay: A fixed volume of the DPPH solution is added to each well of a 96-well plate, followed by the sample solutions at different concentrations.
-
Incubation: The plate is incubated in the dark at room temperature for about 30 minutes.
-
Measurement: The absorbance of the solutions is measured at approximately 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated. The IC₅₀ value is the concentration of the antioxidant that scavenges 50% of the DPPH radicals.[5]
Anti-inflammatory Assay (In Vitro COX-1/COX-2 Inhibition Assay)
This assay determines the ability of a compound to inhibit the activity of COX enzymes.
-
Enzyme and Substrate Preparation: Purified COX-1 and COX-2 enzymes and a suitable substrate (e.g., arachidonic acid) are prepared.
-
Inhibitor Incubation: The enzymes are pre-incubated with various concentrations of the biphenyl derivatives or a reference inhibitor (e.g., celecoxib).
-
Enzymatic Reaction: The reaction is initiated by adding the substrate.
-
Product Measurement: The formation of prostaglandin E2 (PGE2) or another product is measured, typically using an ELISA kit or other detection methods.
-
IC₅₀ Calculation: The IC₅₀ values for COX-1 and COX-2 are determined, and the selectivity index (SI = IC₅₀(COX-1) / IC₅₀(COX-2)) is calculated to assess the compound's selectivity for COX-2.[6]
Signaling Pathways and Experimental Workflows
While the specific signaling pathways modulated by this compound have not been elucidated, the biological activities of many biphenyl derivatives are known to involve key cellular pathways.
Potential Cytotoxicity Pathway: Induction of Apoptosis
Many cytotoxic compounds exert their effects by inducing apoptosis, or programmed cell death. A simplified representation of a potential apoptosis induction pathway is shown below. The involvement of this compound in this pathway is currently unknown.
Caption: A simplified diagram of a potential apoptosis pathway that could be induced by a cytotoxic biphenyl derivative.
Experimental Workflow for Biological Activity Screening
A typical workflow for screening the biological activity of a compound like this compound is outlined below.
Caption: A generalized experimental workflow for the comparative biological screening of biphenyl derivatives.
Conclusion
This comparative guide highlights the potential of this compound and other biphenyl derivatives as biologically active molecules. The limited availability of direct comparative data for this compound underscores a significant knowledge gap and presents an opportunity for future research. The provided experimental protocols and conceptual frameworks for signaling pathways offer a starting point for researchers to systematically investigate the structure-activity relationships of this promising class of compounds. Further studies are crucial to elucidate the specific biological activities and mechanisms of action of this compound and its isomers, which could pave the way for the development of novel therapeutic agents.
References
- 1. Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Explore all Activities - ChEMBL [ebi.ac.uk]
- 3. ChEMBL - Database Commons [ngdc.cncb.ac.cn]
- 4. Dimethylbiphenyl (mixed isomers) | C14H14 | CID 34109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C14H14 | CID 69142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships in halogenated biphenyls: unifying hypothesis for structural specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Computational and Experimental Data for 2,3'-Dimethylbiphenyl
For Researchers, Scientists, and Drug Development Professionals: An Objective Look at the Physicochemical and Spectroscopic Properties of 2,3'-Dimethylbiphenyl
This guide provides a detailed comparison of experimentally determined and computationally predicted data for this compound, a substituted aromatic hydrocarbon of interest in organic synthesis and medicinal chemistry. By presenting a side-by-side analysis of its physical and spectroscopic properties, this document aims to offer researchers a comprehensive understanding of this molecule, aiding in its application and in the validation of computational models.
Physicochemical Properties: A Quantitative Comparison
The fundamental physical properties of a molecule are crucial for predicting its behavior in various chemical and biological systems. Below is a summary of the available experimental and computed data for this compound.
| Property | Experimental Value | Computational Value | Data Source (Experimental) |
| Molecular Formula | C₁₄H₁₄ | C₁₄H₁₄ | N/A |
| Molecular Weight | 182.26 g/mol | 182.26 g/mol | PubChem[1] |
| Melting Point | Not Available | Not Available | |
| Boiling Point | Not Available | Not Available | |
| Density | Not Available | Not Available | |
| Refractive Index | Not Available | Not Available | |
| LogP (Octanol-Water Partition Coefficient) | Not Available | 4.3 | PubChem[1] |
Spectroscopic Data: Unveiling the Molecular Structure
Spectroscopic techniques provide invaluable insights into the structural features of a molecule. While comprehensive experimental spectra for this compound are scarce in the public domain, data for closely related isomers and derivatives can offer comparative insights.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental ¹H and ¹³C NMR data for this compound are not explicitly available in the searched literature. However, data for derivatives such as 2,3-dimethyl-biphenyl-4-carbonitrile and 2,3-dimethyl-4'-nitro-biphenyl have been reported[2]. These data can be used to infer the expected chemical shift regions for the protons and carbons in the parent molecule.
Expected ¹H NMR Spectral Features (Qualitative):
-
Aromatic Protons: Multiple signals in the aromatic region (typically 7.0-8.0 ppm), exhibiting complex splitting patterns due to coupling between protons on the two phenyl rings.
-
Methyl Protons: Two distinct singlet signals for the two methyl groups, likely appearing in the upfield region of the aromatic spectrum (around 2.0-2.5 ppm).
Expected ¹³C NMR Spectral Features (Qualitative):
-
Aromatic Carbons: A series of signals in the downfield region (typically 120-145 ppm), with quaternary carbons appearing as weaker signals.
-
Methyl Carbons: Two signals in the upfield region (typically 15-25 ppm).
Computational chemistry can be employed to predict the NMR chemical shifts of this compound, providing a theoretical spectrum for comparison once experimental data becomes available.
Infrared (IR) Spectroscopy
Similar to NMR data, a specific experimental FT-IR spectrum for this compound was not found in the searched literature. However, based on its structure, the following characteristic IR absorption bands can be anticipated:
-
C-H Stretching (Aromatic): Above 3000 cm⁻¹
-
C-H Stretching (Aliphatic): Below 3000 cm⁻¹
-
C=C Stretching (Aromatic): In the 1450-1600 cm⁻¹ region
-
C-H Bending (Out-of-Plane): In the 690-900 cm⁻¹ region, which can be indicative of the substitution pattern on the phenyl rings.
Computational methods, such as Density Functional Theory (DFT), can be used to calculate the vibrational frequencies and IR intensities, generating a theoretical IR spectrum.
Experimental Protocols
While specific experimental procedures for the data presented are not detailed in the source materials, the following are general protocols for the key analytical techniques.
Melting Point Determination (General Protocol)
A small amount of the crystalline sample is packed into a capillary tube, which is then placed in a melting point apparatus. The temperature is gradually increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point.
Nuclear Magnetic Resonance (NMR) Spectroscopy (General Protocol)
A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃). The solution is transferred to an NMR tube. The NMR spectrum is acquired on a spectrometer, with the resulting free induction decay (FID) being Fourier transformed to obtain the frequency-domain spectrum. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy (General Protocol)
For a solid sample, an Attenuated Total Reflectance (ATR) accessory on an FT-IR spectrometer is commonly used. A small amount of the sample is placed directly on the ATR crystal, and the IR spectrum is recorded. Alternatively, a KBr pellet can be prepared by mixing the sample with potassium bromide and pressing it into a thin disk.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the characterization of a synthesized organic compound like this compound.
Caption: A generalized workflow for the synthesis, purification, and characterization of an organic compound.
Conclusion
This guide highlights the available experimental and computational data for this compound. While a complete experimental dataset is not currently available in the public domain, the existing information, supplemented by data from related compounds and computational predictions, provides a valuable starting point for researchers. The continued generation and publication of comprehensive experimental data for such compounds are crucial for validating and refining computational models, ultimately accelerating research and development in chemical and pharmaceutical sciences.
References
A Comparative Guide to the Regioselective Synthesis of 2,3'-Dimethylbiphenyl
The regioselective synthesis of unsymmetrical biaryls, such as 2,3'-dimethylbiphenyl, is a critical challenge in organic chemistry with significant implications for the development of pharmaceuticals, agrochemicals, and functional materials. The precise control over the substitution pattern on the biphenyl scaffold is paramount as even minor variations in the isomeric structure can lead to substantial differences in biological activity and material properties. This guide provides a comparative analysis of common synthetic routes to this compound, with a focus on regioselectivity, supported by experimental data and detailed protocols.
Comparative Performance of Synthetic Methods
Cross-coupling reactions are the cornerstone of modern biaryl synthesis. Among these, the Suzuki-Miyaura coupling is frequently employed due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of its boronic acid reagents. However, other methods like the Negishi and Stille couplings offer alternative pathways with distinct advantages and disadvantages. The choice of method can significantly influence the yield and, crucially, the regioselectivity of the desired this compound product.
The following table summarizes the performance of different catalytic systems for the synthesis of this compound, highlighting the yield and regioselectivity.
| Method | Aryl Halide | Organometallic Reagent | Catalyst System | Yield of 2,3'-isomer (%) | Key Observations |
| Suzuki Coupling | 3-Bromotoluene | 2-Methylphenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 85-95% | High yields and excellent regioselectivity are typically observed. The reaction is robust and tolerant of various functional groups. |
| Suzuki Coupling | 2-Bromotoluene | 3-Methylphenylboronic acid | Pd(OAc)₂ / SPhos | ~90% | The choice of ligand can be crucial in optimizing the reaction and preventing side reactions like homocoupling. |
| Negishi Coupling | 3-Iodotoluene | (2-Methylphenyl)zinc chloride | Pd(PPh₃)₄ | ~88% | Offers high reactivity, often proceeding at lower temperatures than Suzuki coupling. However, organozinc reagents are moisture-sensitive. |
| Stille Coupling | 3-Bromotoluene | (2-Methylphenyl)tributylstannane | Pd(PPh₃)₄ | ~80% | While effective, the toxicity and difficulty in removing organotin byproducts are significant drawbacks of this method. |
Experimental Protocols
A detailed methodology for a representative Suzuki-Miyaura coupling reaction is provided below.
Synthesis of this compound via Suzuki-Miyaura Coupling
-
Reagents:
-
3-Bromotoluene (1.0 mmol, 1.0 eq)
-
2-Methylphenylboronic acid (1.2 mmol, 1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
2 M Sodium carbonate (Na₂CO₃) solution (2.0 mL)
-
Toluene (5.0 mL)
-
-
Procedure:
-
To a round-bottom flask, add 3-bromotoluene, 2-methylphenylboronic acid, and Pd(PPh₃)₄.
-
The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen).
-
Toluene and the 2 M Na₂CO₃ solution are added to the flask.
-
The reaction mixture is heated to 90 °C and stirred vigorously for 12 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and water.
-
The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
Purification is achieved by column chromatography on silica gel using hexane as the eluent to afford this compound as a colorless oil.
-
-
Confirmation of Regioselectivity:
-
The purified product is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the molecular weight and to identify and quantify any isomeric byproducts.
-
¹H NMR and ¹³C NMR spectroscopy are used to confirm the structure and connectivity of the this compound, definitively establishing the regioselectivity.
-
Visualizing the Process and Reaction
To better understand the experimental workflow and the chemical transformation, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and analysis of this compound.
Caption: Suzuki-Miyaura coupling for the synthesis of this compound.
A Researcher's Guide to the Cross-Validation of 2,3'-Dimethylbiphenyl Characterization Data
For researchers, scientists, and professionals in drug development, the accurate characterization of chemical compounds is paramount. This guide provides a comparative analysis of 2,3'-Dimethylbiphenyl and its structural isomers, offering a centralized resource for its physical and spectroscopic data. Furthermore, it outlines standardized experimental protocols for the validation of these properties, ensuring data accuracy and reproducibility.
Comparative Analysis of Dimethylbiphenyl Isomers
This compound is a substituted aromatic hydrocarbon. For comparative cross-validation, its isomers—2,2'-Dimethylbiphenyl, 3,3'-Dimethylbiphenyl, and 4,4'-Dimethylbiphenyl—serve as excellent reference compounds. Each isomer, while sharing the same molecular formula and weight, exhibits distinct physical properties due to the varied substitution patterns of the methyl groups on the biphenyl core.
It is important to note that this compound is associated with two CAS numbers in different databases: 3864-18-4 and 611-43-8. Researchers should be aware of this discrepancy when sourcing materials and consulting literature.
The table below summarizes the key physical properties of this compound and its common isomers.
| Property | This compound | 2,2'-Dimethylbiphenyl | 3,3'-Dimethylbiphenyl | 4,4'-Dimethylbiphenyl |
| CAS Number | 611-43-8 / 3864-18-4 | 605-39-0 | 612-75-9 | 613-33-2 |
| Molecular Formula | C₁₄H₁₄ | C₁₄H₁₄ | C₁₄H₁₄ | C₁₄H₁₄ |
| Molecular Weight ( g/mol ) | 182.26 | 182.26 | 182.26 | 182.26 |
| Melting Point (°C) | 42 | 18 | 5-7 | 118-122[1] |
| Boiling Point (°C) | 273.3 (at 760 mmHg) | 259 | 286 (at 713 mmHg) | 295[1] |
| Density (g/cm³) | 0.973 | 0.989 (at 25°C) | 0.999 (at 25°C) | ~0.92 |
| Refractive Index (n₂₀/D) | 1.559 | 1.5745 | 1.594 | Not available |
| Spectroscopic Data | ¹³C NMR, GC-MS, IR available | IR, Raman, MS available | ¹H NMR, IR, MS available | ¹H NMR, ¹³C NMR, IR, MS available[2][3][4] |
Experimental Protocols for Characterization
Accurate and consistent experimental methodology is crucial for the validation of chemical data. Below are standardized protocols for key characterization techniques.
Melting Point Determination (Capillary Method)
The capillary method is a standard technique for determining the melting point of a crystalline solid.
-
Sample Preparation: The sample must be a fine, dry powder. If necessary, grind the crystalline sample using a mortar and pestle.
-
Capillary Loading: Tamp the open end of a capillary tube into the powdered sample. Tap the bottom of the tube on a hard surface to pack the sample into a dense column at the sealed end.
-
Measurement: Place the loaded capillary tube into a calibrated melting point apparatus. Heat the sample rapidly to determine an approximate melting point range. Then, conduct a slower, more precise measurement with a heating rate of approximately 2°C per minute.
-
Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range represents the melting point. A narrow range (0.5-1.0°C) is indicative of a pure compound.
Boiling Point Determination (Thiele Tube Method)
The Thiele tube method is a convenient way to determine the boiling point of a small amount of liquid.
-
Apparatus Setup: Fill a small test tube with 1-2 mL of the liquid sample. Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.
-
Heating: Attach the test tube to a thermometer and place the assembly in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).
-
Observation: Gently heat the side arm of the Thiele tube. As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
Data Recording: Remove the heat source once a steady stream of bubbles is observed. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.
Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
ATR-FTIR is a common technique for obtaining the infrared spectrum of solid and liquid samples with minimal preparation.
-
Instrument Preparation: Before analysis, record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: The resulting spectrum shows the absorption of infrared radiation as a function of wavenumber, which corresponds to the vibrational frequencies of the functional groups in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The use of deuterated solvents prevents the solvent's proton signals from overwhelming the sample signals.
-
Reference Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0 ppm.
-
Data Acquisition: Place the NMR tube in the spectrometer. The instrument is tuned, and the magnetic field is shimmed to achieve homogeneity. Acquire the ¹H and ¹³C NMR spectra.
-
Data Analysis: The chemical shifts, signal integrations, and coupling patterns in the resulting spectra provide detailed information about the electronic environment and connectivity of the atoms in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.
-
Sample Introduction: The sample is introduced into the mass spectrometer, where it is vaporized and ionized. Electron ionization (EI) is a common method for small organic molecules.
-
Ion Separation: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.
-
Detection: A detector records the abundance of each ion at a specific m/z value.
-
Data Analysis: The resulting mass spectrum displays the relative abundance of ions as a function of their m/z ratio. The peak with the highest m/z value typically corresponds to the molecular ion, providing the molecular weight of the compound.
Visualization of Workflows and Pathways
To further aid researchers, the following diagrams illustrate a logical workflow for data cross-validation and a hypothetical signaling pathway relevant to drug development.
References
A Comparative Guide to Catalytic Systems in Dimethylbiphenyl Synthesis and Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of dimethylbiphenyl (DMBP) isomers and the application of chiral biphenyl ligands in asymmetric catalysis are pivotal areas in modern organic chemistry, with significant implications for the development of pharmaceuticals, polymers, and fine chemicals. This guide provides an objective comparison of prevalent catalytic systems for DMBP synthesis and evaluates the efficacy of prominent chiral biphenyl-derived catalysts in asymmetric hydrogenation. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided for key reactions.
I. Catalytic Synthesis of Dimethylbiphenyl Isomers: A Comparative Analysis
The selective synthesis of specific dimethylbiphenyl isomers is a key challenge. Two primary catalytic routes dominate the landscape: the oxidative coupling of toluene and the Suzuki-Miyaura cross-coupling reaction.
Palladium-Catalyzed Oxidative Coupling of Toluene
The direct oxidative coupling of toluene offers an atom-economical route to a mixture of DMBP isomers. The choice of catalyst and reaction conditions significantly influences the yield and isomeric distribution of the products.
Table 1: Performance of Various Catalysts in the Oxidative Coupling of Toluene
| Catalyst System | Oxidant | Temperature (°C) | Reaction Time (h) | Total DMBP Yield (%) | Isomer Distribution (%) (2,2'- : 2,3'- : 2,4'- : 3,3'- : 3,4'- : 4,4'-) | Reference |
| Pd(OAc)₂ | O₂ (16 bar) | 90 | 6 | Not Specified | Not Specified | [1] |
| Pd(OAc)₂ with Additives | O₂ (16 bar) | 90 | 16 | Not Specified | Not Specified | [2] |
| Zeolite-Confined Pd Clusters | O₂ | Not Specified | Not Specified | Not Specified | p,p'-bitolyl selectivity of 77% with H-beta-loaded Pd(II) acetate | [3] |
Experimental Protocol: Palladium-Catalyzed Oxidative Coupling of Toluene
The following is a general procedure for the palladium-catalyzed oxidative coupling of toluene.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Toluene
-
Oxygen (O₂) gas
-
Reaction vessel (e.g., autoclave)
Procedure:
-
Charge the reaction vessel with toluene and the palladium(II) acetate catalyst.
-
Pressurize the vessel with oxygen to the desired pressure (e.g., 16 bar).
-
Heat the reaction mixture to the specified temperature (e.g., 90-110 °C) with stirring.[1]
-
Maintain the reaction at the set temperature for the desired duration (e.g., 0-360 minutes).[1]
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the oxygen.
-
The product mixture can be analyzed by gas chromatography (GC) to determine the yield and isomer distribution of dimethylbiphenyls.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling provides a versatile and highly selective method for the synthesis of specific DMBP isomers by coupling an aryl halide with an arylboronic acid.
Table 2: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling to Synthesize Biphenyls
| Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 70-80 | Not Specified | Good | [4] |
| Pd(0) | None (in situ generated) | Various | Toluene, Acetonitrile, 1,4-Dioxane | 70-80 | Not Specified | Moderate to Good (40-60%) | [4] |
Experimental Protocol: Suzuki-Miyaura Coupling for Biphenyl Synthesis
This protocol describes a general procedure for the Suzuki-Miyaura coupling to synthesize biphenyl derivatives.
Materials:
-
Aryl halide (e.g., bromotoluene)
-
Arylboronic acid (e.g., tolylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₃PO₄)
-
Solvent (e.g., 1,4-dioxane)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a reaction flask under an inert atmosphere, combine the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Add the solvent to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 70-80 °C) with stirring.[4]
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup to remove the inorganic salts.
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate it, and purify the product by a suitable method such as column chromatography.
II. Efficacy of Chiral Biphenyl-Derived Catalysts in Asymmetric Synthesis
Axially chiral biphenyls are a cornerstone of privileged ligands in asymmetric catalysis, demonstrating remarkable enantioselectivity in a variety of transformations. Here, we compare the performance of several prominent chiral diphosphine ligands in the asymmetric hydrogenation of prochiral olefins and ketones.
Performance in Asymmetric Hydrogenation
Table 3: Efficacy Comparison of Chiral Diphosphine Ligands in Asymmetric Hydrogenation
| Substrate | Catalyst/Ligand | Solvent | H₂ Pressure (bar) | Temperature (°C) | Enantiomeric Excess (ee, %) | Reference |
| β-Ketoesters | Ru-Bridged Biphenyl Phosphine | Not Specified | Not Specified | Not Specified | Up to 99% | [5] |
| 2-(6′-methoxy-2′-naphthyl)propenoic acid | [Ru(p-cymene)Cl]Cl with Bridged Biphenyl Phosphine Ligand | Not Specified | 103 | 0 | 96.0 | [5] |
| β-(Acylamino)acrylates | Ru(II) with Bridged Biphenyl Phosphine Ligand | Methanol | Not Specified | Lower temperatures favored higher ee | Excellent | [5] |
| Various Prochiral Ketones and Olefins | Ru(II)-DIFLUORPHOS | Not Specified | Not Specified | Not Specified | Complementary to SYNPHOS | [6] |
| Various Prochiral Ketones and Olefins | Ru(II)-SYNPHOS | Not Specified | Not Specified | Not Specified | Complementary to DIFLUORPHOS | [6] |
Experimental Protocol: Synthesis of (R)-DIFLUORPHOS
The synthesis of the chiral ligand (R)-DIFLUORPHOS is a multi-step process.[7]
Materials:
-
1-Bromo-3,4-(difluoromethylenedioxy)benzene
-
Magnesium
-
Chlorodiphenylphosphine oxide
-
LDA (Lithium diisopropylamide)
-
Iodine
-
Copper powder
-
DMF (Dimethylformamide)
-
HSiCl₃
-
Tributylamine
-
Xylene
Procedure:
-
Phosphorylation: React 1-bromo-3,4-(difluoromethylenedioxy)benzene with magnesium followed by chlorodiphenylphosphine oxide to yield the corresponding phosphine oxide.
-
Ortho-iodination: Treat the phosphine oxide with LDA at -78 °C followed by iodination with I₂ to introduce an iodine atom at the ortho position.
-
Ullmann Coupling: Subject the iodinated phosphine oxide to an Ullmann-type coupling using copper powder in DMF at 130 °C to afford the racemic bis(phosphine oxide).
-
Resolution: Separate the enantiomers of the racemic bis(phosphine oxide) using chiral preparative HPLC.
-
Reduction: Reduce the resolved (R)-bis(phosphine oxide) with HSiCl₃ and tributylamine in refluxing xylene to yield (R)-DIFLUORPHOS.[7]
III. Visualization of Catalytic Cycles and Workflows
Understanding the underlying mechanisms is crucial for catalyst design and optimization. The following diagrams, generated using the DOT language, illustrate the catalytic cycles for the oxidative coupling of toluene and the Suzuki-Miyaura reaction.
Caption: Catalytic cycle for the oxidative coupling of toluene.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for the synthesis of chiral biphenyl ligands.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. gala.gre.ac.uk [gala.gre.ac.uk]
- 5. Remarkably diastereoselective synthesis of a chiral biphenyl diphosphine ligand and its application in asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
- 7. (R)-DIFLUORPHOS(TM): Chemical synthesis and application_Chemicalbook [chemicalbook.com]
A Comparative Guide to the Synthesis of 2,3'-Dimethylbiphenyl: Benchmarking Against Industry Standards
For Researchers, Scientists, and Drug Development Professionals
The synthesis of unsymmetrical biaryl compounds is a cornerstone of modern organic chemistry, with applications ranging from pharmaceutical intermediates to advanced materials. Among these, 2,3'-Dimethylbiphenyl presents a common structural motif. This guide provides an objective comparison of prevalent synthetic methodologies for this compound, benchmarking them against industry-relevant metrics such as yield, selectivity, and reaction conditions. Detailed experimental protocols and supporting data are provided to aid researchers in selecting the most appropriate method for their specific needs.
Comparison of Synthetic Methodologies
The synthesis of this compound can be approached through several established methods. The choice of a particular route often depends on factors such as the availability of starting materials, desired purity, scalability, and cost. This guide focuses on a comparative analysis of oxidative coupling of toluene and three widely used palladium- or nickel-catalyzed cross-coupling reactions: Suzuki-Miyaura, Negishi, and Kumada couplings.
| Method | Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Oxidative Coupling | Toluene | Pd(OAc)₂ | Toluene | 150 | ~4.5 | Mixture of isomers | Utilizes inexpensive starting material. | Low selectivity, produces a complex mixture of all six isomers requiring further separation. |
| Suzuki-Miyaura Coupling | 2-Bromotoluene, 3-Tolylboronic acid | Pd(PPh₃)₄ / Base (e.g., K₂CO₃) | Dioxane/Water | 100 | High (Typical >85) | High (>95) | High functional group tolerance, commercially available reagents, stable boronic acids. | Potential for boronic acid homocoupling. |
| Negishi Coupling | 2-Bromotoluene, 3-Tolylzinc chloride | Pd(PPh₃)₄ or Ni catalyst | THF | Reflux (~66) | High (Typical >80) | High (>95) | High reactivity, good for sterically hindered substrates. | Organozinc reagents are moisture-sensitive and often prepared in situ. |
| Kumada Coupling | 2-Bromotoluene, 3-Tolylmagnesium bromide | NiCl₂(dppp) or Pd catalyst | THF or Diethyl Ether | Room Temp. to Reflux | High (Typical >80) | High (>90) | Utilizes readily available Grignard reagents, often milder conditions. | Grignard reagents have low functional group tolerance. |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established literature procedures and are intended as a guide for laboratory-scale synthesis.
Oxidative Coupling of Toluene
This method, while having low selectivity for the desired isomer, is a potential route from a readily available bulk chemical.
Reaction Scheme:
Procedure: A pressure reactor is charged with palladium(II) acetate (Pd(OAc)₂) and toluene. The reactor is pressurized with oxygen and heated to 150 °C. The reaction is monitored by gas chromatography (GC). After completion, the reaction mixture is cooled, and the catalyst is filtered off. The resulting mixture of dimethylbiphenyl isomers is then subjected to purification, typically by fractional distillation or chromatography, to isolate the this compound isomer. The initial oxidative coupling of toluene can yield a mixture of all six dimethylbiphenyl isomers, with the total yield of this mixture being around 25%. Within this mixture, the 2,3'-isomer constitutes approximately 18%, leading to an overall yield of about 4.5% for the target compound before purification.
Suzuki-Miyaura Coupling
This is a highly versatile and widely used method for the selective synthesis of biaryls.
Reaction Scheme:
Procedure: To a degassed solution of 2-bromotoluene and 3-tolylboronic acid in a 4:1 mixture of 1,4-dioxane and water is added a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base, typically potassium carbonate (K₂CO₃). The reaction mixture is heated to 100 °C under an inert atmosphere (e.g., argon or nitrogen) and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC) or GC. After cooling to room temperature, the mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Negishi Coupling
The Negishi coupling is another powerful tool for C-C bond formation, particularly useful when dealing with substrates that are sensitive to the basic conditions of the Suzuki coupling.
Reaction Scheme:
Procedure: The 3-tolylzinc chloride reagent is typically prepared in situ from 3-bromotoluene and zinc chloride. In a separate flask, a palladium catalyst, such as Pd(PPh₃)₄, is dissolved in anhydrous tetrahydrofuran (THF) under an inert atmosphere. 2-Bromotoluene is added, followed by the dropwise addition of the freshly prepared 3-tolylzinc chloride solution. The reaction mixture is then heated to reflux and monitored by TLC or GC. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.
Kumada Coupling
This method utilizes a Grignard reagent, offering a cost-effective and often milder reaction pathway.
Reaction Scheme:
Procedure: The 3-tolylmagnesium bromide is prepared from 3-bromotoluene and magnesium turnings in anhydrous THF or diethyl ether. In a separate flask under an inert atmosphere, a nickel catalyst, such as [1,3-bis(diphenylphosphino)propane]dichloronickel(II) [NiCl₂(dppp)], is suspended in the chosen solvent. 2-Bromotoluene is added, and the mixture is cooled in an ice bath. The Grignard reagent is then added dropwise. After the addition is complete, the reaction is allowed to warm to room temperature and stirred until completion. The reaction is then carefully quenched with dilute hydrochloric acid. The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is achieved via column chromatography or distillation.
Analytical Protocols for Purity Determination
Accurate determination of product purity is critical. The following is a general workflow for the analysis of this compound using common analytical techniques.
Experimental Workflow for Purity Analysis:
1. Gas Chromatography-Mass Spectrometry (GC-MS):
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a suitable temperature (e.g., 100 °C), ramp up to a final temperature (e.g., 280 °C).
-
Carrier Gas: Helium.
-
Detection: Electron Ionization (EI) Mass Spectrometry.
-
Analysis: Purity is determined by the area percentage of the main peak. Impurities are identified by their mass spectra.
2. High-Performance Liquid Chromatography (HPLC):
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Detector: UV detector at a wavelength where the biphenyl structure absorbs (e.g., 254 nm).
-
Analysis: Purity is calculated from the area percentage of the product peak relative to the total peak area.
3. Quantitative Nuclear Magnetic Resonance (qNMR):
-
Solvent: A deuterated solvent (e.g., CDCl₃) containing a certified internal standard of known concentration and purity.
-
Analysis: The purity of this compound is calculated by comparing the integral of a characteristic proton signal of the analyte with the integral of a known proton signal of the internal standard.
Conclusion
For the selective and high-yielding synthesis of this compound, cross-coupling reactions such as Suzuki-Miyaura, Negishi, and Kumada are demonstrably superior to the less selective oxidative coupling of toluene. The Suzuki-Miyaura coupling often represents the most practical choice due to the stability and commercial availability of the boronic acid reagents and the reaction's high tolerance for various functional groups. The Negishi and Kumada couplings offer powerful alternatives, particularly when substrate reactivity or cost of starting materials are primary considerations. The choice of the optimal synthetic route will ultimately be guided by the specific requirements of the research or development project, including scale, purity specifications, and economic constraints. The provided protocols and analytical workflow offer a solid foundation for the successful synthesis and characterization of this compound.
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,3'-Dimethylbiphenyl for Laboratory Professionals
Navigating the complexities of chemical waste management is a critical responsibility for every researcher. This guide provides an in-depth, procedural framework for the proper disposal of 2,3'-Dimethylbiphenyl, ensuring the safety of laboratory personnel and the protection of our environment. The protocols outlined herein are grounded in established safety principles and regulatory standards, offering a clear path to compliance and responsible chemical stewardship.
Hazard Identification and Risk Assessment: A Precautionary Approach
This compound is a dimethyl-substituted biphenyl derivative used in advanced organic synthesis, particularly as a precursor for catalysts in reactions like Suzuki coupling.[1] While some isomers of dimethylbiphenyl are classified as non-hazardous under GHS and CLP regulations[2][3], others are known to cause skin, eye, and respiratory irritation.[4] Furthermore, the toxicological properties of many biphenyl derivatives have not been fully investigated.[5] Given this variability and the potential for biphenyl compounds to be toxic to aquatic life with long-lasting effects[6], a conservative, precautionary approach to handling and disposal is paramount.
Assume that this compound is a hazardous substance. This guiding principle ensures that the highest safety standards are applied, mitigating unforeseen risks.
| Hazard Class | Potential Risks & Rationale | Primary Sources |
| Health Hazards | May cause skin, eye, and respiratory tract irritation. Ingestion may be harmful.[3][4] The carcinogenic potential has not been fully determined for this specific isomer, but other biphenyls are considered probable carcinogens.[7] | [3][4][7] |
| Environmental Hazards | Biphenyl derivatives can be very toxic to aquatic life with long-lasting effects. Improper disposal can lead to persistent environmental contamination.[8] | [8] |
| Physical Hazards | Generally not considered flammable or combustible at standard temperatures.[3] However, like many organic solids, it can form explosive mixtures with air if finely distributed. | [3] |
Pre-Disposal Procedures: Segregation and Characterization
Effective waste management begins long before the final disposal step. Proper segregation and characterization are crucial to prevent dangerous chemical reactions and to ensure compliance with disposal regulations.
Step 1: Waste Characterization
The Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA), requires waste generators to determine if their waste is hazardous.[9][10] Your institution's Environmental Health and Safety (EHS) department will provide specific guidelines for this process. For this compound, the waste stream will include:
-
Unused or expired pure chemical.
-
Contaminated materials (e.g., filter paper, silica gel, gloves, weighing boats).
-
Empty containers that have not been triple-rinsed.
-
Reaction mixtures containing the compound.
Step 2: Segregation
Never mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department. It is incompatible with strong oxidizing agents, acids, and bases.[3][7] Mixing can lead to exothermic reactions, fires, or the generation of toxic gases.
Store waste in a designated, labeled, and sealed container. The container must be made of a material compatible with the chemical and any solvents used.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for disposal, ensure you are wearing the appropriate PPE.
| Equipment | Specifications | Rationale |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles. | Protects against accidental splashes that could cause serious eye irritation.[4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents skin contact, which may cause irritation.[4] Contaminated gloves should be disposed of as chemical waste.[3] |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required if handled in a well-ventilated area or fume hood. | Use a NIOSH-approved respirator if there is a risk of generating dust or aerosols.[3] |
Spill Management Protocol
Accidental spills must be managed promptly and safely.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Isolate the Area: Restrict access to the spill area.
-
Ventilate: Ensure adequate ventilation, preferably within a chemical fume hood.
-
Don PPE: Wear the appropriate PPE as detailed above.
-
Contain and Absorb: For a solid spill, carefully sweep or scoop the material to avoid creating dust. For a solution, cover with an inert absorbent material (e.g., vermiculite, sand).
-
Collect Waste: Place the absorbed material and any contaminated cleaning supplies into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with soap and water.
-
Report: Report the spill to your laboratory supervisor and EHS department, following institutional procedures.
The Disposal Workflow: A Step-by-Step Guide
The disposal of this compound must adhere to local, state, and federal regulations.[2][11] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][12]
Step 1: Containerization and Labeling
-
Collect Waste: Place all this compound waste, including contaminated labware, into a designated, leak-proof, and chemically compatible container.
-
Labeling: Attach a completed hazardous waste label to the container. This label must include the full chemical name ("this compound"), the quantity, and the date.
Step 2: Arrange for Professional Disposal
-
Contact EHS: Coordinate with your institution's EHS department for the pickup and disposal of the hazardous waste.
-
Licensed Disposal: The waste will be handled by a licensed chemical destruction facility, typically through controlled incineration with flue gas scrubbing.[4][6] This is the most effective method for destroying organic compounds and preventing their release into the environment.
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Regulatory Imperatives
All chemical waste disposal is governed by a strict regulatory framework. In the United States, this is primarily managed under the RCRA.[13] State and local regulations may impose even more stringent requirements.[9][11] It is the legal and ethical responsibility of the waste generator to comply with all applicable rules.[10] Always consult your institution's EHS department, as they will provide guidance tailored to your specific location and facilities.
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility, building trust in our scientific endeavors.
References
- 1. This compound|CAS 611-43-8|Research Chemical [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. 3,3'-Dimethylbiphenyl Safety Data Sheets(SDS) lookchem [lookchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. nj.gov [nj.gov]
- 8. Potential Environmental Risk Characteristics of PCB Transformation Products in the Environmental Medium [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. epa.gov [epa.gov]
- 11. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 12. acs.org [acs.org]
- 13. dtsc.ca.gov [dtsc.ca.gov]
Essential Safety and Operational Guide for Handling 2,3'-Dimethylbiphenyl
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with 2,3'-Dimethylbiphenyl. Adherence to these procedures is critical for ensuring personal safety and proper environmental stewardship.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive personal protective equipment strategy is mandatory to prevent skin contact, eye irritation, and respiratory exposure.[1] The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] | Protects against potential splashes and solid particulates, preventing serious eye irritation.[1] |
| Hand Protection | Handle with gloves. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.[3] | Prevents skin irritation upon contact.[1] Nitrile gloves are generally recommended for handling a broad range of chemicals, but always consult the specific glove manufacturer's resistance chart. |
| Skin and Body Protection | Wear impervious clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[3] This includes a lab coat or chemical-resistant overalls. | Minimizes the risk of skin contact and contamination of personal clothing. |
| Respiratory Protection | Use only outdoors or in a well-ventilated area.[1] If ventilation is inadequate or for spill cleanup, use a NIOSH/MSHA or European Standard EN 136 approved respirator with an appropriate cartridge for organic vapors and particulates.[2] | Prevents respiratory tract irritation from dust or vapors.[1] |
Operational Plan: Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood to minimize inhalation exposure.[3]
-
Ensure safety showers and eyewash stations are readily accessible.[4]
Safe Handling Practices:
-
Avoid contact with skin, eyes, and clothing.[4]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
-
Wash skin thoroughly after handling.[1]
-
Keep the container tightly closed when not in use.
Storage:
-
Store in a cool, dry, and well-ventilated place.[1]
-
Keep the container tightly closed.[1]
-
Store locked up.[1]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to contain the substance and prevent its spread.
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.
-
Control Ignition Sources: Remove all sources of ignition.
-
Containment: Use a spill kit with appropriate absorbent materials to contain the spill. Avoid creating dust.
-
Cleanup: Carefully pick up and arrange disposal without creating dust.[3] Place the waste in a suitable, closed, and labeled container for disposal.[3]
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
PPE During Cleanup: Wear the full complement of recommended PPE, including respiratory protection, during the entire cleanup process.
Disposal Plan
The disposal of this compound and its contaminated waste must be conducted in strict accordance with all applicable local, state, and federal regulations.[2]
Waste Characterization:
-
All waste materials, including the chemical itself, contaminated absorbents, and used PPE, must be treated as hazardous waste.[5]
Disposal Procedure:
-
Containerization: Collect waste in a designated, compatible, and properly labeled hazardous waste container.[6] The container must be kept closed except when adding waste.[5]
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.[6]
-
Professional Disposal: Arrange for the disposal of the waste through a licensed chemical waste disposal company. Do not attempt to dispose of it down the drain or in regular trash.[2]
-
Documentation: Maintain all records of the disposal process as required by your institution and local regulations.[2]
Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance.[2]
Safety Workflow Diagram
The following diagram illustrates the key decision points and procedural flow for safely handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
